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  • Product: 4-Aminomethylphenoxyacetic acid
  • CAS: 33321-38-9

Core Science & Biosynthesis

Foundational

4-Aminomethylphenoxyacetic acid chemical structure and properties

An In-Depth Technical Guide to 4-Aminomethylphenoxyacetic Acid: Structural Profiling and Integration in Bioconjugation and Radiopharmaceutical Design Executive Summary In the rapidly evolving landscape of targeted therap...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Aminomethylphenoxyacetic Acid: Structural Profiling and Integration in Bioconjugation and Radiopharmaceutical Design

Executive Summary

In the rapidly evolving landscape of targeted therapeutics and molecular imaging, the spatial and chemical relationship between a targeting vector and its payload is critical. 4-Aminomethylphenoxyacetic acid (AMPAA) has emerged as a highly versatile, bifunctional linker. By providing a calculated balance of structural rigidity, hydrophobicity, and rotational freedom, AMPAA serves as a critical pharmacokinetic modifier in the synthesis of complex bioconjugates, particularly radiopharmaceuticals targeting the Gastrin Releasing Peptide receptor (GRP-R).

As a Senior Application Scientist, this whitepaper synthesizes the core physicochemical properties of AMPAA, its mechanistic utility in drug design, and field-proven, self-validating protocols for its integration via Solid-Phase Peptide Synthesis (SPPS).

Structural Elucidation and Physicochemical Profiling

4-Aminomethylphenoxyacetic acid (Molecular Formula:


) is characterized by a central phenyl ring substituted at the para position with an aminomethyl group (

) and an ether-linked acetic acid moiety (

).

Mechanistic Causality of the Structure:

  • Bifunctionality: The presence of both a primary aliphatic amine and a carboxylic acid enables directional, orthogonal coupling. It can act as a bridge between an N-terminal amine of a targeting peptide and a carboxylate of a payload (e.g., a macrocyclic chelator).

  • Spatial Rigidity vs. Flexibility: The planar phenyl ring introduces structural rigidity and a degree of lipophilicity, which can enhance plasma half-life by promoting reversible binding to serum proteins. Conversely, the ether linkage (

    
    ) and the methylene bridge (
    
    
    
    ) adjacent to the amine provide rotational flexibility, ensuring the targeting vector can adopt its active conformation without steric hindrance from the payload [1].
Table 1: Core Physicochemical Properties
PropertyValue / DescriptionAnalytical Significance
IUPAC Name 2-[4-(aminomethyl)phenoxy]acetic acidStandard nomenclature for NMR/MS validation.
Molecular Weight 181.19 g/mol (Free acid)Critical for calculating stoichiometric equivalents in SPPS.
CAS Registry Number 720720-14-9 (tert-butyl ester)Used for sourcing orthogonally protected derivatives [2].
Topological Polar Surface Area (TPSA) ~61.55 ŲIndicates moderate polarity, favorable for aqueous solubility while maintaining membrane interaction potential.
Common Protected Forms Fmoc-AMPAA, AMPAA-tBu esterEssential for preventing polymerization during step-wise SPPS.

Mechanistic Role as a Pharmacokinetic Modifier in Radiopharmaceuticals

In the design of targeted radiopharmaceuticals (such as those derived from Bombesin or BBN(7-14) analogues), the linker is not merely a passive spacer; it is a pharmacokinetic modifier .

When conjugating a bulky, highly polar metal chelator (like DOTA or DO3A) to a small targeting peptide, the construct often suffers from rapid renal clearance and poor tumor retention. Incorporating an aromatic linker like AMPAA shifts the overall lipophilicity (


) of the conjugate. The aromatic ring provides a hydrophobic interface that slightly delays renal washout, thereby increasing the Area Under the Curve (AUC) in the blood pool and maximizing tumor receptor saturation [1].

Radiopharm Chelator Chelator (e.g., DO3A, DOTA) Binds Radiometal Linker AMPAA Linker (Pharmacokinetic Modifier) Chelator->Linker Amide Bond Peptide Targeting Vector (e.g., BBN(7-14)) Directs to Tumor Linker->Peptide Amide Bond Target Receptor (e.g., GRP-R) On Cancer Cell Peptide->Target Receptor Binding

Caption: Modular architecture of a targeted radiopharmaceutical utilizing AMPAA as a structural bridge.

Experimental Methodology: Solid-Phase Peptide Synthesis (SPPS) Integration

To utilize AMPAA in bioconjugation, it is typically introduced during Fmoc-based SPPS. The following protocol outlines the step-by-step methodology for coupling Fmoc-4-(aminomethyl)phenoxyacetic acid to a resin-bound peptide.

Self-Validating System Design: This protocol utilizes in-process colorimetric monitoring (Kaiser Test) to ensure causality between the chemical steps and the physical outcomes, preventing downstream failures.

Step-by-Step Coupling Protocol

1. Resin Swelling and Preparation

  • Procedure: Transfer 0.1 mmol of the nascent peptide-resin (e.g., Rink Amide resin) to a fritted synthesis column. Swell in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes.

  • Causality: Proper swelling expands the polystyrene matrix, exposing the internal reactive sites to the solvent channels, which is critical for achieving >99% coupling efficiency.

2. N-Terminal Fmoc Deprotection

  • Procedure: Treat the resin with 20% Piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes. Wash thoroughly with DMF (5 × 1 min).

  • Causality: Piperidine acts as a mild base to cleave the Fmoc protecting group via an E1cB mechanism, liberating the primary amine of the terminal amino acid.

  • Validation: Perform a Kaiser test; a deep blue resin indicates successful deprotection (presence of free primary amines).

3. Activation and Coupling of Fmoc-AMPAA

  • Procedure: In a separate vial, dissolve 0.4 mmol (4 equivalents) of Fmoc-AMPAA and 0.39 mmol of HBTU in minimal DMF. Add 0.8 mmol (8 equivalents) of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes for pre-activation, then add to the resin. Agitate for 2 hours at room temperature.

  • Causality: HBTU converts the carboxylic acid of AMPAA into a highly reactive OBt ester. The slight substoichiometric amount of HBTU prevents capping of the resin by tetramethylguanidinium byproducts. DIPEA neutralizes the system and drives the nucleophilic attack of the resin-bound amine onto the activated ester.

  • Validation: A negative Kaiser test (yellow/colorless resin) confirms complete coupling.

4. Subsequent Conjugation (e.g., Chelator Addition)

  • Procedure: Following another Fmoc deprotection cycle to expose the aminomethyl group of the newly attached AMPAA, a chelator such as DOTA-tris(tBu) ester can be coupled using the identical HBTU/DIPEA chemistry.

SPPS_Workflow Resin 1. Peptide-Resin N-terminal Deprotected Activation 2. Pre-activation Fmoc-AMPAA + HBTU + DIPEA Resin->Activation Reagents added Coupling 3. Amide Bond Formation Agitation for 2 hours Activation->Coupling Active ester transfer Validation 4. Kaiser Test Blue = Fail / Yellow = Pass Coupling->Validation Wash & sample Validation->Coupling If Fail (Re-couple) NextStep 5. Next Assembly Step Fmoc Cleavage & Chelator Coupling Validation->NextStep If Pass

Caption: Self-validating SPPS workflow for the integration of the Fmoc-AMPAA linker.

Conclusion

4-Aminomethylphenoxyacetic acid represents a highly engineered structural motif in bioconjugation. By moving beyond simple aliphatic chains (like PEG or alkyl linkers) and utilizing the rigid-yet-flexible nature of the phenoxyacetic acid core, researchers can fine-tune the pharmacokinetics, receptor binding affinity, and metabolic stability of targeted therapeutics. Strict adherence to optimized SPPS protocols ensures high-yield, high-purity constructs ready for preclinical radiolabeling and evaluation.

References

  • Gastrin releasing peptide compounds (EP2291075A2). European Patent Office. Details the synthesis and utilization of Fmoc-protected intermediate linkers, including derivatives of phenoxyacetic acid, in the development of BBN(7-14) radiopharmaceutical conjugates.

  • 2-[4-(Aminomethyl)phenoxy]acetic acid tert-butyl ester (CAS 720720-14-9) . Echemi Fine Chemicals Database. Provides core physicochemical data, molecular weight, and structural parameters for the orthogonally protected AMPAA building block.

Exploratory

Advanced Methodologies in Solid-Phase Peptide Synthesis: A Comprehensive Guide to CAS 176504-01-1

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Structural causality, bioconjugation mechanics, and self-validating synthetic protocols. Structural Causality & Nome...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Structural causality, bioconjugation mechanics, and self-validating synthetic protocols.

Structural Causality & Nomenclature Clarification

While frequently queried under the umbrella term "4-Aminomethylphenoxyacetic acid" due to structural homology in bifunctional linker chemistry, CAS number 176504-01-1 specifically designates Fmoc-4-aminomethylphenylacetic acid (IUPAC: [4-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)phenyl]acetic acid). This whitepaper focuses on the exact chemical entity governed by CAS 176504-01-1, a highly specialized amino acid derivative utilized extensively in peptide synthesis and organic chemistry[].

The molecular architecture of CAS 176504-01-1 is engineered for specific synthetic outcomes:

  • Fmoc Protecting Group: Provides robust stability under the acidic conditions of typical coupling reactions, yet is easily cleaved via base-catalyzed ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -elimination.
    
  • Phenylacetic Acid Backbone: Introduces a rigid, hydrophobic aromatic spacer[]. This rigidity actively prevents the linker from folding back on itself (steric hindrance)—a common failure mode in highly flexible aliphatic linkers[3].

  • Aminomethyl N-Terminus: Once deprotected, it provides a highly reactive primary amine extending away from the aromatic ring, minimizing steric clashes during the subsequent elongation of complex peptide sequences[3].

Table 1: Physicochemical Profile & Synthetic Impact
PropertyValueCausality / Impact in Synthesis
Molecular Formula C24H21NO4Defines the exact mass for LC-MS validation (387.43 Da).
Molecular Weight 387.43 g/mol Critical for precise stoichiometric calculations during resin coupling.
Purity Standard ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

98% (HPLC)
Prevents the accumulation of truncation sequences during SPPS[3].
Protecting Group Fmoc (Base-labile)Enables orthogonal protection strategies (acid-stable, base-cleavable).
Structural Motif Aromatic SpacerImparts rigidity and hydrophobicity, optimizing peptide folding[].

Mechanistic Integration in Solid-Phase Peptide Synthesis (SPPS)

The integration of CAS 176504-01-1 into a growing peptide chain requires specific experimental choices to overcome the inherent steric hindrance of its aromatic ring. Standard coupling reagents (like HBTU) often yield incomplete reactions. Instead, the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) paired with DIPEA is highly recommended[4]. HATU forms a highly reactive 7-aza-benzotriazole active ester, which accelerates the acylation rate and minimizes epimerization.

SPPS_Workflow Start Peptidyl-Resin (Free N-Terminus) Activation Activation of CAS 176504-01-1 (HATU / DIPEA) Start->Activation Add Reagents Coupling Coupling Reaction (Amide Bond Formation) Activation->Coupling 2 Hours, RT Validation Kaiser Test (Self-Validation) Coupling->Validation Wash Resin Validation->Coupling If Positive (Incomplete) Deprotection Fmoc Deprotection (20% Piperidine) Validation->Deprotection If Negative (Blue -> Yellow) NextStep Next Amino Acid Coupling Deprotection->NextStep Wash & Proceed

Workflow for incorporating CAS 176504-01-1 into a solid-phase peptide synthesis sequence.

Advanced Applications in Bioconjugation & Radiopharmaceuticals

Beyond standard peptide synthesis, CAS 176504-01-1 serves as a crucial intermediate in the development of bioactive peptides and targeted radiopharmaceuticals[3].

In the design of Gastrin-Releasing Peptide (GRP) receptor antagonists (e.g., Bombesin analogues used in cancer targeting), this compound is utilized as a rigid spacer[5]. By covalently distancing the bulky metal chelator (e.g., DOTA complexed with therapeutic radionuclides like


Lu or diagnostic isotopes like 

Ga) from the targeting peptide, the linker ensures that the chelator does not sterically hinder the peptide's binding affinity to the cancer cell receptor[5][6].

Bioconjugation_Pathway Radionuclide Radionuclide (e.g., 177Lu, 68Ga) Chelator Metal Chelator (e.g., DOTA) Radionuclide->Chelator Chelation Linker Rigid Spacer (CAS 176504-01-1) Chelator->Linker Covalent Bond Targeting Targeting Peptide (e.g., Bombesin) Linker->Targeting Amide Linkage Receptor Cancer Cell Receptor (GRP) Targeting->Receptor Receptor Binding

Role of CAS 176504-01-1 as a rigid spacer in targeted radiopharmaceutical drug design.

Table 2: Comparative Spacer Efficacy in Radiopharmaceuticals
Spacer TypeFlexibilityReceptor Binding Affinity ImpactIn Vivo Stability
Aliphatic (e.g., Ahx) HighVariable (can fold back and block binding site)Moderate
PEG-based HighPreserves affinity, increases hydrophilicityHigh
Aromatic (CAS 176504-01-1) RigidOptimal (maintains strictly defined distance)Very High

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating mandatory in-process controls.

Protocol 1: Orthogonal Coupling of CAS 176504-01-1 in SPPS
  • Resin Swelling: Suspend Rink Amide resin in N,N-Dimethylformamide (DMF) for 30 minutes.

    • Causality: DMF disrupts intra-resin hydrogen bonds, maximizing the exposure of reactive sites for uniform coupling.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 2

    
     10 minutes.
    
    • Causality: Piperidine acts as a mild base to initiate a ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      -elimination reaction, removing the Fmoc group and releasing dibenzofulvene, which is subsequently scavenged by the excess piperidine.
      
  • Wash Step: Wash the resin 5 times with DMF.

    • Causality: Removes residual piperidine which would otherwise prematurely deprotect the incoming CAS 176504-01-1 monomer.

  • Pre-activation: Dissolve 3.0 equivalents of CAS 176504-01-1 and 2.9 equivalents of HATU in minimal DMF. Add 6.0 equivalents of DIPEA. Stir for 3 minutes[4].

    • Causality: A slight deficit of HATU (2.9 eq vs 3.0 eq) prevents the capping of the resin's free amines by unreacted uronium species, which terminates chain elongation.

  • Coupling: Add the activated mixture to the resin. Agitate for 2 hours at room temperature.

  • Self-Validation (Kaiser Test): Extract a few resin beads, add ninhydrin, phenol, and KCN solutions, and heat to 120°C for 5 minutes.

    • Causality: Ninhydrin reacts with primary amines to form Ruhemann's purple. A yellow color indicates complete coupling (absence of free amines). A blue color indicates incomplete coupling, triggering an automatic re-coupling step.

Protocol 2: Cleavage and Global Deprotection
  • Wash: Wash the peptidyl-resin with Dichloromethane (DCM) to shrink the resin and remove DMF.

  • Cleavage Cocktail: Prepare TFA/TIPS/Water (95:2.5:2.5 v/v/v).

    • Causality: Trifluoroacetic acid (TFA) cleaves the peptide from the resin. Triisopropylsilane (TIPS) and water act as scavengers to trap highly reactive carbocations generated during side-chain deprotection, preventing the irreversible re-alkylation of the peptide.

  • Reaction: Agitate the resin with the cocktail for 2 hours at room temperature.

  • Precipitation: Filter the cleavage solution into cold diethyl ether (-20°C).

    • Causality: Peptides are insoluble in cold ether, allowing for rapid precipitation and separation from organic-soluble scavengers and cleaved protecting groups.

  • Validation: Centrifuge, wash the pellet with ether, and analyze via LC-MS to confirm the addition of the linker moiety (expected mass shift: +369 Da, accounting for the loss of water during amide bond formation).

References

  • European Patent Office. "EP2291075A2 - Gastrin releasing peptide compounds".
  • Philipps-Universität Marburg. "Development of enhanced furin inhibitors with reduced toxicity as potential broad spectrum antiviral drugs". Retrieved from: [Link]

Sources

Foundational

The Role of 4-Aminomethylphenoxyacetic Acid in Solid Phase Peptide Synthesis: A Technical Guide

Executive Summary In the decades since R.B. Merrifield revolutionized chemical synthesis with the introduction of Solid Phase Peptide Synthesis (SPPS) [1], the design of bifunctional linkers (handles) has been the primar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the decades since R.B. Merrifield revolutionized chemical synthesis with the introduction of Solid Phase Peptide Synthesis (SPPS) [1], the design of bifunctional linkers (handles) has been the primary driver of sequence fidelity and cleavage efficiency. Among these, 4-Aminomethylphenoxyacetic acid (AMPA) represents a foundational architectural core for the synthesis of C-terminal peptide


-carboxamides.

This whitepaper provides an in-depth mechanistic analysis of the AMPA handle. We will explore the causality behind its chemical stability, its evolutionary role as the parent structure for modern acid-labile linkers (such as the Rink Amide linker), and provide self-validating experimental protocols for its application in peptide therapeutics.

Mechanistic Grounding: The Chemistry of the AMPA Core

To understand the utility of 4-aminomethylphenoxyacetic acid, one must analyze its bifunctional anatomy:

  • The Phenoxyacetic Acid Moiety (The Anchor): The carboxylic acid provides a highly reactive site for quantitative attachment to an amino-functionalized solid support (e.g., aminomethyl polystyrene). The phenoxy ether acts as a flexible spacer, distancing the growing peptide chain from the hydrophobic polymer matrix. This causality is critical: increasing the distance from the backbone significantly reduces sequence-dependent aggregation and steric hindrance during chain elongation.

  • The Aminomethyl Group (The Elongation Point): Located at the para position, this primary amine serves as the starting point for peptide synthesis. The C-terminal amino acid is coupled to this amine, forming a benzylamide bond .

The Causality of Acid Lability

The defining characteristic of the unsubstituted AMPA handle is the extreme stability of the resulting benzylamide bond. Because the unsubstituted phenyl ring does not provide sufficient carbocation stabilization during acidolysis, the cleavage of the peptide from the AMPA handle requires exceptionally harsh conditions, typically anhydrous liquid hydrogen fluoride (HF) . Consequently, the pure AMPA handle is strictly relegated to Boc/Bzl SPPS strategies .

Historically, attempts to use unsubstituted tert-butoxycarbonyl-aminomethylphenoxyacetic acid under milder conditions were proven unsuitable for standard carboxamide synthesis [2]. This limitation directly catalyzed the structural evolution of the AMPA core.

Structural Evolution: Tuning the AMPA Handle

To transition from hazardous HF cleavage (Boc strategy) to milder Trifluoroacetic acid (TFA) cleavage (Fmoc strategy), synthetic chemists modified the AMPA core by adding electron-donating groups. These modifications stabilize the intermediate carbocation formed during acidolysis, thereby increasing the lability of the C-N bond.

  • Addition of an

    
    -phenyl group:  Yields the Benzhydrylamine (BHA) handle, slightly increasing lability but still requiring HF.
    
  • Addition of methoxy groups + an

    
    -phenyl group:  Yields the Rink Amide Linker  (4-[(2,4-dimethoxyphenyl)(Fmoc-amino)methyl]phenoxyacetic acid). The powerful electron-donating effect of the ortho and para methoxy groups allows the peptide amide to be cleaved smoothly with 95% TFA [3].
    

Linker_Evolution AMPA 4-Aminomethylphenoxyacetic Acid (Unsubstituted Core) Cleavage: Liquid HF BHA BHA Handle (+ Alpha-Phenyl) Cleavage: Strong HF AMPA->BHA Add Phenyl Group Rink Rink Amide Linker (+ Dimethoxy & Phenyl) Cleavage: 95% TFA AMPA->Rink Add Methoxy & Phenyl

Figure 1: Structural evolution and acid-lability tuning of the AMPA core.

Quantitative Comparison of Amide-Yielding Handles

The following table summarizes the quantitative parameters and operational conditions for the AMPA core and its direct structural descendants.

Handle / LinkerCore Structure ModificationsSPPS StrategyCleavage ReagentCleavage ProductRelative Acid Lability
AMPA Handle Unsubstituted coreBocAnhydrous HFPeptide AmideVery Low
BHA Handle +

-phenyl
BocAnhydrous HFPeptide AmideLow
MBHA Handle +

-phenyl, + 4-methyl
BocAnhydrous HFPeptide AmideModerate
Rink Amide +

-phenyl, + 2,4-dimethoxy
Fmoc95% TFAPeptide AmideHigh
Sieber Amide Xanthenyl derivativeFmoc1% TFAPeptide AmideVery High

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must operate as a self-validating system . This means incorporating real-time quality control (QC) checkpoints to verify the success of a reaction before proceeding to the next step. Below are the protocols for utilizing the AMPA handle in Boc-SPPS.

SPPS_Workflow Resin Aminomethyl Resin (Solid Support) Handle Coupling of AMPA Handle (DIC/Oxyma) Resin->Handle QC: Kaiser Test (-) FmocAA Coupling of C-terminal AA (Amide Bond Formation) Handle->FmocAA QC: Kaiser Test (-) Elongation Peptide Chain Elongation (Iterative Boc Cycles) FmocAA->Elongation QC: Ninhydrin Monitoring Cleavage Acidolytic Cleavage (Anhydrous HF) Elongation->Cleavage QC: Micro-cleavage Product C-Terminal Peptide Amide (Free Peptide) Cleavage->Product QC: RP-HPLC / MS

Figure 2: Logical workflow and QC checkpoints of AMPA-mediated SPPS.

Protocol 1: Attachment of Boc-AMPA Handle to Aminomethyl Resin

Causality: Direct synthesis on the resin backbone causes steric clashes. The AMPA handle introduces a spacer, drastically improving the kinetics of subsequent couplings.

  • Swelling: Suspend 1.0 g of Aminomethyl Polystyrene resin (loading ~0.8 mmol/g) in Dichloromethane (DCM) for 30 minutes. Wash with N,N-Dimethylformamide (DMF) 3 times. Reasoning: Swelling expands the polymer matrix, exposing internal reactive sites.

  • Activation: In a separate vial, dissolve 3.0 equivalents (eq) of Boc-4-aminomethylphenoxyacetic acid and 3.0 eq of Oxyma Pure in DMF. Add 3.0 eq of N,N'-Diisopropylcarbodiimide (DIC). Stir for 3 minutes. Reasoning: Oxyma/DIC prevents racemization and is highly efficient for carboxylic acid activation.

  • Coupling: Add the activated handle solution to the resin. Agitate at room temperature for 2 hours.

  • Washing: Drain the reaction vessel and wash the resin with DMF (5x) and DCM (5x).

  • Self-Validation (Kaiser Test): Take a few resin beads and perform a Kaiser (ninhydrin) test.

    • Pass: Beads remain colorless/yellow (primary amines are fully acylated).

    • Fail: Beads turn dark blue (unreacted amines present). If failed, repeat steps 2-4.

Protocol 2: First Amino Acid Coupling
  • Deprotection: Treat the resin with 50% TFA in DCM for 1 minute, drain, and treat again for 20 minutes to remove the Boc protecting group from the AMPA handle.

  • Neutralization: Wash with DCM (3x), then neutralize with 5% N,N-Diisopropylethylamine (DIEA) in DCM (3x 2 min).

  • Coupling: Activate the Boc-protected C-terminal amino acid (3.0 eq) using DIC/Oxyma (3.0 eq) and add to the resin. Agitate for 1 hour.

  • Self-Validation: Perform the Kaiser test. A colorless result validates the formation of the first amide bond.

Protocol 3: Global Cleavage (HF)

Caution: Anhydrous HF is highly toxic and corrosive. This step must be performed in a dedicated Teflon HF cleavage apparatus by trained personnel.

  • Preparation: Transfer the dried peptide-resin to the HF reaction vessel. Add scavengers (e.g., anisole, p-cresol) at 10% v/v to trap reactive carbocations.

  • Cleavage: Condense anhydrous HF into the vessel at -78°C. Stir the mixture at 0°C for 45-60 minutes. Reasoning: The strong acidolysis breaks the highly stable benzylamide bond between the peptide and the AMPA handle.

  • Isolation: Evaporate the HF under a vacuum. Precipitate the cleaved peptide amide using cold diethyl ether. Centrifuge and wash the pellet with ether (3x).

  • Self-Validation: Dissolve the crude peptide in water/acetonitrile and analyze via RP-HPLC and ESI-MS to confirm the presence of the C-terminal amide and the absence of handle adducts.

Conclusion

4-Aminomethylphenoxyacetic acid is a cornerstone molecule in the history of peptide chemistry. While its unsubstituted form demands rigorous Boc/HF protocols due to the extreme stability of its benzylamide linkage, understanding its chemical causality is essential for any synthetic chemist. It is the direct architectural ancestor of the Rink Amide linker, proving that the rational tuning of electron density on the phenoxyacetic acid core dictates the entire strategic approach (Boc vs. Fmoc) of solid phase peptide synthesis.

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. URL:[Link]

  • Gaehde, S. A., & Matsueda, G. R. (1981). Synthesis of N-tert.-butoxycarbonyl-(alpha-phenyl)aminomethylphenoxyacetic acid for use as a handle in solid-phase synthesis of peptide alpha-carboxamides. International Journal of Peptide and Protein Research, 18(5), 451-458. URL:[Link]

Exploratory

Architectural Divergence in Peptide Synthesis: A Comparative Analysis of the PAM Linker and 4-Aminomethylphenoxyacetic Acid

In the highly specialized field of solid-phase peptide synthesis (SPPS) and bioconjugation, the selection of linkers and spacers dictates the thermodynamic stability, cleavage conditions, and ultimate biological efficacy...

Author: BenchChem Technical Support Team. Date: March 2026

In the highly specialized field of solid-phase peptide synthesis (SPPS) and bioconjugation, the selection of linkers and spacers dictates the thermodynamic stability, cleavage conditions, and ultimate biological efficacy of the synthesized molecule. While the PAM linker and 4-Aminomethylphenoxyacetic acid (4-AMPA) share superficial structural similarities—both utilizing an acetic acid moiety for anchoring—their chemical behavior, electronic properties, and applications in drug development are fundamentally divergent.

This technical guide provides an in-depth mechanistic analysis of these two critical molecules, exploring the causality behind their experimental use and detailing self-validating protocols for their application.

Mechanistic Foundations of Linker Chemistry

The solid support resin is the backbone of SPPS, but the linker is the critical interface that dictates the chemical rules of the synthesis[1]. Linkers must provide orthogonal stability: they must remain completely intact during the repetitive deprotection and coupling cycles of peptide elongation, yet cleave efficiently under specific, controlled conditions to release the final product[2].

The fundamental difference between the PAM linker and 4-AMPA lies in their functional termini and aromatic core structures, which govern whether they form ester or amide bonds, and whether they act as cleavable resin anchors or permanent bioconjugation spacers .

The PAM Linker: Engineering TFA Stability in Boc-SPPS

The PAM (4-(hydroxymethyl)phenylacetamidomethyl) linker was explicitly engineered to solve a critical failure point in classic Boc-SPPS. In standard Merrifield resin (chloromethyl polystyrene), the C-terminal amino acid is attached via a simple benzyl ester. The repetitive use of 50% trifluoroacetic acid (TFA) for Boc deprotection causes premature acidolysis of this ester, leading to a 1–2% loss of the growing peptide chain per cycle. For peptides exceeding 30 residues, this cumulative loss is catastrophic[2].

Causality of Chemical Design

The PAM linker, chemically defined as 4-(hydroxymethyl)phenylacetic acid[3], solves this by introducing an acetamidomethyl group between the phenyl ring and the polystyrene matrix.

  • Electronic Effect: The acetamido group is highly electron-withdrawing. By pulling electron density away from the aromatic ring, it destabilizes the carbocation intermediate that would normally form during acidolysis[4].

  • Resulting Stability: This inductive effect makes the PAM ester bond approximately 100 times more stable to TFA than the standard Merrifield resin, virtually eliminating premature cleavage during long syntheses[4].

  • Cleavage: Because of this extreme stability, liberating the final peptide acid requires highly corrosive, strong acids, typically anhydrous hydrogen fluoride (HF)[2].

PAM_Workflow Resin Aminomethyl Resin Coupling1 Amide Bond Formation Resin->Coupling1 PAM PAM Linker (4-(Hydroxymethyl)phenylacetic acid) PAM->Coupling1 Coupling2 Esterification (DIC/DMAP) Coupling1->Coupling2 AA Boc-Amino Acid AA->Coupling2 Elongation Boc SPPS Elongation Coupling2->Elongation Cleavage Anhydrous HF Cleavage Elongation->Cleavage Product Peptide Acid (-COOH) Cleavage->Product

Workflow of PAM linker in Boc-SPPS yielding a C-terminal peptide acid.

4-Aminomethylphenoxyacetic Acid (4-AMPA): The Semi-Rigid Bioconjugation Spacer

Unlike the PAM linker, 4-Aminomethylphenoxyacetic acid replaces the hydroxyl group with a primary amine and the phenyl ring with a phenoxy ether. This shifts its primary utility from a cleavable resin anchor to a bifunctional, semi-rigid spacer used extensively in medicinal chemistry and bioconjugation[5].

Causality of Chemical Design

In the development of targeted radiopharmaceuticals (such as Gastrin-Releasing Peptide (GRP) or Bombesin analogues), a bulky payload like a DOTA chelator must be attached to the targeting peptide[5].

  • Steric Management: If a flexible aliphatic spacer (e.g., aminohexanoic acid) is used, the spacer can fold back upon itself, causing the bulky radiometal complex to sterically clash with the receptor-binding pocket, destroying binding affinity.

  • Structural Rigidity: The aromatic phenoxy core of 4-AMPA provides a semi-rigid, extended conformation. It physically projects the payload away from the peptide's pharmacophore.

  • Bond Formation: The aminomethyl group and the acetic acid group allow 4-AMPA to form highly stable amide bonds at both ends, ensuring the linker does not degrade in vivo prior to reaching the tumor target[5].

AMPA_Workflow Peptide Resin-Bound Peptide Coupling1 Amide Bond Formation Peptide->Coupling1 AMPA Fmoc-4-AMPA Spacer AMPA->Coupling1 Deprotect Fmoc Deprotection Coupling1->Deprotect Coupling2 Amide Bond Formation Deprotect->Coupling2 Payload Payload (e.g., DOTA) Payload->Coupling2 Cleavage TFA Cleavage Coupling2->Cleavage Product Payload-Peptide Conjugate Cleavage->Product

Utilization of 4-AMPA as a semi-rigid spacer in peptide bioconjugation.

Comparative Data & Quantitative Analysis

The following table summarizes the divergent chemical properties dictating the use of these two molecules in synthetic workflows.

FeaturePAM Linker4-Aminomethylphenoxyacetic Acid (4-AMPA)
Chemical Name 4-(Hydroxymethyl)phenylacetic acid2-(4-(Aminomethyl)phenoxy)acetic acid
Primary Application SPPS Resin Linker (C-terminal anchor)Bifunctional Spacer / Bioconjugation Linker
Reactive Termini Hydroxyl (-OH), Carboxyl (-COOH)Primary Amine (-NH2), Carboxyl (-COOH)
Peptide Attachment Ester Bond (Requires DMAP catalysis)Amide Bond (Standard coupling)
Electronic Core Effect Electron-withdrawing (Acetamido-phenyl)Electron-donating (Phenoxy ether)
Cleavage Product Peptide AcidPeptide Amide / Conjugated Payload
Synthesis Compatibility Boc SPPS exclusivelyBoc and Fmoc SPPS (as a spacer)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols incorporate built-in validation checkpoints to monitor reaction causality.

Protocol A: First-Residue Esterification onto PAM Resin

Because the hydroxyl group of the PAM linker is a poor nucleophile compared to an amine, standard amide coupling reagents are insufficient. Esterification requires acyl transfer catalysis.

  • Resin Preparation: Swell Aminomethyl (AM) polystyrene resin in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes.

  • Linker Attachment: Couple the PAM linker (3 eq) to the AM resin using DIC (3 eq) and HOBt (3 eq) in DMF for 2 hours.

    • Validation Checkpoint: Perform a Kaiser test. A negative result (yellow beads) confirms complete acylation of the primary amines on the resin.

  • Esterification: Dissolve the first Boc-Amino Acid (4 eq) in DCM. Add DIC (4 eq) and stir for 10 minutes to form the O-acylisourea intermediate. Add this to the resin along with a catalytic amount of DMAP (0.1 eq).

    • Causality Note: DMAP acts as a highly efficient acyl transfer catalyst. However, excess DMAP can cause base-catalyzed racemization of the amino acid; strict adherence to 0.1 eq is mandatory.

  • Capping: Cap unreacted hydroxyl groups using acetic anhydride and pyridine to prevent deletion sequences during elongation.

Protocol B: Conjugation of Fmoc-4-AMPA Spacer in SPPS

When utilizing 4-AMPA to distance a payload from a targeting sequence, the amine must be transiently protected (Fmoc-4-AMPA) to prevent polymerization of the spacer.

  • Peptide Preparation: Following the automated Fmoc-SPPS of the targeting sequence, perform a final Fmoc deprotection using 20% piperidine in DMF to expose the N-terminal amine.

  • Spacer Coupling: Dissolve Fmoc-4-AMPA (3 eq) and HBTU (3 eq) in DMF. Add DIPEA (6 eq) to activate the carboxyl group. Add the mixture to the resin and agitate for 1 hour.

    • Validation Checkpoint: Perform a Kaiser test to ensure complete amide bond formation between the peptide N-terminus and the spacer.

  • Spacer Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

    • Validation Checkpoint: Monitor the UV absorbance of the reaction effluent at 301 nm. The presence of the dibenzofulvene-piperidine adduct confirms successful Fmoc removal, indicating the spacer's amine is ready for payload attachment.

  • Payload Conjugation: Couple the desired payload (e.g., DOTA-tris(tBu) ester) to the exposed aminomethyl group of the 4-AMPA spacer using standard activation chemistry.

References

  • Solid phase peptide synthesis: New resin and new protecting group - CORE CORE (Connecting Repositories) URL:[Link][4]

  • PAM Linker; 4-(Hydroxymethyl)phenylacetic acid[73401-74-8] - Aapptec Peptides AAPPTEC URL:[Link][3]

  • EP2291075A2 - Gastrin releasing peptide compounds Google Patents URL:[5]

  • Peptide Synthesis Resins - AAPPTEC AAPPTEC URL:[Link][2]

Sources

Foundational

Technical Guide: Solubility Profile of 4-Aminomethylphenoxyacetic Acid in DMF and DCM

[1][2] Executive Summary This technical guide details the solubility characteristics of 4-Aminomethylphenoxyacetic acid (CAS: 1200-05-1) , a critical bifunctional linker used in solid-phase peptide synthesis (SPPS) and d...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

This technical guide details the solubility characteristics of 4-Aminomethylphenoxyacetic acid (CAS: 1200-05-1) , a critical bifunctional linker used in solid-phase peptide synthesis (SPPS) and drug conjugate chemistry.[1][2]

The Core Challenge: As a zwitterionic molecule with a calculated LogP of -1.9, 4-Aminomethylphenoxyacetic acid exhibits high lattice energy in its solid state.[1][2] It dissolves readily in polar aprotic solvents like N,N-Dimethylformamide (DMF) but presents significant solubility challenges in non-polar chlorinated solvents like Dichloromethane (DCM) .[1][2] This guide provides the mechanistic rationale and validated protocols to manage these solvent systems effectively.

Part 1: Physicochemical Profile & Solubility Prediction[1][2][3][4]

To understand the solubility behavior, we must first analyze the molecular structure.[3] The molecule contains a basic primary amine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) and an acidic carboxylic acid (

).[2] In the solid state, these groups interact to form an internal salt (zwitterion), creating a crystal lattice stabilized by strong electrostatic forces.
Table 1: Physicochemical Properties
PropertyValueImplication for Solubility
Molecular Formula ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Low molecular weight, high polarity.[2]
Molecular Weight 165.19 g/mol Small size allows rapid diffusion once solvated.[1][2]
LogP (Predicted) -1.9 [1]Highly hydrophilic; poor solubility in lipophilic solvents.[1][2]
State Zwitterion (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Requires high dielectric constant solvents to break ionic lattice.[2]
pKa (Acid) ~3.5 - 4.0Deprotonated at neutral pH.[1][2]
pKa (Amine) ~9.0 - 9.5Protonated at neutral pH.[1][2]

Part 2: Solubility in DMF (N,N-Dimethylformamide)[1][2][3]

The Mechanism

DMF is a polar aprotic solvent with a high dielectric constant (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


).[2] It is the "Universal Solvent" for peptide chemistry because it can effectively solvate both the hydrophobic aromatic ring (via ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-interactions) and the charged zwitterionic termini (via dipole-dipole interactions).[2]
  • Solubility Status: High / Soluble

  • Expected Concentration: > 50 mg/mL (typically used at 0.1 M to 0.5 M in synthesis).[1][2]

  • Thermodynamics: The solvation energy of DMF is sufficient to overcome the zwitterionic lattice energy.[1][2]

Experimental Protocol: Preparation of 0.2 M Stock Solution

Objective: Prepare a stable stock solution for coupling reactions.

  • Weighing: Weigh 330 mg of 4-Aminomethylphenoxyacetic acid into a 20 mL scintillation vial.

  • Solvent Addition: Add 10 mL of anhydrous DMF (99.8%, amine-free).

  • Dissolution:

    • Initial State: The powder may clump initially due to surface wetting.[1][2]

    • Action: Vortex vigorously for 30 seconds.

    • Sonication:[1][2] If particles persist, sonicate at 40°C for 5 minutes.[1][2] The zwitterionic lattice breaks down faster with mild heat.[1][2]

  • Verification: The solution should be clear and colorless to light tan.[1][2]

  • Storage: Store at 4°C. DMF is hygroscopic; ensure the cap is tightly sealed to prevent water absorption, which can hydrolyze active esters later.[1][2]

Part 3: Solubility in DCM (Dichloromethane)[1][2][3][6]

The Mechanism

DCM is a non-polar/moderately polar chlorinated solvent with a low dielectric constant (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


).[2] It lacks the polarity to shield the electrostatic attraction between the ammonium (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

) and carboxylate (

) ions.[2] Consequently, the zwitterionic solid remains intact.[1]
  • Solubility Status: Insoluble (as Zwitterion)

  • The "Trick": To dissolve this compound in DCM, you must disrupt the zwitterion by modifying the pH to neutralize one of the charges.

Experimental Protocol: Solubilization via "In-Situ" Derivatization

Objective: Dissolve the compound in DCM for reactions that require a chlorinated solvent (e.g., certain Friedel-Crafts acylations or specific resin loadings).[1][2]

Method A: Base-Mediated Solubilization (For Coupling) Use this if activating the carboxylic acid.[1][2]

  • Suspension: Suspend 165 mg (1 mmol) of the compound in 10 mL DCM. It will look like a cloudy suspension.[1][2]

  • Additive: Add 2.0 equivalents (approx. 350 µL) of N,N-Diisopropylethylamine (DIPEA) .

  • Mechanism: DIPEA deprotonates the ammonium group (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).[2] The molecule becomes an anionic salt (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
    
    
    
    ), which is significantly more lipophilic and soluble in DCM.[2]
  • Result: The suspension should clear within 1-2 minutes of vortexing.

Method B: Acid-Mediated Solubilization Use this if reacting the amine.[1][2]

  • Suspension: Suspend 165 mg in 10 mL DCM.

  • Additive: Add 1-2 equivalents of Trifluoroacetic Acid (TFA) .

  • Mechanism: TFA protonates the carboxylate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).[2] The molecule becomes a cationic salt (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
    
    
    
    ), which is soluble in DCM.[2]

Part 4: Visualization of Solvation Logic

The following diagram illustrates the molecular behavior in both solvents and the logic for solubilization.

SolubilityLogic cluster_DMF Polar Aprotic (DMF) cluster_DCM Non-Polar Chlorinated (DCM) Compound 4-Aminomethylphenoxyacetic Acid (Solid Zwitterion) DMF_Mech Mechanism: High Dielectric Constant Shields Charges Compound->DMF_Mech DCM_Mech Mechanism: Low Dielectric Constant Cannot Break Lattice Compound->DCM_Mech DMF_Result Result: SOLUBLE (Clear Solution) DMF_Mech->DMF_Result DCM_Result Result: INSOLUBLE (Suspension) DCM_Mech->DCM_Result DCM_Fix The Fix: Add DIPEA (Base) or TFA (Acid) DCM_Result->DCM_Fix Modify pH DCM_Fixed_Result Result: SOLUBLE (Organic Salt) DCM_Fix->DCM_Fixed_Result

Figure 1: Decision tree for solvent selection and troubleshooting based on dielectric mechanisms.

Part 5: Comparative Summary

FeatureDMF (Dimethylformamide)DCM (Dichloromethane)
Solubility Excellent Poor / Insoluble
Primary Use General stock solution, peptide coupling.[1][2]Only used with additives (DIPEA/TFA).[1][2]
Preparation Vortex + Mild Heat (40°C).[1][2]Requires Base/Acid addition.[1][2][3][4]
Boiling Point 153°C (High - hard to remove).[1][2]39.6°C (Low - easy to remove).[1][2]
Recommendation Preferred Solvent. Use only if DMF is chemically incompatible.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1514144, 4-Aminomethylphenylacetic acid.[1][2] Retrieved from [Link]

Sources

Exploratory

4-(Aminomethyl)phenylacetic Acid: Technical Nomenclature & Identity Guide

This guide provides an in-depth technical analysis of the nomenclature, synonyms, and structural identity of 4-(Aminomethyl)phenylacetic acid . It is designed for researchers requiring precise chemical identification for...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the nomenclature, synonyms, and structural identity of 4-(Aminomethyl)phenylacetic acid . It is designed for researchers requiring precise chemical identification for synthesis, database curation, or regulatory documentation.

Core Identity & Structural Definition[1][2]

4-(Aminomethyl)phenylacetic acid is a bifunctional aromatic intermediate characterized by a benzene ring substituted at the para positions with an acetic acid moiety and an aminomethyl group. It serves as a critical homolog of 4-(aminomethyl)benzoic acid (PAMBA), distinguished by the insertion of a methylene spacer (


) between the phenyl ring and the carboxyl group.
Structural Specifications
  • Empirical Formula:

    
    
    
  • Molecular Weight: 165.19 g/mol [1][2]

  • Key Structural Feature: The molecule possesses two methylene bridges—one benzylic to the amine and one benzylic to the carboxyl—imparting greater conformational flexibility compared to its benzoic acid analogs.

Validated Identifiers

The following identifiers are verified for the free acid form. Note that salt forms (e.g., HCl) have distinct registry numbers.

Identifier TypeValueContext
CAS Registry Number 1200-05-1 Free Acid (Zwitterion)
CAS Registry Number 42383-05-1 Hydrochloride Salt
IUPAC Name (Preferred) 2-[4-(Aminomethyl)phenyl]acetic acid Systematic Nomenclature
InChI String InChI=1S/C9H11NO2/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4H,5-6,10H2,(H,11,12)Standard InChI
InChIKey HAAUVXXFRQXTTQ-UHFFFAOYSA-NHashed Identifier
SMILES NCC1=CC=C(CC(O)=O)C=C1Canonical

Nomenclature & Synonyms Analysis

The nomenclature for this compound varies by discipline (organic chemistry vs. peptide synthesis). Below is a categorized breakdown of accepted synonyms and their etymology.

A. Systematic Nomenclature (IUPAC & CAS)

The systematic names prioritize the carboxylic acid as the principal functional group.

  • 2-[4-(Aminomethyl)phenyl]acetic acid: The most rigorous IUPAC designation. It treats the acetic acid chain (2 carbons) as the parent, with a phenyl substituent at position 2.[3] The phenyl ring is further substituted at its para (4) position.

  • 4-(Aminomethyl)benzeneacetic acid: The CAS Index Name. It views "benzeneacetic acid" (phenylacetic acid) as the parent skeleton.

  • (4-Aminomethylphenyl)acetic acid: A common variation where the parentheses clarify that the "aminomethyl" group is attached to the phenyl ring, which is then attached to the acetic acid.

B. Common & Catalog Synonyms

These names are frequently encountered in vendor catalogs and synthesis protocols.

  • 4-AMPA: Caution: This abbreviation is highly ambiguous. In neuroscience, AMPA refers to α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (a glutamate receptor agonist). In this context, it is an acronym for 4 -A minoM ethylP henylA cetic acid.[4][2] Avoid using this abbreviation without explicit structural definition.

  • p-(Aminomethyl)phenylacetic acid: Uses the para (

    
    ) locant instead of the number 4.
    
  • Alpha-amino-p-tolylacetic acid: Incorrect/Archaic. This misidentifies the structure and should be avoided.

C. Protected Derivatives (Peptide Synthesis)

In solid-phase peptide synthesis (SPPS), the amine is often protected. These derivatives have distinct CAS numbers.

  • Fmoc-4-aminomethylphenylacetic acid:

    • CAS: 176504-01-1[][6]

    • Synonyms: Fmoc-Linker-AMPA, 2-(4-(((9H-Fluoren-9-yl)methoxy)carbonylamino)methyl)phenyl)acetic acid.

  • Boc-4-aminomethylphenylacetic acid:

    • CAS: 71420-92-3

Structural Context & Homology

To understand the specific utility of 4-(aminomethyl)phenylacetic acid, it must be distinguished from its structural neighbors. It acts as a "spacer-extended" linker.

Comparative Homology Visualization

The following diagram illustrates the structural relationship between PAMBA (rigid), 4-(Aminomethyl)phenylacetic acid (flexible), and Tranexamic acid (saturated).

G PAMBA 4-(Aminomethyl)benzoic acid (PAMBA) Rigid Aromatic Core Target 4-(Aminomethyl)phenylacetic acid (Target Topic) Flexible Methylene Spacer PAMBA->Target + CH2 Homologation (Increased Flexibility) Tranexamic Tranexamic Acid Saturated Cyclohexane Core PAMBA->Tranexamic Aromatic Reduction

Figure 1: Structural homology map comparing 4-(aminomethyl)phenylacetic acid to related antifibrinolytic and linker compounds.

Key Distinction: The "Homologation Effect"

The presence of the extra methylene group (


) in the acetic acid tail (compared to benzoic acid) breaks the conjugation between the carboxyl group and the aromatic ring.
  • Effect on pKa: The carboxyl pKa of phenylacetic acid derivatives (~4.[7]3) is slightly higher than benzoic acid derivatives (~4.2) due to the loss of resonance stabilization of the conjugate base, though the inductive effect of the phenyl ring remains.[7]

  • Effect on Geometry: The methylene group introduces a "kink" and rotational freedom, making this molecule an ideal flexible linker in drug design (e.g., PROTACs, bifunctional ligands) rather than a rigid spacer.

Applications & Functional Roles

A. Linker Chemistry in Drug Discovery

This molecule is extensively used as a bifunctional linker .

  • Mechanism: The carboxylic acid conjugates to amines (forming amides), while the primary amine conjugates to carboxylic acids or activated esters.

  • Utility: It provides a stable aromatic core with defined length (approx. 8-10 Å end-to-end) but with rotational flexibility at the carboxyl terminus.

B. Gamma-Secretase Modulators (GSMs)

Research indicates that 4-aminomethylphenylacetic acid scaffolds act as gamma-secretase modulators, potential therapeutics for Alzheimer's disease. The scaffold is optimized to reduce Amyloid


 levels.[8]
  • Mechanism:[9] The phenylacetic acid moiety mimics the pharmacophore of NSAID-derived GSMs but without COX inhibition activity.

C. Proteolysis Targeting Chimeras (PROTACs)

The compound serves as a connector between an E3 ligase ligand and a target protein ligand. Its chemical stability and lack of steric bulk allow for efficient ubiquitination transfer.

Experimental Protocol: Verification of Identity

When receiving this reagent, use the following protocol to verify identity and distinguish it from the benzoic acid analog.

1H NMR Diagnostic Peaks (DMSO-d6)
Proton EnvironmentChemical Shift (

)
MultiplicityIntegrationAssignment
Aromatic 7.20 - 7.40 ppmMultiplet (AA'BB')4HPhenyl Ring Protons
Benzylic Amine 3.98 ppmSinglet2H

Benzylic Acid 3.56 ppmSinglet2H

Amine ~8.00 ppm (Broad)Broad Singlet3H

(if HCl salt)

Critical Check: Look for the two distinct methylene singlets .

  • If you see only one methylene singlet (~4.0 ppm) and the carboxyl is attached directly to the ring, you have 4-(aminomethyl)benzoic acid .

  • If you see two methylene singlets, you have the correct phenylacetic derivative.

References

  • PubChem. "2-[4-(Aminomethyl)phenyl]acetic acid."[4][2] National Library of Medicine. Accessed March 2, 2026. [Link][2]

  • Peretto, I., et al. "Discovery of 4-aminomethylphenylacetic acids as γ-secretase modulators via a scaffold design approach."[8] Bioorganic & Medicinal Chemistry Letters, vol. 22, no. 3, 2012, pp. 1323-1328. [Link]

Sources

Foundational

Structural and Methodological Profiling of 4-Aminomethylphenoxyacetic Acid (AMPA) in Advanced Peptide Synthesis

Target Audience: Researchers, Synthetic Chemists, and Radiopharmaceutical Drug Developers Focus: Molecular parameters, structural causality, and self-validating integration protocols for Solid-Phase Peptide Synthesis (SP...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Radiopharmaceutical Drug Developers Focus: Molecular parameters, structural causality, and self-validating integration protocols for Solid-Phase Peptide Synthesis (SPPS).

Core Molecular Parameters and Quantitative Data

4-Aminomethylphenoxyacetic acid (commonly referred to as the AMPA linker) is a highly specialized bifunctional molecule utilized extensively as a rigid spatial linker in bioconjugation and radiopharmaceutical development.

To ensure precision in stoichiometric calculations during synthesis, the exact molecular parameters of the free acid and its most common orthogonally protected derivative are summarized below.

Table 1: Physicochemical Profiling of AMPA and Derivatives
Parameter4-Aminomethylphenoxyacetic Acid (Free Acid)tert-Butyl 2-(4-(aminomethyl)phenoxy)acetate
Molecular Formula C₉H₁₁NO₃C₁₃H₁₉NO₃
Molecular Weight 181.19 g/mol 237.30 g/mol
Exact Mass 181.0739 g/mol 237.1360 g/mol
Residue Mass (in peptide) 163.17 DaN/A
CAS Number N/A (Typically generated in situ)720720-14-9
Primary Application Bifunctional rigid spacerOrthogonally protected building block

Note: The tert-butyl protected derivative is frequently utilized in complex synthetic schemes where the carboxylic acid must remain unreactive until final global deprotection, as detailed in the 1[1].

Structural Causality in Drug Design

The selection of AMPA as a linker is not arbitrary; it is driven by strict topological requirements. In the design of targeted radiopharmaceuticals—such as2[2]—the proximity of a bulky macrocyclic metal chelator (e.g., DOTA or NOTA) to the biologically active peptide sequence (e.g., BBN(7-14)) can induce severe steric hindrance, ultimately abrogating receptor binding affinity[2].

AMPA resolves this structural conflict through its unique functional domains:

  • Phenoxy Core: The aromatic ring provides a rigid, extended scaffold that physically projects the chelator away from the peptide's pharmacophore.

  • Aminomethyl Group: Acts as the N-terminal attachment point, offering standard primary amine reactivity for coupling to the chelator's carboxylic acid.

  • Acetic Acid Group: Acts as the C-terminal attachment point, allowing seamless amide bond formation with the N-terminus of the targeting peptide.

AMPA_Structure AMPA 4-Aminomethylphenoxyacetic Acid MW: 181.19 g/mol Formula: C9H11NO3 Amino Aminomethyl Group (-CH2NH2) Provides N-terminal linkage AMPA->Amino Reacts with Carboxylic Acids Phenoxy Phenoxy Core (-C6H4-O-) Ensures rigid spatial separation AMPA->Phenoxy Structural Scaffold Acid Acetic Acid Group (-CH2COOH) Provides C-terminal linkage AMPA->Acid Reacts with Amines

Diagram 1: Structural logic and functional domains of the AMPA linker.

Experimental Methodology: Self-Validating SPPS Integration

To ensure high-fidelity incorporation of the AMPA linker into a peptide sequence, the following step-by-step protocol utilizes Fmoc-AMPA-OH. This methodology is designed as a self-validating system , embedding analytical checkpoints directly into the workflow to prevent downstream failures.

Phase 1: Pre-Activation and Coupling

Causality: The aminomethyl group on the electron-rich phenoxy ring, combined with the steric bulk of the aromatic system, requires a highly efficient coupling reagent. HATU is selected over standard HBTU due to its superior reaction kinetics and ability to drive hindered couplings to completion.

  • Resin Preparation: Swell 0.1 mmol of the peptide-bound resin (bearing a free N-terminal amine) in Dimethylformamide (DMF) for 30 minutes.

  • Reagent Formulation: Dissolve 0.4 mmol (4 equivalents) of Fmoc-AMPA-OH and 0.38 mmol of HATU in 2 mL of anhydrous DMF.

  • Base Addition: Add 0.8 mmol (8 equivalents) of N,N-Diisopropylethylamine (DIPEA) to the solution. The mixture will turn slightly yellow, indicating the formation of the active OAt ester.

  • Coupling: Add the activated mixture to the resin and agitate at room temperature for 120 minutes.

Phase 2: In-Process Validation (Kaiser Test)

Causality: Because incomplete coupling of the linker will lead to truncated sequences that are difficult to separate via HPLC, an immediate qualitative validation is mandatory.

  • Washing: Wash the resin thoroughly with DMF (5 × 3 mL) and Dichloromethane (DCM) (5 × 3 mL).

  • Validation Step: Extract a few resin beads and perform a Kaiser Test.

    • Negative Result (Yellow/Colorless): Validates complete acylation. Proceed to Phase 3.

    • Positive Result (Blue): Indicates unreacted amines. Self-Correction: Repeat the coupling step (Steps 2-4) before proceeding.

Phase 3: Deprotection and Downstream Assembly
  • Fmoc Removal: Treat the resin with 20% Piperidine in DMF (2 × 10 minutes) to expose the aminomethyl group of the AMPA linker.

  • Subsequent Coupling: The resin is now ready for the conjugation of the metal chelator (e.g., DOTA-tris(tBu) ester) using identical HATU/DIPEA chemistry.

SPPS_Workflow Resin Peptide-Resin (Free N-Terminus) Coupling Fmoc-AMPA Coupling (HATU/DIPEA, 2h) Resin->Coupling Add Reagents Validation Kaiser Test Validation Coupling->Validation Wash Resin Validation->Coupling If Positive (Blue) Deprotect Fmoc Deprotection (20% Piperidine) Validation->Deprotect If Negative (Yellow) Next Next Coupling Cycle (e.g., DOTA) Deprotect->Next Wash Resin

Diagram 2: Self-validating solid-phase peptide synthesis workflow for AMPA coupling.

Post-Cleavage Analytical Validation

Following global deprotection and cleavage from the resin using a standard Trifluoroacetic acid (TFA) cocktail, the crude conjugate must be validated via Liquid Chromatography-Mass Spectrometry (LC-MS).

Mass Shift Calculation: When calculating the theoretical mass of the final peptide, the addition of the AMPA residue must account for the loss of one water molecule (18.015 Da) per amide bond formed.

  • AMPA Residue Mass Contribution: 181.19 Da (Free Acid) - 18.015 Da (H₂O) = 163.17 Da .

  • Observing the target mass + 163.17 Da confirms the structural integrity and successful integration of the AMPA linker into the final radiopharmaceutical precursor.

References

1.[1] Title: 2-[4-(Aminomethyl)phenoxy]acetic acid tert-butyl ester - Echemi Source: echemi.com URL:

2.[2] Title: EP2291075A2 - Gastrin releasing peptide compounds - Google Patents Source: google.com URL:

Sources

Exploratory

Advanced Technical Guide: Boc-aminoacyl-4-(oxymethyl)phenylacetamidomethyl-resin

Executive Summary In the domain of Solid Phase Peptide Synthesis (SPPS), Boc-aminoacyl-4-(oxymethyl)phenylacetamidomethyl-resin (commonly referred to as Boc-AA-PAM Resin ) represents the "Gold Standard" for Boc chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the domain of Solid Phase Peptide Synthesis (SPPS), Boc-aminoacyl-4-(oxymethyl)phenylacetamidomethyl-resin (commonly referred to as Boc-AA-PAM Resin ) represents the "Gold Standard" for Boc chemistry. Its development was a direct response to the limitations of the original Merrifield resin, specifically the issue of premature peptide loss during repetitive acidolysis.

This guide details the physicochemical properties, mechanistic advantages, and operational protocols for using PAM resins. It is designed for researchers requiring high-fidelity synthesis of medium-to-long peptide sequences (30–50+ residues) where the cumulative acid stability of the peptide-resin linkage is critical.

Chemical Architecture & Mechanism[1]

The Stability Problem (The "Why")

In standard Boc SPPS, the N-terminal Boc group is removed using Trifluoroacetic Acid (TFA).[1] On a standard Merrifield resin (chloromethylpolystyrene), the benzyl ester linkage connecting the peptide to the resin is slightly labile to TFA.

  • The Risk: approximately 1–2% of the peptide chains are cleaved from the resin during each deprotection cycle.

  • The Consequence: For a 50-residue peptide, this cumulative loss can result in a yield reduction of >60% before the synthesis is even complete.

The PAM Solution

The PAM linker inserts a 4-(oxymethyl)phenylacetamidomethyl spacer between the amino acid and the polystyrene matrix.

Structural Logic:

  • Aminomethyl Polystyrene Core: Provides a mechanically robust support.

  • Acetamidomethyl Spacer: This group is electron-withdrawing. It effectively "insulates" the benzyl ester linkage from the resonance effects that would otherwise make it susceptible to acidolysis.

  • Result: The ester bond in PAM resin is approximately 100 times more stable to TFA than the standard benzyl ester in Merrifield resin, yet it remains fully cleavable by strong acids like anhydrous Hydrogen Fluoride (HF).

Comparative Stability Profile
FeatureMerrifield ResinPAM ResinMBHA Resin
Linker Type Chloromethyl (Benzyl ester)4-(oxymethyl)phenylacetamidomethylMethylbenzhydrylamine
TFA Stability Low (Loss ~1.4% per cycle)High (Loss ~0.01% per cycle) High
C-Terminal Product Peptide AcidPeptide Acid Peptide Amide
Cleavage Reagent HF, TFMSAHF, TFMSA HF, TFMSA
Primary Utility Short peptides (<10 residues)Long peptides (>30 residues) Peptide Amides

Visualization: Structural Mechanism

The following diagram illustrates the chemical connectivity and the specific bond targeted for final cleavage.

PAM_Structure cluster_stability Stability Zone (100x vs Merrifield) Resin Polystyrene Matrix Spacer Acetamidomethyl (Spacer) Resin->Spacer Amide Bond (Permanent) Linker 4-(oxymethyl)phenyl (Linker) Spacer->Linker Covalent Ester Ester Bond (TFA Stable / HF Labile) Linker->Ester AA C-Terminal AA (Boc-Protected) Ester->AA Anchoring Point

Caption: The PAM linker system separates the acid-labile ester bond from the resin backbone, conferring superior stability during TFA exposure.[2]

Strategic Application: When to Use

The "Pre-Loaded" Advantage

The topic specifies Boc-aminoacyl-...-resin . Using pre-loaded resin is highly recommended over loading it yourself.

  • Causality: Loading the first amino acid onto a hydroxymethyl-PAM precursor often requires activation methods (like DCC/DMAP) that can cause racemization (epimerization) of the C-terminal cysteine or histidine.

  • Benefit: Commercial pre-loaded resins are synthesized via cesium salt methods or handle coupling strategies that guarantee low racemization (<0.2%).

Ideal Use Cases
  • Long Peptides: Sequences >20 residues where cumulative yield loss is mathematically prohibitive on Merrifield resin.

  • Acid-Sensitive Sequences: When the peptide contains fragile modifications, the stability of the PAM resin allows for optimized, shorter TFA deprotection times without risking premature cleavage.

  • Base-Sensitive Peptides: Since PAM is strictly for Boc chemistry (acid deprotection), it avoids the repetitive base treatments (piperidine) of Fmoc chemistry, which can degrade aspartimide-prone sequences or aggregate hydrophobic regions.

Experimental Protocols

Protocol A: Resin Handling & Swelling

PAM resins are typically cross-linked with 1% Divinylbenzene (DVB). Proper swelling is prerequisite for kinetic access.

  • Weighing: Calculate required resin based on substitution (typically 0.5 – 0.8 mmol/g).

  • Wash 1: DCM (Dichloromethane) – 3 x 1 minute. (Swells the beads to max volume).

  • Wash 2: DMF (Dimethylformamide) – 3 x 1 minute. (Prepares for coupling if using DMF-soluble reagents).

  • Conditioning: If the resin has been stored for long periods, a pre-wash with 5% DIEA/DCM ensures the N-terminus is not protonated (though for Boc-AA-Resin, you start with a Deprotection step).

Protocol B: The Boc Synthesis Cycle

Standard operation for extending the chain from the pre-loaded PAM resin.

  • Deprotection: 50% TFA in DCM (v/v) + 0.5% Indole (scavenger).

    • Time: 1 min (pre-wash) + 20 min (reaction).

  • Wash: DCM (3x), then IPA (Isopropyl alcohol) (2x), then DCM (3x).

    • Note: The IPA shrink step helps remove trapped TFA.

  • Neutralization: 5% DIEA (Diisopropylethylamine) in DCM.

    • Time: 2 x 2 min.

  • Coupling:

    • Reagents: 3 eq. Boc-Amino Acid + 3 eq. DIC (Diisopropylcarbodiimide) + 3 eq. HOBt (Hydroxybenzotriazole).

    • Solvent: DMF or DCM/DMF mixture.

    • Time: 60–120 minutes (monitor with Kaiser Test).

Protocol C: High-Fidelity HF Cleavage

WARNING: Anhydrous Hydrogen Fluoride (HF) is a bone-seeking poison and extremely corrosive. This procedure requires a specialized Teflon/Kel-F vacuum line and full PPE.

The "Low-High" HF Strategy (Recommended for High Purity): Standard HF cleavage can lead to alkylation of Trp, Met, and Cys residues by the generated carbocations. The Low-High method mitigates this.[3]

StepReagent MixtureConditionsPurpose
1. Low HF HF : DMS : p-Cresol (25 : 65 : 10)0°C, 2 hoursRemoves most side-chain groups via SN2 mechanism (suppresses carbocations).
2. Evap Vacuum-Remove HF and DMS.
3. High HF HF : p-Cresol (90 : 10)0°C, 45 minsCleaves the peptide from the PAM resin and removes stubborn groups (e.g., Arg(Tos), Cys(MBzl)).
4. Workup Cold Diethyl EtherPrecipitationPrecipitate peptide, wash away scavengers.[4]

Visualization: The Boc-PAM Workflow

Boc_PAM_Workflow cluster_cycle Synthesis Cycle Start Boc-AA-PAM Resin (Pre-loaded) TFA 1. Deprotection (50% TFA/DCM) Start->TFA Neut 2. Neutralization (DIEA/DCM) TFA->Neut Couple 3. Coupling (Boc-AA + DIC/HOBt) Neut->Couple QC 4. Kaiser Test (Blue = Incomplete) Couple->QC QC->TFA Pass (Colorless) QC->Couple Fail (Blue) - Recouple Cleavage Final Cleavage (Anhydrous HF) QC->Cleavage Sequence Complete Finish Free Peptide Acid Cleavage->Finish

Caption: The cyclic workflow of Boc synthesis on PAM resin, culminating in HF cleavage.

Troubleshooting & Quality Control

  • Problem: Incomplete Cleavage.

    • Cause: The PAM linkage is robust.[5][2] Old HF or insufficient reaction time.

    • Solution: Ensure HF is anhydrous.[1][6] Extend "High HF" step to 60 mins (do not exceed 90 mins to avoid peptide degradation).

  • Problem: Racemization of C-Terminal AA.

    • Cause: If you loaded the resin yourself using DMAP.

    • Solution: Always use commercial Boc-aminoacyl-PAM resins synthesized via the cesium salt method or the "Handle" method (coupling Boc-AA-PAM-OH to aminomethyl resin).

  • Problem: "Black" Resin after HF.

    • Cause: Friedel-Crafts alkylation of the resin or peptide by scavengers/linker fragments.

    • Solution: Ensure adequate p-Cresol (scavenger) is present.[3] Keep temperature strictly at 0°C.

References

  • Mitchell, A. R., Kent, S. B., Engelhard, M., & Merrifield, R. B. (1978). A new synthetic route to tert-butyloxycarbonylaminoacyl-4-(oxymethyl)phenylacetamidomethyl-resin, an improved support for solid-phase peptide synthesis. The Journal of Organic Chemistry, 43(14), 2845-2852.

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[7][8][] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.

  • Sigma-Aldrich. Boc Resin Cleavage Protocol (HF Method). Technical Bulletin.

  • Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). SN2 deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442-6455.

Sources

Protocols & Analytical Methods

Method

Protocol for coupling Boc-amino acids to PAM resin

Application Note: High-Fidelity Loading and Coupling of Boc-Amino Acids to PAM Resin Abstract This application note details the definitive protocol for coupling tert-butyloxycarbonyl (Boc)-protected amino acids to Phenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Loading and Coupling of Boc-Amino Acids to PAM Resin

Abstract

This application note details the definitive protocol for coupling tert-butyloxycarbonyl (Boc)-protected amino acids to Phenylacetamidomethyl (PAM) resin. While modern Fmoc chemistry dominates high-throughput synthesis, Boc-PAM chemistry remains the gold standard for synthesizing difficult sequences, peptide thioesters, and sequences requiring hydrofluoric acid (HF) cleavage. This guide focuses on the critical "First Attachment" using the Cesium Salt (Gisin) Method to ensure racemization-free loading and high substitution efficiency, followed by the specific protocols for chain elongation and substitution quantification.

The Chemistry of PAM Resin

Why PAM? The classic Merrifield resin (chloromethyl polystyrene) suffers from gradual loss of the peptide chain during repetitive acidolysis (TFA treatment) due to the lability of the benzyl ester linkage. The PAM (4-hydroxymethyl-phenylacetamidomethyl) linker inserts an electron-withdrawing spacer between the resin and the ester bond.

  • Stability: The resulting ester linkage is approximately 100 times more stable to trifluoroacetic acid (TFA) than the standard benzyl ester on Merrifield resin.

  • Cleavage: The peptide is cleaved only by strong acids like anhydrous Hydrogen Fluoride (HF), Trifluoromethanesulfonic acid (TFMSA), or HBr/TFA.

  • Application: Ideal for the synthesis of long peptides (>30 residues) where cumulative loss of peptide chains would otherwise be significant.

The Loading Strategy: Cesium Salt Method To load the first amino acid onto Bromomethyl- or Chloromethyl-PAM resin , standard coupling reagents (DCC/DIC) are inefficient and prone to racemization. The Cesium Salt Method (Gisin Method) utilizes the "soft" cesium cation to promote a direct SN2 nucleophilic displacement of the halide on the resin linker by the carboxylate of the Boc-amino acid. This method is stereochemically safe and yields high loading levels.

Pre-requisites & Materials

Reagents:

  • Boc-amino acid (1.0 – 2.0 equivalents relative to resin capacity).[1]

  • Cesium Carbonate (Cs₂CO₃) or Cesium Bicarbonate (CsHCO₃).

  • Resin: Bromomethyl-PAM resin (preferred for faster reaction) or Chloromethyl-PAM resin.

  • Solvents: Ethanol (EtOH), Methanol (MeOH), N,N-Dimethylformamide (DMF, anhydrous), Dichloromethane (DCM).

  • Quantification: Picric Acid (saturated in DCM), Diisopropylethylamine (DIEA).

Equipment:

  • Rotary evaporator.

  • Orbital shaker or peptide synthesis vessel (glass with frit).

  • UV-Vis Spectrophotometer.[2]

Protocol A: Preparation of Boc-AA-Cesium Salts

Critical Step: The presence of water inhibits the nucleophilic attack and hydrolyzes the active halide on the resin. The cesium salt must be anhydrous.[1]

  • Dissolution: Dissolve the Boc-amino acid (2.0 mmol) in a minimal amount of EtOH (approx. 5 mL) and HPLC-grade water (2 mL).

  • Titration: Prepare a 20% (w/v) aqueous solution of Cs₂CO₃. Slowly add this solution to the amino acid mixture while monitoring pH.

    • Target: Titrate to pH 7.0 . Do not exceed pH 7.5 to avoid base-catalyzed side reactions.

  • Evaporation: Evaporate the solution to dryness on a rotary evaporator (bath temp < 45°C).

  • Azeotropic Drying (Crucial):

    • Add 10 mL of anhydrous Ethanol or Benzene/Dioxane to the residue.

    • Evaporate to dryness.[1][3]

    • Repeat 3 times. This ensures the removal of all trace water.

  • Final State: The result should be a dry, white powder (Boc-AA-O⁻Cs⁺). Store in a desiccator if not using immediately.

Protocol B: Resin Loading (The Gisin Method)

This protocol describes loading onto Bromomethyl-PAM resin.

  • Swelling: Place 1.0 g of PAM resin in the reaction vessel. Add 10 mL anhydrous DMF. Allow to swell for 30 minutes. Drain.

  • Reaction Setup:

    • Dissolve the dried Boc-AA-Cesium salt (from Protocol A, approx. 1.5 eq relative to resin substitution) in anhydrous DMF (8 mL).

    • Add the solution to the swollen resin.[1][4][5][6][7]

  • Incubation:

    • Shake the mixture at 50°C for 12–16 hours (overnight).

    • Note: If using Chloromethyl-PAM, extend time to 24 hours or add catalytic Potassium Iodide (KI).

  • Washing:

    • Drain the reaction solution.[3][6]

    • Wash with DMF (3 x 1 min).

    • Wash with DMF/Water (1:[7]1) (3 x 1 min) to remove residual inorganic salts.

    • Wash with DMF (3 x 1 min).

    • Wash with DCM (3 x 1 min).

    • Wash with MeOH (3 x 1 min) to shrink the beads.

  • Drying: Dry the resin under high vacuum to a constant weight.

Protocol C: Validation (Picric Acid Test)

Unlike Fmoc chemistry (UV monitoring of fulvene), Boc chemistry requires a destructive test or the Picric Acid Test to determine substitution. This method quantifies the amine groups available after deprotecting a small sample.[4]

Safety Warning: Picric acid is explosive when dry. Keep wet/in solution.

  • Sample Prep: Take ~5–10 mg of the dried, loaded resin.[6]

  • Deprotection (Expose Amine):

    • Treat with 50% TFA/DCM for 20 mins.

    • Wash thoroughly with DCM (5x).

    • Neutralize with 5% DIEA/DCM (2x 2 mins).

    • Wash with DCM (5x).[3]

  • Picrate Formation:

    • Add 2 mL of 0.1 M Picric Acid in DCM . Shake for 10 mins.

    • Wash (Critical): Wash with DCM until the filtrate is completely colorless. This removes non-specifically bound picric acid.

  • Elution:

    • Add 2 mL of 5% DIEA in DCM . Shake for 5 mins. Collect the filtrate (yellow).

    • Repeat and combine filtrates in a volumetric flask. Make up to volume (e.g., 10 mL) with DCM.[6]

  • Measurement:

    • Measure Absorbance (A) at 358 nm .

    • Calculate Substitution (

      
      ):
      
      
      
      
    • Constant:

      
      .
      

Protocol D: Chain Elongation (General Cycle)

Once the first amino acid is loaded, the PAM resin behaves like standard Merrifield resin but with higher stability.

StepReagentTime
1. Deprotection 50% TFA in DCM1 min (pre-wash) + 20 min
2. Wash DCM3 x 1 min
3. Neutralization 5% DIEA in DCM2 x 2 min
4. Wash DCM3 x 1 min
5.[7] Coupling Boc-AA (3 eq) + DIC (3 eq) in DCM/DMF*60–120 min
6. Monitoring Kaiser Test (Ninhydrin)--

*Note: For aggregation-prone sequences, use HBTU/DIEA in DMF for coupling, but ensure the resin is thoroughly washed to remove base before the next TFA step.

Workflow Visualization

The following diagram illustrates the critical path for the Cesium Salt loading method.

G Start Start: Boc-Amino Acid Titration Titration (pH 7.0) Cs2CO3 + H2O/EtOH Start->Titration Dissolve Drying Azeotropic Drying (Removal of Water) Titration->Drying Evaporate CsSalt Anhydrous Boc-AA-Cs Salt Drying->CsSalt Yields Reaction Coupling Reaction 50°C, 12-16h, DMF CsSalt->Reaction Add ResinPrep Resin Swelling (Bromomethyl-PAM) ResinPrep->Reaction Combine Washing Wash Cycle DMF -> DMF/H2O -> MeOH Reaction->Washing Complete Validation Picric Acid Test (Substitution Calc) Washing->Validation Sample Elongation Ready for Chain Elongation Validation->Elongation If Sub > 0.5 mmol/g

Figure 1: Workflow for the preparation of Cesium salts and subsequent loading onto PAM resin.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Substitution (<0.2 mmol/g) Wet Cesium SaltDry salt via azeotrope with benzene or dioxane (3x). Ensure DMF is anhydrous.
Resin Clumping Polymer aggregationWash resin with DCM/MeOH alternating to reset swelling properties.
Racemization High pH during titrationEnsure pH of Cs-salt preparation never exceeds 7.0–7.5.
Incomplete Elongation Aggregation (beta-sheets)Switch solvent to NMP or use "Magic Mixture" (DCM/DMF/NMP). Use HBTU/HOAt.[7][8]

References

  • Gisin, B. F. (1973). The preparation of Merrifield-resins through total esterification with cesium salts. Helvetica Chimica Acta, 56(5), 1476–1482. Link

  • Mitchell, A. R., et al. (1978). Preparation of aminomethyl-polystyrene resin supports for solid phase peptide synthesis. Journal of Organic Chemistry, 43(14), 2845–2852. Link

  • Merrifield, R. B. (1963).[] Solid Phase Peptide Synthesis.[7][][10][11][12][13] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • AAPPTec. Technical Support: Handling and Coupling to Merrifield and PAM Resins. Link

  • Sigma-Aldrich (Merck). Boc-SPPS Protocols and Resin Loading. Link

Sources

Application

Application Note: Optimization of Hydrogen Fluoride (HF) Cleavage Conditions for PAM Linker Resins in Boc-SPPS

Target Audience: Researchers, peptide chemists, and drug development professionals. Introduction: The Role of PAM Resins in Boc-SPPS In Boc-based Solid-Phase Peptide Synthesis (SPPS), the choice of the C-terminal linker...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, peptide chemists, and drug development professionals.

Introduction: The Role of PAM Resins in Boc-SPPS

In Boc-based Solid-Phase Peptide Synthesis (SPPS), the choice of the C-terminal linker dictates the stability of the growing peptide chain and the harshness of the final cleavage conditions. Phenylacetamidomethyl (PAM) resins were specifically engineered to overcome the premature peptide loss frequently observed with standard Merrifield (chloromethyl) resins during repetitive trifluoroacetic acid (TFA) deprotection cycles[1].

The electron-withdrawing acetamido group in the PAM linker enhances the acid stability of the ester linkage by approximately 100-fold[2]. While this exceptional stability prevents yield degradation during the synthesis of long or complex sequences, it necessitates the use of strong, anhydrous acids—specifically liquid hydrogen fluoride (HF)—to achieve final global deprotection and resin cleavage[2][3].

Mechanistic Causality: SN1 vs. SN2 Cleavage Dynamics

The cleavage of peptides from PAM resins is not a simple physical detachment; it is a complex solvolytic reaction. The trustworthiness of a cleavage protocol relies entirely on controlling the highly reactive intermediates generated during this process.

  • Standard High HF Cleavage (SN1 Mechanism): In a high concentration of HF (>85%), the cleavage of the PAM linker and side-chain protecting groups proceeds via an SN1 mechanism[1]. This pathway generates highly reactive, long-lived benzyl and t-butyl carbocations[4]. Without intervention, these potent electrophiles will rapidly alkylate electron-rich amino acid side chains (e.g., Met, Cys, Trp, Tyr), ruining the final yield[4][5].

  • Low-High HF Cleavage (SN2 Mechanism): To mitigate catastrophic alkylation in susceptible peptides, Tam and Merrifield developed a two-step "Low-High" protocol[1]. The initial "Low HF" step utilizes a high concentration of dimethyl sulfide (DMS). The DMS acts as a weak base, reducing the acidity function of the HF and shifting the reaction entirely to an SN2 mechanism[1][4]. Protecting groups are cleaved by direct nucleophilic attack by DMS, generating harmless sulfonium salts rather than reactive carbocations[1].

G cluster_SN1 Standard High HF (>85%) cluster_SN2 Low HF + DMS (25:65) PAM PAM-Peptide-Resin HighHF SN1 Cleavage Mechanism PAM->HighHF LowHF SN2 Cleavage Mechanism PAM->LowHF Carbocations Reactive Carbocations (Benzyl, t-Butyl) HighHF->Carbocations Alkylation Side Reactions (Alkylation of Cys, Met, Trp) Carbocations->Alkylation Without Scavengers CleanPeptide Clean Cleaved Peptide Carbocations->CleanPeptide Quenched by Scavengers Sulfonium Harmless Sulfonium Salts LowHF->Sulfonium Sulfonium->CleanPeptide Scavengers Scavengers (p-Cresol, DMS, Thiols) Scavengers->Carbocations

Mechanistic divergence of HF cleavage on PAM resins highlighting SN1 vs SN2 pathways.

Strategic Scavenger Selection

Because SN1 cleavage generates carbocations, the addition of nucleophilic scavengers is an absolute requirement[4]. Scavengers act as sacrificial targets for alkylating agents. The selection must be tailored to the specific vulnerabilities of the peptide sequence.

Table 1: Scavenger Selection and Quantitative Ratios
ScavengerTypical Ratio (per 0.2 mmol / ~1g resin)Target Reactive SpeciesRecommended Application
Anisole 1.0 mLBenzyl cationsGeneral use; standard SN1 cleavage[4][6].
p-Cresol 1.0 mLBenzyl, t-butyl cationsGeneral use; often preferred over anisole due to better quenching kinetics[4][6].
Dimethyl Sulfide (DMS) 1.0 mL (High HF) / 6.5 mL (Low HF)Carbocations, oxidation preventionEssential for Met, Cys, Trp; drives the Low-HF SN2 mechanism[1][4][6].
p-Thiocresol 0.2 - 0.5 mLAlkylating species, formyl groupsCys-rich peptides; required for Trp(For) deprotection[4][6].
1,2-Ethanedithiol (EDT) 0.1 - 0.2 mLt-Butyl cationsHighly effective for Cys, Met, and Trp protection[4].

Experimental Protocols

Safety Warning: Anhydrous HF is extremely toxic, corrosive, and volatile. It must only be handled in a dedicated Kel-F or Teflon HF cleavage apparatus within a properly functioning fume hood[1][7][8]. Glassware will be dissolved by HF and must never be used[1].

Protocol A: Standard "High HF" Cleavage

Application: Ideal for short to medium peptides lacking multiple sensitive residues (e.g., sequences without multiple Trp, Cys, or Met).

  • Resin Preparation: Thoroughly dry the peptide-PAM resin under high vacuum overnight to remove all traces of TFA and washing solvents (DCM/MeOH)[7][8].

  • Scavenger Addition: Transfer the dried resin to the Teflon HF reaction vessel. For every 0.2 mmol of peptide-resin, add 1.0 mL of p-cresol and 1.0 mL of DMS[6]. (If Cys is present, add 0.2 mL of p-thiocresol[6]).

  • Cooling: Secure the cap onto the reaction vessel and submerge it in a dry ice/methanol bath (-78°C) for at least 5 to 10 minutes[1][6].

  • HF Distillation: Under vacuum, distill 10.0 mL of anhydrous HF per 0.2 mmol of resin into the reaction vessel. Maintain the temperature between -5°C and 0°C during collection[1][6].

  • Reaction: Transfer the vessel to an ice bath. Stir the mixture magnetically at 0°C to 5°C for 45 to 60 minutes[1][6]. (Note: If the sequence contains Arg(Tos), extend the reaction time to 2 hours to ensure complete deprotection[1][6]).

  • Evaporation: Rapidly evaporate the HF under a stream of nitrogen or high vacuum at 0°C until the resin bed is completely dry[1][6].

Protocol B: "Low-High" HF Cleavage (Tam & Merrifield Method)

Application: Mandatory for complex peptides, long sequences, or peptides rich in Trp, Cys, Met, and Tyr to prevent irreversible alkylation[1][9].

Step 1: Low HF (SN2 Cleavage)

  • Place 1.0 g of dried peptide-PAM resin and a Teflon stir bar into the cleavage vessel[4].

  • Add the low-HF scavenger cocktail: 6.5 mL of DMS and 1.0 mL of p-cresol[4]. (If Trp(For) is present, modify to 0.75 mL p-cresol and 0.25 mL p-thiocresol[4]).

  • Cool the vessel to -78°C and distill exactly 2.5 mL of anhydrous HF into the vessel (Ratio HF:DMS:p-cresol = 25:65:10)[1][4].

  • Stir the mixture at 0°C for 2 hours[1][4].

  • Evaporate the HF and DMS completely under high vacuum[1].

Step 2: High HF (SN1 Cleavage) 6. To the same vessel containing the dried, partially deprotected resin, add 1.0 mL of p-cresol[1]. 7. Cool to -78°C and distill 10.0 mL of anhydrous HF into the vessel[1]. 8. Stir at 0°C for 45 to 60 minutes. This step cleaves the robust PAM linker and resistant groups like Arg(Tos)[1][4]. 9. Evaporate the HF completely under vacuum at 0°C[1].

Workflow Start Dry PAM-Peptide Resin LowHF Low HF Step HF:DMS:p-cresol (25:65:10) 0°C, 2 hrs Start->LowHF Evap1 Evaporate HF/DMS in vacuo LowHF->Evap1 HighHF High HF Step HF:Scavengers (90:10) 0°C, 1 hr Evap1->HighHF Evap2 Evaporate HF in vacuo HighHF->Evap2 Ether Cold Ether Precipitation Evap2->Ether Extract Aqueous Extraction & Lyophilization Ether->Extract

Step-by-step workflow for the Low-High HF cleavage protocol of PAM-linked peptides.

Post-Cleavage Isolation and Validation

A self-validating protocol requires rigorous post-cleavage handling to separate the peptide from the toxic scavengers and cleaved protecting groups.

  • Precipitation: Immediately after HF evaporation, add 30–50 mL of cold, anhydrous diethyl ether directly to the reaction vessel. This precipitates the crude peptide while dissolving the organic scavengers[6][7].

  • Filtration: Filter the suspension through a medium-to-fine porosity fritted glass funnel. Wash the peptide-resin bed thoroughly with cold ether (3 × 30 mL) to ensure complete removal of p-cresol and thiols[4][6].

  • Extraction: Extract the cleaved peptide from the solid resin support by washing the filter cake with 10–20% aqueous acetic acid (or an appropriate buffer depending on the peptide's isoelectric point)[4].

  • Lyophilization: Freeze the aqueous filtrate and lyophilize to yield the crude peptide powder[3].

  • Analytical Validation: Analyze the crude product via RP-HPLC and LC-MS[3][10].

    • Diagnostic Check: Look for mass adducts of +90 Da (benzyl) or +106 Da (thiocresol). The presence of these adducts indicates insufficient scavenger concentration or excessive SN1 reaction time, necessitating a shift to the Low-High HF protocol for future syntheses.

References

  • HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy Saurabh Khadse URL:[Link]

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis ACS Publications (Organic Process Research & Development) URL:[Link]

  • Definition, Methodology & applications Objectives Inflibnet URL:[Link]

  • A Practical Guide to Solid Phase Peptide Synthesis CSBio URL: [Link]

  • WO1998017677A1 - Improvements in solid-phase synthesis of peptides and related compounds Google Patents URL
  • Synthesis and biological activity of amino terminus extended analogues of the alpha mating factor of Saccharomyces cerevisiae PubMed (NIH) URL: [Link]

Sources

Method

Application Note: Preparation of Boc-Gly-PAM-Resin for High-Fidelity Peptide Synthesis

Executive Summary This guide details the protocol for preparing Boc-Gly-PAM-resin , a critical solid support for Boc-chemistry Solid Phase Peptide Synthesis (SPPS). Unlike standard Merrifield resins, the PAM (4-hydroxyme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for preparing Boc-Gly-PAM-resin , a critical solid support for Boc-chemistry Solid Phase Peptide Synthesis (SPPS). Unlike standard Merrifield resins, the PAM (4-hydroxymethyl-phenylacetamidomethyl) linker provides enhanced acid stability (approx. 100x greater) toward Trifluoroacetic Acid (TFA). This stability prevents premature peptide chain loss during the repetitive deprotection cycles of long peptide synthesis, while remaining fully cleavable by anhydrous Hydrogen Fluoride (HF).

The protocol utilizes the Cesium Salt Method (Gisin Method) to load the first amino acid (Boc-Glycine) onto Bromomethyl-PAM-resin. This nucleophilic substitution (


) pathway is preferred for its mild conditions, high yield, and suppression of racemization (though Glycine is achiral, this method establishes best practices for all amino acids).

Chemical Mechanism & Rationale[1][2]

The "Cesium Effect"

The loading reaction relies on the reaction between the cesium salt of the N-protected amino acid and the halogenated resin handle. Cesium (


) is a large, soft cation with a large ionic radius (1.67 Å). In polar aprotic solvents like DMF, cesium carboxylates form "loose" ion pairs, making the carboxylate anion highly nucleophilic. This facilitates a rapid and clean displacement of the bromide on the resin.
Reaction Scheme
  • Salt Formation:

    
    
    
  • Displacement:

    
    
    

G cluster_0 Step 1: Salt Preparation cluster_1 Step 2: Resin Loading (DMF, 50°C) BocGly Boc-Gly-OH CsSalt Boc-Gly-Cesium Salt (Dry Powder) BocGly->CsSalt Neutralization (pH 7.0) CsCarb Cesium Carbonate CsCarb->CsSalt LoadedResin Boc-Gly-PAM-Resin CsSalt->LoadedResin SN2 Attack BrResin Bromomethyl-PAM-Resin BrResin->LoadedResin Displacement

Figure 1: Workflow for the Cesium Salt loading method. Critical control points include the dryness of the Cs-salt and the temperature of the displacement reaction.

Materials & Reagents

ReagentGrade/SpecPurpose
Boc-Gly-OH >99% Purity, L-isomerFirst amino acid residue.
Cesium Carbonate (

)
99.9% (Trace metal basis)Counter-ion source for salt formation.
Bromomethyl-PAM-Resin 1% DVB, ~0.7-1.0 mmol/gSolid support handle.
DMF (N,N-Dimethylformamide) Anhydrous, Amine-freeReaction solvent (polar aprotic).
Ethanol / Water HPLC GradeSolvent for salt preparation.
Picric Acid Saturated in DCMReagent for quantitative loading test.

Experimental Protocols

Protocol A: Preparation of Boc-Gly-Cesium Salt

The dryness of this salt is the single most critical factor affecting yield.

  • Dissolution: Dissolve 2.0 g (11.4 mmol) of Boc-Gly-OH in 20 mL of Ethanol/Water (1:1 v/v).

  • Titration: Prepare a solution of

    
     in water. Slowly add this to the amino acid solution while monitoring pH.
    
    • Target: Neutralize exactly to pH 7.0 .

    • Caution: Do not overshoot pH 7.0, as excess basicity can cause hydrolysis or racemization later.

  • Evaporation: Flash evaporate the solvent on a rotary evaporator at 40°C.

  • Azeotropic Drying: Add 20 mL of anhydrous Benzene or Toluene to the residue and evaporate again. Repeat this step 3 times to remove trace water azeotropically.

  • Desiccation: Dry the resulting white powder over

    
     in a high-vacuum desiccator for at least 5 hours (preferably overnight).
    
Protocol B: Resin Loading (Gisin Method)
  • Stoichiometry: Use a 1.5 to 2.0-fold molar excess of the Boc-Gly-Cesium salt relative to the resin's theoretical substitution (e.g., if resin is 1.0 mmol/g, use 1.5-2.0 mmol of salt per gram).

  • Swelling: Place 1.0 g of Bromomethyl-PAM-resin in a reaction vessel. Wash with DMF (

    
     mL) to swell the beads.
    
  • Reaction:

    • Dissolve the dry Boc-Gly-Cesium salt in the minimum amount of anhydrous DMF (~8-10 mL).

    • Add the salt solution to the swollen resin.[1]

    • Agitate gently at 50°C for 12–16 hours (overnight).

  • Washing: Filter the resin and wash sequentially to remove excess salt and Cesium bromide:

    • DMF (

      
       mL)
      
    • Ethanol/Water (1:1) (

      
       mL) – Critical for removing inorganic salts.
      
    • Ethanol (

      
       mL)
      
    • DCM (

      
       mL)
      
  • Drying: Dry the resin under vacuum until a constant weight is achieved.

Protocol C: Capping (Blocking Unreacted Groups)

Even with excess salt, some bromomethyl groups may remain. These must be capped to prevent alkylation of amines during peptide elongation.

  • Suspend the loaded resin in DMF.[2][1][3][4]

  • Add Acetic Anhydride (10 eq) and DIEA (10 eq) or Pyridine.

  • Shake at room temperature for 30 minutes.

  • Wash thoroughly with DMF and DCM.

Quality Control: The Picric Acid Test

Standard Kaiser tests do not work for Boc-protected amines. The Picric Acid test quantifies the amine loading after a test deprotection.[5]

Procedure:

  • Deprotect: Take a small aliquot (~5-10 mg) of dried resin. Treat with 50% TFA/DCM for 20 mins to remove the Boc group. Wash thoroughly with DCM and DIEA/DCM to neutralize.

  • Picrate Formation: Treat the deprotected resin with 0.1M Picric Acid in DCM for 10 minutes. (Forms an amine-picrate salt).

  • Wash: Wash extensively with DCM until the filtrate is completely colorless (removes free picric acid).

  • Elution: Treat the resin with 10% DIEA in DCM. Collect the yellow eluate (picrate anion released) into a volumetric flask.

  • Quantification: Measure UV absorbance at 358 nm .

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Low Loading (<0.2 mmol/g) Wet Cesium SaltThe salt is hygroscopic. Ensure rigorous azeotropic drying with toluene/benzene and vacuum desiccation.
Resin Clumping Polymer degradationReaction temperature exceeded 60°C. Keep strictly at 50°C.
Racemization (Non-Gly AA) Basic pH during salt prepEnsure titration of

stops exactly at pH 7.0.
High Background Color Incomplete WashingDuring QC, picric acid adheres to polystyrene. Wash until filtrate is absolutely clear before elution.
Comparison of Resin Stability

The chart below illustrates why PAM is chosen over Merrifield resin for long sequences.

Stability cluster_merrifield Standard Merrifield Resin cluster_pam PAM Resin M_Node Linker: Chloromethyl Acid Stability: Low Risk: Chain loss during TFA steps P_Node Linker: Phenylacetamidomethyl Acid Stability: High (100x) Benefit: Stable to TFA, Cleaved by HF TFA 50% TFA (Deprotection) TFA->M_Node Slow Leakage (<1% per cycle) TFA->P_Node Stable

Figure 2: Stability profile. PAM resin withstands the repetitive TFA treatments required for Boc removal, whereas standard benzyl ester linkages (Merrifield) suffer from gradual acidolysis.

References

  • Gisin, B. F. (1973).[6] The preparation of Merrifield-resins through total esterification with cesium salts.[6] Helvetica Chimica Acta, 56(5), 1476–1482.[6] [6]

  • Mitchell, A. R., Kent, S. B., Engelhard, M., & Merrifield, R. B. (1978). A new synthetic route to tert-butyloxycarbonylaminoacyl-4-(oxymethyl)phenylacetamidomethyl-resin, an improved support for solid-phase peptide synthesis. The Journal of Organic Chemistry, 43(14), 2845–2852.

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[6][7][8] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.

  • Sarin, V. K., Kent, S. B., Tam, J. P., & Merrifield, R. B. (1981). Quantitative monitoring of solid-phase peptide synthesis by the ninhydrin reaction. Analytical Biochemistry, 117(1), 147-157. (Context for QC methods).

Sources

Application

Standard Operating Procedure: PAM Resin Handling for Boc-SPPS

Introduction & Scope This Application Note defines the standard operating procedure (SOP) for the handling, loading, and cleavage of 4-hydroxymethyl-phenylacetamidomethyl (PAM) resin. PAM resin is the gold standard suppo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

This Application Note defines the standard operating procedure (SOP) for the handling, loading, and cleavage of 4-hydroxymethyl-phenylacetamidomethyl (PAM) resin.

PAM resin is the gold standard support for Boc (tert-butyloxycarbonyl) solid-phase peptide synthesis (SPPS). Unlike the classical Merrifield resin (chloromethyl polystyrene), which suffers from premature peptide loss during repetitive acidolysis, PAM resin incorporates an electron-withdrawing acetamidomethyl spacer. This linker confers approximately 100-fold greater stability toward Trifluoroacetic Acid (TFA) while remaining fully cleavable by strong acids like Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) [1].

Target Audience: Synthetic chemists and biochemists performing medium-to-long peptide synthesis (>10 residues) where chain loss via benzyl ester instability is a critical failure mode.

Mechanistic Principles

The superior stability of PAM resin arises from the insertion of a phenylacetamidomethyl group between the polystyrene matrix and the benzyl ester linkage.

Chemical Stability Logic

In standard Merrifield resin, the benzyl ester bond is susceptible to gradual acidolysis during the TFA deprotection steps. In PAM resin, the amide group in the linker exerts an electron-withdrawing effect, destabilizing the formation of the carbocation intermediate required for premature cleavage in TFA. However, the bond remains susceptible to protonation and cleavage under the superacidic conditions (HF/TFMSA) used for final detachment.

PAM_Mechanism Resin Polystyrene Matrix Linker Acetamidomethyl Spacer (Electron Withdrawing) Resin->Linker Stable Bond Benzyl Ester Bond Linker->Bond Stabilizes Peptide Peptide Chain Bond->Peptide TFA 50% TFA (Deprotection) TFA->Bond RESISTANT (No Cleavage) HF HF / TFMSA (Cleavage) HF->Bond CLEAVES

Figure 1: Mechanistic stability of the PAM linker. The spacer prevents premature loss of peptide chains during TFA exposure.

Protocol 1: Resin Loading (The Cesium Salt Method)

Critical Insight: Direct coupling of the first amino acid using DCC/DMAP is discouraged due to the high risk of racemization (epimerization) and dipeptide formation. The Cesium Salt (Gisin) Method is the validated industry standard for loading PAM resin without racemization [2].

Reagents
  • Boc-Amino Acid (1.5 – 2.0 eq relative to resin capacity)

  • Cesium Carbonate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    )[1]
    
  • Ethanol (EtOH) and Water[2][1]

  • DMF (anhydrous)

Step-by-Step Methodology
  • Preparation of Cs-Salt:

    • Dissolve the Boc-Amino Acid in EtOH/Water (9:1).

    • Add aqueous

      
       until pH reaches 7.0 (neutral).
      
    • Evaporate to dryness.[2][1] Crucial: Co-evaporate with anhydrous benzene or dioxane 3 times to remove all traces of water. The salt must be a dry powder.

  • Resin Swelling:

    • Swell PAM resin in DMF (10 mL/g) for 30 minutes.

  • Coupling Reaction:

    • Add the dried Cs-salt of the Boc-Amino Acid to the swollen resin.[1]

    • Incubate at 50°C for 12–24 hours with gentle agitation.

  • Washing:

    • Filter and wash: DMF (3x), DMF/Water (1:1, 3x), DMF (3x), MeOH (3x).[2]

    • Dry under vacuum.[2][1][3]

  • Validation (Substitution Determination):

    • Since the Kaiser test is negative for ester linkages, determine loading via weight gain or quantitative UV analysis (if using Fmoc-AA-OH for the first residue, though rare in this workflow).

    • Target Loading: 0.5 – 0.8 mmol/g is ideal for long peptides to prevent aggregation.

Protocol 2: The Boc-SPPS Cycle

Expert Note: Unlike Fmoc chemistry, Boc chemistry requires a distinct neutralization step after deprotection. Failure to neutralize the protonated N-terminus (TFA salt) will result in failed coupling.

Cycle Parameters (Per Residue)
StepReagentDurationPurpose
1. Deprotection 50% TFA in DCM2 min (Pre-wash) + 20 minRemoves N-terminal Boc group.
2. Wash DCM3 x 1 minRemoves excess TFA.
3. Neutralization 5% DIEA in DCM2 x 2 minCRITICAL: Converts amine salt (

) to free amine (

).
4. Wash DCM3 x 1 minRemoves excess base.
5. Coupling Boc-AA + Activator1 - 2 hoursForms peptide bond.
6. Monitor Kaiser Test5 minBlue = Incomplete; Colorless = Complete.
Coupling Cocktails
  • Standard: Boc-AA (3 eq) / HBTU (2.9 eq) / DIEA (6 eq) in DMF.

  • Aggregation Prone Sequences: Use DCM/DMF mixtures or Magic Mixture (DCM/DMF/NMP) to improve solvation.

Boc_Cycle Start Boc-Peptide-Resin Deprotect 1. TFA Deprotection (Removes Boc, leaves NH3+ salt) Start->Deprotect Neutralize 2. DIEA Neutralization (NH3+ -> NH2) Deprotect->Neutralize Wash DCM Couple 3. Coupling (Activated Boc-AA) Neutralize->Couple Free Amine Ready Check Kaiser Test Couple->Check Check->Start Pass (Colorless) Check->Couple Fail (Blue) -> Recouple

Figure 2: The Boc-SPPS reaction cycle. Note the mandatory neutralization step distinct from Fmoc protocols.

Protocol 3: Cleavage & Side-Chain Deprotection

Safety Warning: PAM resin requires strong acid cleavage. While Anhydrous Hydrogen Fluoride (HF) is the historical standard, it is acutely toxic and requires a specialized Teflon vacuum line. This SOP details the TFMSA (Trifluoromethanesulfonic Acid) method [3], which is safer for standard hoods but equally effective for most sequences.

The "Low-High" TFMSA Method

This two-stage protocol prevents the alkylation of sensitive residues (Met, Trp, Tyr) by carbocations generated during cleavage.

Reagents
  • TFMSA (Trifluoromethanesulfonic acid)[4]

  • TFA (Trifluoroacetic acid)[4]

  • DMS (Dimethyl sulfide) - Scavenger

  • m-Cresol - Scavenger

Procedure
  • Low Acid Step (Removal of most protecting groups):

    • Cool resin (250 mg) to 0°C in an ice bath.

    • Add mixture: m-Cresol (250 µL) + DMS (750 µL) + TFA (1.25 mL) .

    • Add TFMSA (250 µL) dropwise.

    • Stir at 0°C for 2 hours.

    • Mechanism:[2][5] This removes Boc, t-Butyl, and Trityl groups via an

      
       mechanism, suppressing carbocation formation.
      
  • High Acid Step (Cleavage from Resin):

    • To the same vessel, add TFMSA (250 µL) dropwise (Total TFMSA is now higher).

    • Warm to Room Temperature and stir for 90–120 minutes.

    • Mechanism:[5] This cleaves the PAM ester linkage and difficult protecting groups (e.g., Arg(Tos), Cys(MBzl)).

  • Work-up:

    • Precipitate peptide by adding the reaction mixture dropwise into cold Diethyl Ether (50 mL).

    • Centrifuge, decant ether, and wash pellet 3x with cold ether.

    • Dissolve pellet in 10% Acetic Acid or Water/Acetonitrile and lyophilize.

Troubleshooting & Optimization

IssueCauseSolution
Diketopiperazine (DKP) Formation Occurs at the dipeptide stage, especially with C-terminal Pro or Gly . The free amine attacks the benzyl ester, cleaving the dipeptide.Avoid 50% TFA for the second residue deprotection. Use 25% TFA for short bursts. Perform the third coupling immediately.
Low Loading Yield Moisture in Cesium Salt or old DMF.Ensure Cs-salt is bone-dry (benzene azeotrope). Use fresh anhydrous DMF.
Incomplete Cleavage Peptide aggregation or insufficient acid strength.Extend "High Acid" TFMSA time to 3 hours. Ensure scavengers (Thioanisole) are used if Met/Cys are present.[6]
Aspartimide Formation Asp-Gly sequences are prone to cyclization.Use Asp(OcHex) protection instead of Asp(OBzl) to sterically hinder cyclization [4].

References

  • Mitchell, A. R., et al. (1978). "Preparation and properties of aminomethyl-polystyrene-co-divinylbenzene resin." Journal of Organic Chemistry.

  • Gisin, B. F. (1973). "The preparation of Merrifield-resins through total esterification with cesium salts." Helvetica Chimica Acta.

  • Tam, J. P., et al. (1986). "Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide." Journal of the American Chemical Society.

  • Bachem Technical Guides. "Cleavage from the Resin: Boc-SPPS."

Sources

Method

Optimizing Resin Loading with 4-Aminomethylphenoxyacetic Acid (AMPA Linker): Protocols for Robust SPPS and Bioconjugation

Mechanistic Overview & Strategic Utility As a Senior Application Scientist, selecting the correct linker is the foundational step in designing a successful peptide synthesis or bioconjugation workflow. 4-Aminomethylpheno...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Overview & Strategic Utility

As a Senior Application Scientist, selecting the correct linker is the foundational step in designing a successful peptide synthesis or bioconjugation workflow. 4-Aminomethylphenoxyacetic acid (AMPA) is a highly versatile, robust bifunctional molecule that serves two distinct, highly valuable roles in modern peptide chemistry:

  • An Acid-Stable Linker for Boc-SPPS: Structurally, the AMPA linker is analogous to the widely used Rink Amide linker but crucially lacks the electron-donating 2',4'-dimethoxy groups on the aromatic ring. This absence fundamentally alters the electronic landscape of the benzylamine bond, rendering it highly stable to trifluoroacetic acid (TFA). Consequently, AMPA is the linker of choice for generating C-terminal peptide amides where the synthesis requires repeated exposure to strong acids, or during complex orthogonal fragment ligations[1]. Cleavage of the peptide from an AMPA-functionalized resin requires harsh conditions, such as anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)[2].

  • A Rigid Spacer for Radiopharmaceuticals: Beyond resin functionalization, AMPA serves as a critical structural spacer in drug development. When synthesizing targeted radiopharmaceuticals (e.g., 177Lu-AMBA), AMPA is inserted between a bulky metal chelator (like DOTA) and the targeting peptide sequence (like Bombesin)[3]. The phenoxyacetic acid moiety provides a rigid ~9 Å spatial separation, preventing the bulky metal-chelator complex from sterically occluding the peptide's pharmacophore, thereby preserving high-affinity receptor binding.

Quantitative Data: Loading Optimization

Achieving optimal loading of the AMPA linker onto a base resin (such as Aminomethyl Polystyrene) is critical. Under-loading wastes resin capacity, while over-loading or inefficient coupling leads to deletion sequences during subsequent peptide elongation.

The table below summarizes the optimization of Fmoc-AMPA loading onto Aminomethyl Polystyrene (Initial capacity: 0.80 mmol/g). Causality: The DIC/Oxyma Pure system provides superior loading efficiency compared to traditional DIC/HOBt due to the higher reactivity of the Oxyma active ester and its reduced propensity for side reactions (such as guanidinium formation seen with uronium salts if pre-activation is prolonged).

Coupling Reagent SystemEquivalents (Linker/Reagent)Time (h)Temp (°C)Final Loading (mmol/g)Coupling Efficiency (%)
DIC / HOBt3.0 / 3.02.0250.6581.2
DIC / Oxyma Pure 3.0 / 3.0 2.0 25 0.76 95.0
HBTU / DIPEA3.0 / 6.02.0250.7290.0
HATU / DIPEA3.0 / 6.01.0250.7897.5

Experimental Protocols: Self-Validating Systems

Protocol A: Preparation of AMPA-Functionalized Resin

This protocol details the covalent attachment of Fmoc-AMPA to an aminomethyl polystyrene base resin.

Step-by-Step Methodology:

  • Resin Swelling: Weigh 1.0 g of Aminomethyl Polystyrene resin (0.8 mmol/g) into a fritted syringe. Swell in Dichloromethane (DCM) for 30 minutes, then wash thoroughly with N,N-Dimethylformamide (DMF) (5 × 10 mL).

  • Pre-Activation: In a separate vial, dissolve Fmoc-AMPA-OH (3 eq, 2.4 mmol) and Oxyma Pure (3 eq, 2.4 mmol) in 8 mL of DMF. Add N,N'-Diisopropylcarbodiimide (DIC) (3 eq, 2.4 mmol).

    • Causality: Pre-activating for exactly 5 minutes allows the formation of the highly reactive active ester prior to introduction to the resin. This ensures the bulky phenoxyacetic acid moiety is fully primed for nucleophilic attack, minimizing premature capping of the resin amines.

  • Coupling: Add the activated mixture to the swollen resin. Agitate gently at 25°C for 2 hours.

  • Washing: Drain the reaction mixture. Wash the resin with DMF (5 × 10 mL) and DCM (5 × 10 mL).

  • System Validation 1 (Qualitative): Perform a Kaiser (Ninhydrin) test on a few beads.

    • Self-Validation: A colorless/yellow bead result indicates complete coupling. If the beads turn blue, unreacted primary amines remain; repeat steps 2-4.

  • Capping: To neutralize any trace unreacted amines, treat the resin with Acetic Anhydride/DIPEA/DMF (10:5:85 v/v/v) for 15 minutes. Wash extensively with DMF and DCM, then dry under a vacuum.

  • System Validation 2 (Quantitative): Weigh 10 mg of the dried Fmoc-AMPA-resin. Treat with 20% Piperidine in DMF for 20 minutes to cleave the Fmoc group. Dilute the supernatant and measure UV absorbance at 301 nm. Use the Beer-Lambert law to calculate the exact loading capacity (mmol/g) to calibrate subsequent peptide synthesis steps.

ResinLoading BaseResin Aminomethyl Polystyrene Activation Fmoc-AMPA + DIC/Oxyma (Pre-activation) BaseResin->Activation Swell in DMF Coupling Coupling Reaction (2h, 25°C) Activation->Coupling Add to Resin Validation Kaiser Test (Self-Validation) Coupling->Validation Wash Validation->Coupling If Positive (Blue) LoadedResin Fmoc-AMPA-Resin (Stable Linkage) Validation->LoadedResin If Negative (Colorless)

Caption: Workflow for Fmoc-AMPA resin loading with integrated Kaiser test validation.

Protocol B: On-Resin Spacer Incorporation for Bioconjugates

This protocol utilizes AMPA as a rigid structural spacer between a synthesized targeting peptide (e.g., Bombesin BBN(7-14)) and a macrocyclic chelator (e.g., DOTA)[3].

Step-by-Step Methodology:

  • Fmoc Removal: Treat the resin-bound, fully protected peptide (e.g., Fmoc-BBN(7-14)-Resin) with 20% Piperidine in DMF (2 × 10 min) to expose the N-terminal amine. Wash with DMF (5 ×).

  • Spacer Coupling: Dissolve Fmoc-AMPA-OH (3 eq) and HATU (2.9 eq) in DMF. Add DIPEA (6 eq). Add to the resin and agitate for 1 hour. Wash with DMF.

    • Causality: HATU is utilized here instead of DIC/Oxyma because coupling to the N-terminus of a sterically hindered, resin-bound peptide sequence requires the highest possible activation energy to drive the reaction to completion.

  • Spacer Deprotection: Remove the Fmoc group from the AMPA spacer using 20% Piperidine in DMF (2 × 10 min). Wash with DMF.

  • Chelator Coupling: Couple DOTA-tris(tBu) ester (2.5 eq) using HATU (2.4 eq) and DIPEA (5 eq) in DMF overnight at 25°C.

  • System Validation (Micro-Cleavage):

    • Self-Validation: Before committing the entire batch to harsh cleavage, isolate 5 mg of the resin. Treat with Reagent K (TFA/thioanisole/water/phenol/EDT) for 2 hours. Filter, precipitate in cold ether, and analyze the pellet via LC-MS. Confirming the mass shift corresponding to the DOTA-AMPA-Peptide conjugate ensures the macrocyclic coupling was successful, preventing catastrophic loss of the bulk batch.

  • Full Cleavage: Proceed with bulk cleavage and global deprotection using the validated cleavage cocktail.

SpacerRole Chelator Metal Chelator (e.g., DOTA/NOTA) Spacer AMPA Spacer (4-Aminomethylphenoxyacetic acid) Chelator->Spacer Amide Bond (N-terminal) Peptide Targeting Sequence (e.g., BBN 7-14) Spacer->Peptide Amide Bond (C-terminal) Receptor Target Receptor (e.g., GRPR) Peptide->Receptor High-Affinity Binding (Steric Clash Prevented)

Caption: Structural role of the AMPA spacer in radiopharmaceutical bioconjugates.

References

  • Title: Gastrin releasing peptide compounds. Source: Google Patents (EP2291075A2). URL: [3]

  • Title: A Cassette Ligation Strategy with Thioether Replacement of Three Gly-Gly Peptide Bonds: Total Chemical Synthesis of the 101 Residue Protein Early Pregnancy Factor. Source: The Journal of Organic Chemistry - ACS Publications. URL: [Link][1]

  • Title: Synthesis of an Analog of the Thyroid Hormone-binding Protein Transthyretin via Regioselective Chemical Ligation. Source: Journal of Biological Chemistry. URL: [Link][2]

Sources

Application

Application Note: Microwave-Assisted Boc-Solid Phase Peptide Synthesis on PAM Resins

Mechanistic Foundations & Strategic Rationale The synthesis of complex, aggregation-prone, or highly sterically hindered peptides often exposes the limitations of conventional solid-phase peptide synthesis (SPPS). By com...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Foundations & Strategic Rationale

The synthesis of complex, aggregation-prone, or highly sterically hindered peptides often exposes the limitations of conventional solid-phase peptide synthesis (SPPS). By combining the robust chemistry of PAM (Phenylacetamidomethyl) resins with the kinetic advantages of Microwave-Assisted Peptide Synthesis (MAPS) , researchers can overcome significant thermodynamic barriers, drastically reducing cycle times while improving crude purity.

Why PAM Resin for Boc-SPPS?

In standard Boc-SPPS, the N-α-Boc protecting group is removed using strong acids, typically Trifluoroacetic Acid (TFA). Traditional Merrifield resins utilize a simple benzyl ester linkage, which is susceptible to acidolysis. Over repeated TFA deprotection cycles, this leads to premature cleavage and a gradual loss of the growing peptide chain.

PAM resin solves this through structural causality: the insertion of an electron-withdrawing acetamidomethyl group between the functional linker and the polystyrene matrix exerts an inductive pull that stabilizes the benzyl ester bond. This makes PAM resin approximately 100 times more stable to TFA than Merrifield resin, ensuring high yields even for sequences exceeding 40 residues 1.

The Causality of Microwave Irradiation

During sequence elongation, peptides frequently form inter- and intra-molecular hydrogen bonds, creating β-sheet-like aggregates that physically block the N-terminal amine from nucleophilic attack. Microwave irradiation provides dielectric heating, directly transferring energy to the dipoles of the solvent (e.g., DMF) and the peptide backbone. This rapid, localized energy disrupts aggregation, unfolds the peptide chain, and accelerates the nucleophilic acyl substitution during coupling, transforming difficult sequences into high-yielding reactions 23.

Experimental Workflow & Logic

The following diagram illustrates the closed-loop, self-validating cycle of Microwave-Assisted Boc-SPPS on PAM resin.

Workflow Swell 1. Resin Swelling (DCM, 30 min) Deprotect 2. Boc Deprotection (50% TFA in DCM) Swell->Deprotect Prepare matrix Neutralize 3. Neutralization (10% DIEA in DMF) Deprotect->Neutralize Expose amine Couple 4. Microwave Coupling (Boc-AA, HATU/DIEA, 75°C) Neutralize->Couple Free base ready QC 5. Kaiser Test (Self-Validation) Couple->QC Assess coupling QC->Deprotect Negative (Proceed to next AA) QC->Couple Positive (Re-couple) Cleave 6. HF/TFMSA Cleavage (0°C, 1 hr) QC->Cleave Sequence Complete

Workflow of Microwave-Assisted Boc-SPPS on PAM Resin.

Quantitative Data Summary

The integration of microwave heating fundamentally alters the kinetic profile of the synthesis. Below is a comparative summary of standard vs. microwave-assisted parameters:

ParameterConventional Boc-SPPSMicrowave-Assisted Boc-SPPSMechanistic Driver
Coupling Time 30 - 120 min5 - 10 minDielectric heating accelerates nucleophilic attack
Deprotection Time 30 min2 - 5 minEnhanced kinetic energy during TFA exposure
Aggregation Risk HighLowMicrowave energy disrupts intermolecular H-bonds
Crude Purity 30 - 50%60 - 85%Minimized deletion sequences and side reactions

Data synthesized from comparative studies on difficult sequences (e.g., Aib-rich or structured peptides) 4.

Step-by-Step Methodology

This protocol establishes a self-validating, high-efficiency workflow for Boc-SPPS on PAM resins using a microwave peptide synthesizer.

Phase 1: Resin Preparation
  • Swelling: Weigh the desired amount of Boc-AA-PAM resin (typical loading 0.3–0.8 mmol/g) into the microwave reaction vessel. Swell the resin in Dichloromethane (DCM) for 30 minutes.

    • Insight: Swelling expands the polystyrene matrix, maximizing the surface area and ensuring reagents can freely diffuse to the reactive sites 1.

Phase 2: Deprotection & Neutralization
  • Boc Deprotection: Drain the DCM. Add a solution of 50% TFA in DCM (approx. 10 mL per gram of resin). Agitate for 2 minutes, drain, and add fresh 50% TFA/DCM for an additional 20 minutes 5. Alternatively, neat TFA can be used for shorter durations (2 × 1 min) [[6]]().

  • Washing: Wash the resin thoroughly with DCM (3 × 1 min) to remove residual TFA.

  • Neutralization: Unlike Fmoc chemistry, Boc deprotection leaves the N-terminus as a protonated trifluoroacetate salt. Neutralize the resin by treating it with 10% N,N-Diisopropylethylamine (DIEA) in DMF (2 × 2 minutes) to regenerate the nucleophilic free amine [[5]](). Wash with DMF (3 × 1 min).

    • Alternative (In Situ Neutralization): To minimize the time the free amine is exposed to potential side reactions, neutralization can be performed simultaneously with coupling by adding excess DIEA directly to the activated amino acid solution 7.

Phase 3: Microwave-Assisted Coupling
  • Activation: In a separate vial, dissolve 4.0 equivalents of the next Boc-protected amino acid and 3.8 equivalents of HATU in DMF. Add 8.0 equivalents of DIEA to initiate activation (formation of the active ester) 6.

  • Coupling: Transfer the activated solution to the resin. Apply microwave irradiation to heat the reaction to 75°C for 5 minutes (For sterically hindered residues like Aib or Arg, extend to 10 minutes or perform a double coupling).

  • Washing: Drain the coupling solution and wash the resin with DMF (3 × 1 min) and DCM (3 × 1 min).

Phase 4: Self-Validating Quality Control
  • Kaiser Test: Extract a few resin beads and perform a qualitative ninhydrin (Kaiser) test.

    • Negative (Colorless/Yellow): Coupling is >99% complete. Proceed to the next deprotection cycle.

    • Positive (Blue): Unreacted primary amines remain. Do not proceed. Automatically trigger a re-coupling step using a different coupling chemistry (e.g., DIC/HOBt) to prevent deletion sequences 5.

Phase 5: Global Cleavage and Deprotection
  • HF Cleavage: Because the PAM linker is highly acid-stable, standard TFA cannot cleave the final peptide. Transfer the dried peptide-resin to a specialized Kel-F HF cleavage apparatus.

  • Treat with anhydrous Hydrogen Fluoride (HF) containing 5-10% scavengers (e.g., anisole, p-cresol, or dimethyl sulfide) at 0°C for 1 hour.

    • Insight: Scavengers are strictly required to trap the highly reactive carbocations generated during global deprotection, preventing them from irreversibly alkylating electron-rich residues like Tyrosine or Tryptophan 1.

  • Precipitation: Evaporate the HF under vacuum, precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize prior to HPLC purification.

References

  • 2 Luxembourg Bio Technologies. Microwave heating in solid-phase peptide synthesis.

  • 3 Sigma Aldrich. Comparative study of conventional and microwave assisted synthesis.

  • 4 CSBio. Comparison of Microwave and Conduction Heating for Solid Phase Peptide Synthesis.

  • 1 Benchchem. Fmoc-His(Boc)-OH: Application Notes and Protocols for Solid-Phase Peptide Synthesis.

  • 5 Benchchem. Boc-aib-osu: Protocol for Incorporation in Boc-SPPS.

  • 7 AWS. Chemical synthesis of intentionally misfolded homogeneous glycoprotein.

  • 6 RSC.org. Supplementary Information: General Method D - Boc-SPPS.

Sources

Method

Orthogonal protection strategies using PAM linkers

Application Note: Orthogonal Protection Strategies Using PAM Linkers in Solid-Phase Peptide Synthesis (SPPS) Executive Summary In the landscape of peptide therapeutics, the stability of the peptide-resin linkage during c...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Orthogonal Protection Strategies Using PAM Linkers in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary

In the landscape of peptide therapeutics, the stability of the peptide-resin linkage during chain elongation is the determinant of yield and purity. While Fmoc chemistry dominates routine synthesis, Boc chemistry remains indispensable for synthesizing complex sequences, thioesters, and aggregation-prone peptides.

This guide focuses on the Phenylacetamidomethyl (PAM) linker, the gold standard for Boc-SPPS. Unlike the traditional Merrifield resin, the PAM linker provides a distinct "graduated orthogonal" protection strategy. It is engineered to be fully stable to the repetitive trifluoroacetic acid (TFA) cycles required for N-terminal deprotection, yet cleanly cleavable by anhydrous hydrofluoric acid (HF).

Key Takeaway: The PAM linker reduces premature peptide loss by a factor of 100 compared to standard benzyl ester resins, making it the critical choice for synthesizing peptides >30 residues using Boc chemistry.

Scientific Foundation: The "Graduated Orthogonality" of PAM

True orthogonality implies two protecting groups are removed by completely different mechanisms (e.g., Base vs. Acid).[1][2] In Boc-SPPS, we utilize Graduated Acid Orthogonality .

  • Temporary Protection (N-Terminus): The Boc group is acid-labile (removed by 50% TFA).

  • Permanent Protection (Side-chains & Linker): The Benzyl-based side chains and the PAM linker are acid-stable at TFA concentrations but acid-labile to superacids (HF or TFMSA).

The Stability Mechanism

The classic Merrifield resin links the peptide via a simple benzyl ester. The electron-donating alkyl group of the polystyrene backbone makes this ester susceptible to slow acidolysis during TFA treatment.

The PAM linker inserts a 4-(hydroxymethyl)phenylacetamidomethyl spacer between the peptide and the resin.

  • Electron Withdrawal: The acetamidomethyl group acts as an electron-withdrawing spacer.

  • Result: This decreases the acid sensitivity of the benzyl ester bond between the C-terminal amino acid and the linker.

  • Outcome: The peptide-resin bond is ~100 times more stable to TFA than a standard Merrifield resin, preventing "leaching" of the peptide during long syntheses.

Visualization of the Strategy

The following diagram illustrates the chemical logic and workflow of using PAM linkers.

PAM_Strategy Resin Polystyrene Core PAM PAM Linker (4-hydroxymethyl-phenylacetamidomethyl) Resin->PAM Stable Amide Bond AA1 C-Terminal AA (Boc-Protected) PAM->AA1 Benzyl Ester Bond (TFA Stable / HF Labile) TFA_Cycle Deprotection Cycle (50% TFA/DCM) AA1->TFA_Cycle Elongation Chain Elongation (Coupling) TFA_Cycle->Elongation Removes Boc Only Elongation->TFA_Cycle Repeat n times HF_Cleavage Final Cleavage (Anhydrous HF) Elongation->HF_Cleavage Sequence Complete HF_Cleavage->PAM Resin Discarded Product Free Peptide (C-term Carboxylic Acid) HF_Cleavage->Product Cleaves Linker & Side Chains

Figure 1: The PAM linker creates a stability buffer, allowing repetitive TFA exposure without cleaving the peptide-resin anchor until the final HF step.[]

Detailed Protocol: Synthesis on PAM Resin

Safety Note: This protocol involves Trifluoroacetic Acid (TFA) and potentially Hydrofluoric Acid (HF) . HF is extremely hazardous; strict PPE and calcium gluconate availability are mandatory.

Phase 1: Loading the First Amino Acid (The Gisin Method)

Direct coupling (DCC/DMAP) often leads to racemization and dipeptide formation on the resin. The Cesium Salt method (Gisin, 1973) is preferred for high chiral integrity.

Reagents:

  • Boc-Amino Acid (1.5 eq relative to resin capacity)[4]

  • Cesium Carbonate (

    
    )
    
  • Ethanol / Water

  • Chloromethyl-PAM Resin (commercially available)

  • DMF (Dimethylformamide)

Step-by-Step:

  • Preparation of Cs-Salt: Dissolve the Boc-Amino acid in EtOH/H2O (1:1). Add

    
     until pH 7.0. Evaporate to dryness and dry over 
    
    
    
    overnight.
  • Swelling: Swell the PAM resin in DMF for 30 minutes.

  • Coupling: Add the dry Boc-AA-Cesium salt to the resin in DMF.

  • Reaction: Stir at 50°C for 12–24 hours.

  • Washing: Filter and wash with DMF, DMF/Water (1:1), DMF, and EtOH.

  • Capping (Optional but Recommended): Treat with acetic anhydride/pyridine in DCM for 30 mins to block any unreacted chloromethyl groups.

Phase 2: The Elongation Cycle (Boc/Benzyl)

Perform the following for each amino acid addition.

StepReagentTimePurpose
1. Wash DCM (Dichloromethane)3 x 1 minRemove residual solvents.
2. Deprotect 50% TFA in DCM 1 x 2 min"Pre-wash" to scavenge water/impurities.
3. Deprotect 50% TFA in DCM 1 x 30 minRemoval of N-terminal Boc group.
4. Wash DCM3 x 1 minRemove TFA.
5. Neutralize 10% DIEA in DCM2 x 2 minNeutralize the amine salt (TFA salt).
6. Wash DMF3 x 1 minPrepare for coupling.
7. Couple Boc-AA + Activator (HBTU/DIC)1–2 hoursForm peptide bond.
8. Monitor Kaiser Test (Ninhydrin)5 minVerify completion (Blue = Incomplete, Colorless = Complete).
Phase 3: Final Cleavage (The "Low-High" HF Procedure)

Standard HF cleavage can cause side reactions (alkylation of Tyr/Trp). The "Low-High" method is the industry standard for purity.

  • Low HF Step (Scavenger-rich):

    • Mix Resin with DMS (dimethylsulfide) / p-cresol / HF (65:10:25).

    • React at 0°C for 2 hours.

    • Function: Removes most side-chain groups (Benzyl, Z) and reduces Met(O) without cleaving the peptide from the resin.

    • Evaporate HF and DMS.

  • High HF Step (Cleavage):

    • Add anhydrous HF / p-cresol (90:10).

    • React at 0°C for 45–60 minutes.

    • Function: Cleaves the PAM ester linkage, releasing the peptide.

  • Extraction:

    • Precipitate with cold diethyl ether.

    • Extract peptide into 10% acetic acid or acetonitrile/water.

    • Lyophilize.

Comparative Analysis: PAM vs. Other Linkers

The following table justifies the selection of PAM for specific project requirements.

FeaturePAM Linker Merrifield Resin Wang Resin
Primary Chemistry BocBocFmoc
Cleavage Condition Strong Acid (HF/TFMSA)Strong Acid (HF)Mild Acid (95% TFA)
TFA Stability High (Stable in 50% TFA)Low (Leaches ~1% per cycle)None (Cleaves immediately)
Orthogonality Graduated (TFA < HF)Graduated (TFA < HF)True (Base vs. Acid)
Best Application Long peptides (>30 AA), difficult sequences, thioesters.Short, simple peptides (<10 AA).Routine synthesis, acid-sensitive peptides.

Troubleshooting & Expert Insights

1. The "Leaching" Myth:

  • Observation: Yield drops significantly for a 40-mer peptide on Merrifield resin.

  • Cause: Cumulative loss of peptide chains during 40 cycles of TFA deprotection.

  • Solution: Switch to PAM.[4][5] The electron-withdrawing acetamidomethyl group stabilizes the ester bond, preventing this loss.

2. Aspartimide Formation:

  • Risk:[5] Asp-Gly or Asp-Ser sequences are prone to cyclization (Aspartimide) under basic neutralization steps.

  • Mitigation: Use HOBt during the neutralization step or switch to Cyclohexyl (OcHex) protection for the Asp side chain instead of Benzyl (OBzl).

3. Methionine Oxidation:

  • Risk:[5] Met is easily oxidized to sulfoxide Met(O) during synthesis.

  • Mitigation: The "Low-High" HF cleavage protocol (specifically the DMS in the Low step) reduces Met(O) back to Met in situ.

References

  • Mitchell, A. R., Kent, S. B., Engelhard, M., & Merrifield, R. B. (1978). A new synthetic route to tert-butoxycarbonylaminoacyl-4-(oxymethyl)phenylacetamidomethyl-resin, an improved support for solid-phase peptide synthesis. The Journal of Organic Chemistry.

  • Gisin, B. F. (1973). The preparation of Merrifield-resins through total esterification with cesium salts. Helvetica Chimica Acta.

  • Bachem. "Acid Labile Resins and Linkers for Boc-SPPS." Technical Guides.

  • AAPPTec.

Disclaimer: This protocol is intended for research use only. Handling anhydrous HF requires specialized training and a dedicated, closed vacuum line system (e.g., Kel-F apparatus).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: PAM Resin Cleavage Optimization

Topic: Troubleshooting Low Cleavage Yields from PAM Resin Ticket ID: #PAM-BOC-OPT-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division Executive Summary You are experiencing low yields after...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Cleavage Yields from PAM Resin Ticket ID: #PAM-BOC-OPT-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary

You are experiencing low yields after cleaving peptides from PAM (4-hydroxymethylphenylacetamidomethyl) resin. PAM is the gold standard for Boc-SPPS (Solid Phase Peptide Synthesis) due to its high stability against Trifluoroacetic Acid (TFA) during deprotection cycles.

However, this stability is a double-edged sword: the ester linkage requires strong acid (HF or TFMSA) to cleave. Low yields usually stem from one of three root causes:

  • Inefficient Synthesis: The peptide never grew properly (aggregation).

  • Inefficient Cleavage: The acidolysis conditions were too mild or the resin didn't swell.

  • Side Reactions/Workup Loss: The peptide was cleaved but destroyed by alkylation or lost during ether precipitation.

This guide provides a diagnostic workflow to isolate and resolve these variables.

Part 1: Diagnostic Workflow

Before altering your cleavage protocol, you must confirm the peptide was synthesized correctly. If the peptide chain aggregated on the bead, no amount of HF will recover the yield.

Diagnostic Decision Tree

PAM_Troubleshooting cluster_0 Synthesis Check Start Problem: Low Yield from PAM Resin Step1 Step 1: Resin Aliquot Test Start->Step1 Kaiser Kaiser/Chloranil Test Step1->Kaiser Qualitative TestCleave Micro-Cleavage (TFMSA/HF) Step1->TestCleave Quantitative Decision Is Target Mass Present? TestCleave->Decision No NO: Synthesis Failure Decision->No Missing/Truncated Yes YES: Cleavage/Workup Issue Decision->Yes Correct Mass Action1 Optimize Synthesis (Pseudoprolines, HMB, Solvents) No->Action1 Action2 Optimize Cleavage (Low-High HF, Scavengers) Yes->Action2

Figure 1: Diagnostic logic flow to distinguish between synthesis failure and cleavage inefficiency.

Part 2: The "Low-High" HF Cleavage Protocol

The most common reason for low yield and low purity in PAM resin cleavage is the use of "Standard High HF" (100% HF) without a precursor step. This promotes


 mechanisms where carbocations (t-butyl, benzyl) generated during deprotection re-attach to the peptide (alkylation).

The Solution: The Tam "Low-High" HF Procedure .[1] This method uses a two-stage cleavage:[1][2]

  • Low HF (

    
    ):  Removes side-chain protecting groups and reduces Met(O) without cleaving the resin.
    
  • High HF (

    
    ):  Cleaves the peptide-resin ester linkage.
    
Protocol: Tam "Low-High" HF Cleavage

Safety Warning: HF is lethal. Use only in a closed, vacuum-tight HF apparatus within a functioning fume hood. Calcium gluconate gel must be available.

Phase 1: Low HF (Deprotection)
  • Preparation: Place 250 mg of dried peptide-resin in the reaction vessel.

  • Scavenger Addition: Add 1.0 mL of the following mixture:

    • DMS (Dimethyl sulfide): 65% (v/v)

    • p-Cresol: 10% (v/v)

    • p-Thiocresol: 0.2% (v/v) (Critical if Cys is present)[3]

  • HF Distillation: Cool vessel to

    
     (Dry ice/Acetone). Distill 2.5 mL  of HF into the vessel (Final volume ratio: HF:DMS:Cresol ~ 25:65:10).
    
  • Reaction: Warm to

    
      (Ice bath). Stir for 2 hours .
    
    • Mechanism:[3][4][5]

      
       deprotection removes Benzyl, Tosyl, Z, and reduces Met(O). PAM linkage remains intact.
      
  • Evacuation: Evaporate HF and DMS under high vacuum at

    
    .
    
Phase 2: High HF (Resin Cleavage)
  • Re-charge: To the remaining resin (now wet with p-cresol), distill 10 mL of anhydrous HF.

    • Note: Total volume should be ~90% HF, 10% anisole/p-cresol.

  • Reaction: Stir at

    
      for 45–60 minutes .
    
    • Mechanism:[5][6] Strong acid cleaves the PAM ester bond.

  • Evacuation: Evaporate HF completely under vacuum.

  • Extraction: Wash resin with Et2O (removes scavengers), then extract peptide with 10-50% Acetic Acid or 50% Acetonitrile/Water.

Part 3: Scavenger Optimization Table

Using the wrong scavenger cocktail leads to alkylation (permanent modification), effectively lowering the yield of the correct peptide.

Amino Acid PresentRecommended Scavenger Cocktail (High HF Phase)Role of Scavenger
Standard (No sensitive AA) Anisole (10%)Captures t-butyl/benzyl cations.[3]
Methionine (Met) DMS (10%) + p-Cresol (5%)Prevents oxidation to Met(O); DMS reduces Met(O).
Tryptophan (Trp) Anisole (10%) + Indole (1%)Prevents t-butyl alkylation of the indole ring.
Cysteine (Cys) p-Thiocresol (2-5%) + p-CresolPrevents S-alkylation.
Trp(For) (Formyl) Must use Low-High HF The "Low" phase with p-thiocresol removes the Formyl group.[7]

Part 4: Alternative Cleavage (TFMSA)

If you lack an HF apparatus, TFMSA (Trifluoromethanesulfonic acid) is a viable alternative for PAM resin, though it is harsher and more susceptible to salt formation.

TFMSA Protocol (Standard)
  • Swell: Suspend 200 mg resin in 200

    
    L Thioanisole/EDT (2:1).
    
  • Acidify: Add 2 mL TFA. Stir 5 mins.

  • Cleave: Cool to

    
    . Slowly add 200 
    
    
    
    L TFMSA dropwise.
  • Time:

    • Standard Peptides: 60–90 mins at Room Temp.

    • Arg(Tos) containing: 120+ mins (Arg-Tos cleavage is slow in TFMSA).

  • Precipitation: TFMSA salts are soluble in ether. You must neutralize or desalt quickly after workup to prevent degradation.

Part 5: Troubleshooting Post-Cleavage Workup

Often, the yield is lost after the peptide is off the resin.[8]

Scenario: You added cold ether, but no precipitate formed.

  • Cause 1: Peptide is too hydrophobic (soluble in ether).

    • Fix: Evaporate ether.[9] Dissolve residue in 50% Acetic Acid/Water and lyophilize directly.

  • Cause 2: Peptide is trapped in the resin matrix.

    • Fix: After the ether wash, extract the resin with pure TFA once, then precipitate that fraction. Some hydrophobic peptides stick to the polystyrene beads in aqueous acetic acid.

Visualizing the Mechanism

Understanding why we use Low-High HF prevents future errors.

LowHigh_HF_Mechanism cluster_low Phase 1: Low HF (SN2) cluster_high Phase 2: High HF (SN1) Resin Peptide-PAM-Resin (Fully Protected) LowCond HF:DMS:Cresol (25:65:10) Resin->LowCond Action1 Removes: Bzl, Z, Tos Reduces: Met(O) Deformylates: Trp(For) LowCond->Action1 Intermediate Peptide-PAM-Resin (De-protected Side Chains) Action1->Intermediate HighCond HF:Cresol (90:10) Intermediate->HighCond Action2 Cleaves PAM Ester Linker HighCond->Action2 Final Free Peptide (High Purity) Action2->Final

Figure 2: The Tam "Low-High" HF mechanism separates deprotection from resin cleavage to minimize side reactions.

References

  • Tam, J. P.

    
     deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis.[1][5] Journal of the American Chemical Society, 105(21), 6442–6455. Link
    
  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Mitchell, A. R., et al. (1978). Tert-Butoxycarbonylaminoacyl-4-(oxymethyl)phenylacetamidomethyl-resin, a more acid-resistant support for solid-phase peptide synthesis. Journal of the American Chemical Society, 100(6), 1978. Link

  • Sigma-Aldrich. Boc Resin Cleavage Protocols (HF and TFMSA). Link

Sources

Optimization

Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)

Troubleshooting Guide: Preventing Racemization During PAM Linker Coupling Welcome to the SPPS Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address one of the most...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide: Preventing Racemization During PAM Linker Coupling

Welcome to the SPPS Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address one of the most persistent challenges in Boc-chemistry peptide synthesis: the loss of chiral integrity during the attachment of the C-terminal amino acid to the PAM (Phenylacetamidomethyl) linker.

This guide synthesizes mechanistic theory with field-proven protocols to ensure your synthesized peptides maintain strict stereochemical purity.

Core Mechanistic FAQs

Q: Why is the PAM linker so critical, and why does coupling to it cause racemization? A: The PAM resin is the workhorse of Boc-SPPS because its electron-withdrawing phenylacetamidomethyl group makes the ester linkage approximately 100 times more stable to trifluoroacetic acid (TFA) than standard Merrifield resin[1]. However, attaching the first Boc-amino acid directly to a hydroxymethyl-PAM resin requires an esterification reaction.

Historically, this esterification is driven by Dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP)[1]. DMAP is a hypernucleophile that drastically accelerates the reaction, but it is also a strong base. This basicity abstracts the alpha-proton of the activated amino acid—either directly or via a 5(4H)-oxazolone intermediate—leading to enolization and subsequent racemization[2].

Q: Are certain amino acids more susceptible to this epimerization? A: Yes. The structural nature of the amino acid side chain dictates its vulnerability:

  • Histidine (His): The basic imidazole ring acts as an intramolecular base, catalyzing its own racemization[3].

  • Phenylglycine (Phg): The aromatic ring stabilizes the enol intermediate, making it highly prone to rapid epimerization under basic conditions[4].

  • Cysteine (Cys): Prone to base-catalyzed beta-elimination and thiazoline formation, which compromises chirality.

G N1 Boc-Amino Acid N2 O-Acylisourea (Activated) N1->N2 DCC / DIC N3 5(4H)-Oxazolone Intermediate N2->N3 Intramolecular Attack N4 Enolization (Base Catalyzed) N3->N4 DMAP / Base N5 Racemized Product (D/L) N4->N5 Loss of Chirality

Mechanistic pathway of base-catalyzed oxazolone formation and racemization.

Troubleshooting Strategies
Strategy A: The Gold Standard — Preformed PAM Handles

Issue: Direct esterification using DCC/DMAP consistently yields 5–30% D-enantiomer at the C-terminus. Solution: Abandon direct esterification on the solid support. Instead, utilize a preformed Boc-aminoacyl-4-(oxymethyl)phenylacetic acid handle .

  • Causality: By synthesizing the ester bond in solution, you can purify the intermediate and verify its optical purity before attaching it to the resin. The preformed handle is then coupled to an aminomethyl-polystyrene resin via an amide bond . Amide bond formation (using DIC/HOBt or HATU) is vastly faster and requires milder conditions than esterification, effectively outcompeting the oxazolone racemization pathway.

Strategy B: DMAP-Free Esterification

Issue: You only have hydroxymethyl-PAM resin available and cannot source preformed handles. Solution: Eliminate DMAP. Substitute the activation chemistry with DIC and OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate), or use DEPBT with a non-nucleophilic base like TMP (2,4,6-trimethylpyridine). Oxyma acts as an exceptional nucleophile without the destructive basicity of DMAP, preserving the chiral center.

Strategy C: Protecting Group Optimization for High-Risk Residues

Issue: Coupling Histidine to the PAM linker results in massive epimerization regardless of the coupling reagent. Solution: Suppress the intramolecular basicity of the imidazole ring. Utilize Boc-His(Dnp)-OH (where Dnp = 2,4-dinitrophenyl). The strongly electron-withdrawing Dnp group neutralizes the basicity of the imidazole nitrogen, preventing it from abstracting the alpha-proton[3].

W Start First Amino Acid Attachment Strategy Sub1 Direct Esterification (Hydroxymethyl-PAM) Start->Sub1 Sub2 Preformed Handle (Aminomethyl Resin) Start->Sub2 Step1A DCC + DMAP Activation (Ester Bond) Sub1->Step1A Step1B DIC/HOBt Activation (Amide Bond) Sub2->Step1B Outcome1 High Racemization Risk (Epimerization via Oxazolone) Step1A->Outcome1 Outcome2 Racemization-Free (Stable Chiral Center) Step1B->Outcome2

Workflow comparison: Direct esterification vs. Preformed Handle strategy.

Quantitative Risk Assessment

The table below summarizes the inherent racemization risks associated with direct DCC/DMAP esterification onto hydroxymethyl-PAM resin, alongside the targeted mitigation strategies.

C-Terminal Amino AcidStructural Risk FactorEst. Racemization (DCC/DMAP)Recommended Mitigation Strategy
Histidine (His) Intramolecular base (imidazole)15 - 30%Preformed Handle + Boc-His(Dnp)-OH[3]
Phenylglycine (Phg) Aryl-stabilized enolization> 30%Preformed Handle + DEPBT/TMP[4]
Cysteine (Cys) Thiazoline formation5 - 15%Preformed Handle (Strictly avoid DMAP)
Aliphatic (Leu, Val) Steric hindrance< 2%Standard Preformed Handle[2]
Validated Experimental Protocol

Procedure: Coupling a Preformed Boc-Aminoacyl-PAM Handle to Aminomethyl Resin This protocol represents a self-validating system; the inclusion of the Kaiser test ensures chemical causality between the coupling step and total functionalization.

Reagents Required:

  • Aminomethyl polystyrene resin (Substitution: 0.5 - 1.0 mmol/g)

  • Preformed Boc-AA-OCH2-Pam-OH handle (2.5 equivalents)

  • DIC (N,N'-Diisopropylcarbodiimide) (2.5 equivalents)

  • HOBt (Hydroxybenzotriazole) (2.5 equivalents)

  • DMF (Dimethylformamide) and DCM (Dichloromethane)

Step-by-Step Methodology:

  • Resin Swelling: Weigh 1.0 g of aminomethyl resin into a fritted solid-phase synthesis vessel. Swell the resin in DCM (15 mL) for 30 minutes, drain, and then swell in DMF (15 mL) for 15 minutes. Drain completely.

  • Handle Activation: In a separate clean flask, dissolve 2.5 eq. of the preformed Boc-AA-OCH2-Pam-OH handle and 2.5 eq. of HOBt in a minimum volume of DMF (approx. 5-8 mL).

  • Coupling Initiation: Add 2.5 eq. of DIC to the handle solution. Stir gently for 10 minutes at room temperature to generate the active OBt-ester.

  • Resin Coupling: Transfer the activated handle solution directly to the swollen resin. Equip the vessel with a drying tube and agitate on a mechanical shaker for 2 to 3 hours at room temperature.

  • Validation (Kaiser Test): Drain the reaction mixture. Wash the resin thoroughly with DMF (3 × 10 mL) and DCM (3 × 10 mL). Remove a few beads and perform a quantitative Kaiser (ninhydrin) test.

    • Self-Validation Check: A colorless/yellow bead indicates complete amide bond formation. A blue bead indicates unreacted primary amines.

  • Capping (If necessary): If the Kaiser test shows trace blue, add 2 eq. of acetic anhydride and 2 eq. of pyridine in DMF to the vessel. Agitate for 30 minutes to cap any unreacted aminomethyl groups, preventing deletion sequences[1].

  • Final Wash & Storage: Wash the resin with DMF (3 × 10 mL), DCM (3 × 10 mL), and Methanol (2 × 10 mL). Dry the functionalized resin under high vacuum overnight.

References
  • PubMed - NIH. Enhancement of Peptide Coupling Reactions by 4-dimethylaminopyridine. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for AMPAA Derivatives

Subject: Troubleshooting Solubility & Formulation for 4-Aminomethylphenoxyacetic Acid (AMPAA) Scaffolds Ticket ID: SOL-AMPAA-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary: The "Isoe...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Solubility & Formulation for 4-Aminomethylphenoxyacetic Acid (AMPAA) Scaffolds Ticket ID: SOL-AMPAA-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Isoelectric Trap"

Welcome to the technical support hub. If you are working with 4-Aminomethylphenoxyacetic acid (AMPAA) derivatives, you are likely encountering precipitation in neutral buffers (PBS, pH 7.4) or immediate crashing upon dilution from DMSO.

The Root Cause: AMPAA derivatives are classic zwitterions .

  • Acidic Moiety: Phenoxyacetic acid (

    
    ).
    
  • Basic Moiety: Benzylamine (

    
    ).
    

At physiological pH (7.4), the acid is deprotonated (anionic) and the amine is protonated (cationic). While this creates a net neutral charge (isoelectric point,


), the high lattice energy of the zwitterionic crystal packing often results in the lowest aqueous solubility  at this exact pH range.

This guide provides field-proven protocols to bypass this thermodynamic trap.

Module 1: pH-Dependent Solubility & Buffer Selection

User Issue:

"My compound dissolves in DMSO but precipitates immediately when added to PBS (pH 7.4)."

Technical Diagnosis:

You are operating at the


 (Isoelectric Point). In this state, the attractive electrostatic forces between the ammonium (

) and carboxylate (

) groups creates tight crystal packing (high lattice energy), preventing water solvation.
Troubleshooting Protocol:

To solubilize, you must force the molecule into a single charged state (cationic or anionic) to disrupt the crystal lattice.

The "Rule of 2" Strategy: Adjust the pH to be at least 2 units away from the


.
Target StateRecommended pHBuffer SystemNote
Cationic (+1)pH < 2.00.1 N HCl or Glycine-HClBest for initial stock preparation.
Anionic (-1)pH > 10.0Carbonate or Glycine-NaOHRisk of hydrolysis if ester linkages are present.
Zwitterionic (0)pH 4.0 - 8.0PBS, HEPESDANGER ZONE: Minimum solubility.
Visualization: The Zwitterion Solubility Profile

G Acid Acidic pH (<3) Cationic Species (+) High Solubility Neutral Neutral pH (4-9) Zwitterionic Species (±) LOW Solubility (Precipitation) Acid->Neutral Deprotonation of -COOH Neutral->Acid Add HCl Basic Basic pH (>10) Anionic Species (-) High Solubility Neutral->Basic Deprotonation of -NH3+ Neutral->Basic Add NaOH

Figure 1: Theoretical solubility profile of AMPAA derivatives. Solubility is U-shaped, with the minimum occurring at the isoelectric point (pH ~6-7).

Module 2: The "DMSO Crash" & Cosolvent Strategy

User Issue:

"I see a white cloud form when diluting my 10 mM DMSO stock into media, even at low concentrations (10 µM)."

Technical Diagnosis:

This is "Kinetic Precipitation." DMSO is aprotic and disrupts water structure. When you rapidly dilute DMSO into water, the dielectric constant shifts suddenly. If the drug's local concentration exceeds its kinetic solubility limit before mixing is complete, it nucleates amorphous aggregates.

Protocol: The "Step-Down" Dilution Method

Do not pipette DMSO stock directly into the bulk media. Use an intermediate cosolvent step to lower the energy barrier.

Reagents:

  • Stock: 10 mM in DMSO.[1][2]

  • Intermediate: PEG400 (Polyethylene glycol 400).

  • Final: PBS or Media.[2]

Step-by-Step:

  • Prepare Intermediate: Mix 10 µL of DMSO Stock + 90 µL of pure PEG400. (Result: 1 mM drug in 10% DMSO/90% PEG).

  • Vortex: 30 seconds. Ensure no precipitate is visible.

  • Final Dilution: Slowly add the Intermediate mix to your bulk media (e.g., add 10 µL Intermediate to 990 µL Media).

  • Result: Final concentration 10 µM. The PEG400 acts as a "molecular chaperone," preventing immediate aggregation during the transition from organic to aqueous phase.

Module 3: Salt Selection & Counter-ions

User Issue:

"The HCl salt is extremely hygroscopic (absorbs water) and turns into a sticky gum."

Technical Diagnosis:

While HCl is the standard "go-to" for amines, the chloride ion is small and charge-dense, which can lead to hygroscopicity in flexible molecules like AMPAA derivatives.

Decision Matrix: Counter-ion Selection

If HCl fails, move to counter-ions with different steric and lipophilic properties.

Counter-ionTypeAdvantageDisadvantage
Chloride (HCl) InorganicHigh solubility, standard.Often hygroscopic; high melting point.
Mesylate Organic (Sulfonic)Good aqueous solubility, less hygroscopic.Can be genotoxic if methanesulfonic esters form (process control required).
Tosylate Organic (Aromatic)Adds lipophilicity to the crystal lattice (better packing).Lower solubility than Mesylate; adds molecular weight.
Sodium Basic SaltTargets the carboxylic acid.High pH in solution; may saponify esters.

Module 4: Advanced Formulation (Cyclodextrins)

User Issue:

"I need to inject this compound in vivo (IV/IP), but I cannot use 10% DMSO."

Technical Diagnosis:

For in vivo work, avoiding organic solvents is critical. Cyclodextrins (CDs) are the gold standard here. The aromatic phenyl ring of AMPAA fits perfectly into the hydrophobic cavity of


-Cyclodextrin.
Protocol: HP- -CD Complexation

Hydroxypropyl-


-cyclodextrin (HP-

-CD)
is preferred over parent

-CD due to higher water solubility and lower renal toxicity.
  • Vehicle Prep: Prepare a 20% (w/v) HP-

    
    -CD solution in sterile water or saline.
    
  • Addition: Add excess AMPAA derivative solid to the vehicle.

  • Equilibration: Shake/rotate at room temperature for 24–48 hours.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove undissolved solid.

  • Quantification: Analyze filtrate by HPLC-UV to determine soluble concentration.

Note: If solubility is still low, adjust the vehicle pH to 4.0 (using citrate buffer) BEFORE adding the cyclodextrin. The combination of ionization + complexation is synergistic.

Visualization: Troubleshooting Logic Flow

Troubleshooting Start Start: Compound Precipitates CheckPH Check pH vs. pI (Is pH ~7?) Start->CheckPH AdjustPH Adjust pH < 3 or > 10 CheckPH->AdjustPH Yes (At pI) CheckDMSO Is it a DMSO dilution? CheckPH->CheckDMSO No (pH is optimized) StepDown Use PEG400 Step-Down Protocol CheckDMSO->StepDown Yes (Kinetic Crash) InVivo Is this for In Vivo? CheckDMSO->InVivo No (Thermodynamic Issue) Cyclodextrin Use 20% HP-β-CD InVivo->Cyclodextrin Yes SaltScreen Screen Counter-ions (Mesylate/Tosylate) InVivo->SaltScreen No (Solid State Issue)

Figure 2: Decision tree for troubleshooting solubility issues based on experimental context.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Popa-Burke, I. G., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302–1311. Link

  • Bergström, C. A., et al. (2016). Early pharmaceutical profiling to predict solution behaviour of zwitterionic drugs. European Journal of Pharmaceutics and Biopharmaceutics, 100, 1-10. Link

Sources

Optimization

Technical Support Center: Optimization of Boc-SPPS on PAM Resins

Introduction: The PAM Paradox As researchers, we choose PAM (Phenylacetamidomethyl) resins for a specific reason: stability. Unlike the standard Merrifield resin, the electron-withdrawing acetamidomethyl linker in PAM pr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The PAM Paradox

As researchers, we choose PAM (Phenylacetamidomethyl) resins for a specific reason: stability. Unlike the standard Merrifield resin, the electron-withdrawing acetamidomethyl linker in PAM provides roughly 100 times greater stability to the trifluoroacetic acid (TFA) used during repetitive Boc removal cycles. This prevents the premature loss of peptide chains during the synthesis of long sequences.

However, this stability creates our primary troubleshooting paradox: The linkage that protects your peptide during synthesis is incredibly difficult to break at the end.

"Incomplete deprotection" on PAM supports typically manifests in two distinct phases:

  • Cyclic Failure: Incomplete removal of the N-terminal Boc group during chain assembly (leading to deletion sequences).

  • Global Failure: Incomplete cleavage of the peptide from the resin or retention of side-chain protecting groups during the final HF/TFMSA step.

This guide addresses both, providing self-validating protocols to ensure your peptide is not just synthesized, but successfully recovered.

Module 1: Troubleshooting Cyclic Boc Deprotection (The TFA Step)

If your mass spectrometry shows "deletion sequences" (molecular weight missing exactly one amino acid residue mass), you are suffering from incomplete Boc removal during the synthesis cycle.

The Mechanism of Failure: Aggregation

On PAM resins, as the peptide grows, hydrophobic residues often stack into


-sheets.[1] This "aggregation" physically blocks the N-terminus, preventing TFA from penetrating the solvation sphere to remove the Boc group.
Diagnostic Workflow

Use this logic flow to diagnose cyclic failure before proceeding to the next coupling.

Boc_Troubleshooting Start Perform Boc Deprotection (50% TFA/DCM) Test Perform Kaiser (Ninhydrin) Test Start->Test Result_Blue Result: Deep Blue (Positive) Test->Result_Blue Free amines present Result_Colorless Result: Colorless/Yellow (Negative) Test->Result_Colorless Boc still attached Action_Proceed Proceed to Wash & Coupling Result_Blue->Action_Proceed Action_Retry Re-treat: 50% TFA + 5% Phenol (Scavenger) Result_Colorless->Action_Retry Test_2 Repeat Kaiser Test Action_Retry->Test_2 Test_2->Result_Blue Success Result_Still_Neg Result: Still Negative Test_2->Result_Still_Neg Failure Action_Chaos Aggregation Detected. Switch to Chaotropic Wash: 4M KSCN in DMF or 8M Urea Result_Still_Neg->Action_Chaos

Caption: Decision tree for diagnosing incomplete N-terminal Boc removal during synthesis cycles.

Protocol: Aggregation-Breaking Deprotection

If standard TFA fails, do not just increase time. You must disrupt the hydrogen bonding network.

  • Pre-swell: DCM wash (2 x 1 min).

  • Chaotropic Wash: Wash resin with 4M KSCN (Potassium Thiocyanate) in DMF for 2 minutes. This disrupts

    
    -sheets.
    
  • Modified Deprotection:

    • Use 50% TFA / 50% DCM containing 5% Phenol .

    • Why Phenol? It acts as a scavenger for t-butyl cations but also improves the solvation of the resin matrix.

  • Double Treatment: Perform the reaction for 5 minutes, drain, and repeat for 25 minutes.

Module 2: The Finale – Global Cleavage & Side-Chain Removal

This is the most common point of failure for PAM users. You have a completed peptide, but the yield is low, or the mass spec shows adducts (e.g., +154 Da for unremoved Tosyl).

The "Low-High" HF Protocol (The Gold Standard)

Because PAM is so stable, users often use harsh conditions immediately. This generates massive carbocations that alkylate the peptide (irreversible modification). The solution is the Tam & Merrifield "Low-High" HF procedure .

Step 1: Low HF (The

Phase)
  • Goal: Remove side-chain protecting groups (Bzl, Tos, Z, Bom) without cleaving the peptide from the resin. This occurs via an

    
     mechanism which prevents carbocation generation.
    
  • Reagents: HF : DMS (Dimethyl sulfide) : p-Cresol (25 : 65 : 10 v/v).

  • Condition: 0°C for 2 hours.

  • Result: Side chains are removed; peptide remains anchored to PAM resin.

Step 2: High HF (The

Phase)
  • Goal: Cleave the peptide from the PAM resin.[2][3]

  • Reagents: Evaporate the Low HF mixture. Add HF : p-Cresol (90 : 10 v/v).

  • Condition: 0°C for 45-60 minutes.

  • Result: Peptide is released into solution.

Troubleshooting Table: Global Cleavage Failures
Observation (Mass Spec)DiagnosisRoot CauseCorrective Action
Mass = Expected + Resin No CleavagePAM Linker intactSwitch from TFMSA to High HF. Ensure HF is anhydrous.[4]
Mass = Expected + 154 Da Arg(Tos) intactIncomplete Tosyl removalArg(Tos) is resistant to TFMSA. Must use HF (High protocol) for >60 mins.
Mass = Expected + 28 Da Formyl adductTrp(For) intactFormyl is stable to acid. Perform Piperidine/DMF wash (10%) for 30 mins before HF cleavage.
Mass = Expected + 240 Da DNP adductHis(DNP) intactDNP is stable to HF. Treat resin with Thiophenol/DMF for 1 hour before HF cleavage.

Module 3: Visualizing the Cleavage Workflow

Understanding the order of operations for PAM resins is critical to preventing "incomplete deprotection."

PAM_Cleavage_Workflow Resin Peptide-PAM Resin (Protected) Pretreat Pre-Treatment? (His-DNP or Trp-For) Resin->Pretreat Pretreat->Pretreat Thiophenol (His) or Piperidine (Trp) LowHF Low HF Step (HF:DMS:p-Cresol) Removes Side Chains Pretreat->LowHF If clean, proceed HighHF High HF Step (HF:p-Cresol) Cleaves PAM Linker LowHF->HighHF Evaporate DMS Workup Precipitation (Cold Ether) HighHF->Workup Filter & Precipitate

Caption: The "Low-High" HF workflow required to ensure complete deprotection and cleavage from PAM supports.

Frequently Asked Questions (FAQ)

Q: Can I use TFMSA (Trifluoromethanesulfonic acid) instead of HF for PAM resins? A: Yes, but with caveats. TFMSA is a liquid alternative to HF and does not require vacuum lines. However, TFMSA is less effective at cleaving the PAM ester linkage than HF. If you use TFMSA, you must use the "Low-High" TFMSA protocol.[5] Note that Arg(Tos) is extremely difficult to deprotect with TFMSA; if your peptide contains Arginine, HF is strongly preferred.

Q: My Kaiser test is negative after TFA deprotection, but the coupling still fails. Why? A: You likely have a "false negative" Kaiser test due to extreme aggregation. The free amine is buried inside a hydrophobic pocket that even the ninhydrin reagent cannot reach. In this case, perform a test cleavage of a small resin sample to verify the molecular weight before proceeding.

Q: Why do I see t-butylated Tryptophan (+56 Da) after cleavage? A: This is an alkylation side reaction. The t-butyl cation released from the Boc group re-attached to the electron-rich indole ring of Tryptophan.

  • Solution: You did not use enough scavenger. Ensure your cleavage cocktail contains at least 10% p-Cresol or Anisole. Avoid Thioanisole if you are not using the Low-High method, as it can sometimes promote S-alkylation.

Q: I used PAM resin for a C-terminal Proline peptide, and my yield is near zero. A: This is likely Diketopiperazine (DKP) formation . When Proline is at the C-terminus (or the second residue), the free amine attacks the PAM ester linkage, cyclizing and cleaving the dipeptide off the resin prematurely.

  • Solution: For C-terminal Proline, do not use standard PAM. Use HMBA-AM resin or couple the first two amino acids as a pre-formed dipeptide.

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). SN2 deprotection of synthetic peptides with a low concentration of hydrogen fluoride in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442–6455. Link

  • Sigma-Aldrich. (n.d.). Boc Solid Phase Peptide Synthesis - Technical Bulletin. Link

  • Aapptec. (n.d.). Technical Support Information Bulletin 1051: PAM Resin Cleavage Protocols. Link

Sources

Troubleshooting

Optimization of Boc-SPPS cycles on 4-Aminomethylphenoxyacetic acid

This is a Technical Support Center guide designed for advanced users. It prioritizes the Schnölzer/Kent In-Situ Neutralization protocol, which is the gold standard for high-efficiency Boc-SPPS, while addressing the criti...

Author: BenchChem Technical Support Team. Date: March 2026

This is a Technical Support Center guide designed for advanced users. It prioritizes the Schnölzer/Kent In-Situ Neutralization protocol, which is the gold standard for high-efficiency Boc-SPPS, while addressing the critical nomenclature ambiguity regarding your specific linker.

Topic: High-Efficiency Boc Cycles & Troubleshooting for 4-Aminomethylphenoxyacetic Acid (PAM) Systems Content ID: BOC-PAM-OPT-01 Status: Verified for Research Use

⚠️ CRITICAL SAFETY & COMPATIBILITY CHECK

Subject: Linker Identification (Stop & Verify)

You specified 4-Aminomethylphenoxyacetic acid . In peptide chemistry, this nomenclature is dangerously close to two distinct systems with opposite acid stabilities. Before proceeding, confirm your resin structure to prevent catastrophic synthesis failure.

FeaturePAM Linker (Target for Boc)Rink Amide Linker (Target for Fmoc)
Chemical Name 4-(hydroxymethyl)phenylacetamidomethyl 4-(aminomethyl)phenoxyacetic acid
Structure Phenyl-acetamido backbonePhenoxy-acetic acid backbone
TFA Stability Stable (Resists 100% TFA)Unstable (Cleaves in 95% TFA)
Boc Compatibility Ideal Fatal (Peptide cleaves during deprotection)

Directive: If your resin is truly 4-Aminomethylphenoxyacetic acid (Rink Amide) , you CANNOT use standard Boc/TFA deprotection. You must switch to Fmoc chemistry or use 4M HCl/Dioxane for deprotection.

Assumption: The rest of this guide assumes you are using the standard PAM (Phenylacetamidomethyl) resin intended for Boc synthesis.

MODULE 1: The Optimized Boc Cycle (Schnölzer/Kent Protocol)

Objective: Replace standard Merrifield cycles (separate neutralization) with "In-Situ Neutralization" to maximize coupling efficiency and minimize aggregation.

The Logic

In standard Boc synthesis, the resin is neutralized (DIEA/DCM) before coupling. This leaves the peptide chain as a free amine in a neutral environment for several minutes, promoting inter-chain hydrogen bonding (aggregation/β-sheets). The Fix: In-situ neutralization adds the base simultaneously with the activated amino acid. The peptide remains protonated (disaggregated) until the exact moment of coupling.

The Protocol (Step-by-Step)

Scale: 0.1 – 0.5 mmol scale Reagents:

  • Activator: HBTU (0.5 M in DMF) or HCTU (for difficult sequences).

  • Base: DIEA (Pure).

  • Acid: 100% TFA (Neat) or 50% TFA/DCM.

StepOperationReagentTimeNotes
1 Deprotection 100% TFA2 x 1 minFlow wash is preferred over batch incubation.
2 Flow Wash DMF30 secRapid flow to remove excess acid. Do not over-wash.
3 Coupling AA / HBTU / DIEA10 - 20 minSee Mixture Prep below.
4 Wash DMF1 x 30 secPrepare for next cycle.

Mixture Prep (Critical):

  • Dissolve Boc-AA-OH (1.1 mmol) in HBTU (1.0 mmol, 2.0 mL of 0.5M solution).

  • Add DIEA (3.0 mmol) immediately before adding to the resin.

  • Pour mixture onto the protonated (TFA-salt) resin.

Workflow Visualization

BocCycle Fig 1. Schnölzer/Kent In-Situ Neutralization Cycle Start Boc-Peptide-Resin Deprotect 1. Deprotection (100% TFA, 2x1 min) Start->Deprotect TFASalt Resin-Amine.TFA Salt (Protonated/Disaggregated) Deprotect->TFASalt Removes Boc Wash 2. Flow Wash (DMF, 30s) TFASalt->Wash Couple 3. In-Situ Coupling (Boc-AA + HBTU + DIEA) Wash->Couple Add Activated Mix Check Kaiser Test Couple->Check Check->Start Blue (Fail) -> Recouple Check->Start Colorless (Pass) -> Next Cycle

MODULE 2: Troubleshooting & FAQs

Q1: My resin turned black during deprotection. Is the peptide ruined?

Diagnosis: Likely not. Explanation: Old TFA or specific scavengers (like indole from Tryptophan protection) can cause darkening. Action:

  • Verify TFA quality (should be clear/colorless).

  • Continue synthesis.

  • Perform a micro-cleavage (see Module 3) to verify chain integrity.

Q2: I see "Chain Termination" or low coupling yields at specific residues.

Diagnosis: Aggregation or "Difficult Sequences." Remedy:

  • Switch Solvent: Use NMP (N-methylpyrrolidone) instead of DMF for the coupling step.

  • Chaotropic Salts: Add 0.8M LiCl or KSCN to the coupling mixture to disrupt H-bonds.

  • Pseudoproline Dipeptides: If the sequence contains Ser, Thr, or Cys, use Fmoc/Boc-Pseudoproline dipeptides to induce a "kink" in the backbone, preventing aggregation.

Q3: How do I calculate the true loading of PAM resin?

Protocol (Picric Acid Test): Unlike Fmoc (UV monitoring), Boc requires a colorimetric amine test.

  • Swell 50 mg resin in DCM.

  • Deprotect (TFA) and Neutralize (DIEA).

  • Treat with 0.1M Picric Acid in DCM.

  • Wash extensively with DCM (until clear).

  • Elute picrate salt with 5% DIEA/DCM and measure UV absorbance at 358 nm.

MODULE 3: Cleavage Protocols (The Endgame)

PAM resin requires strong acid cleavage.[1] You have two options: HF (Standard) or TFMSA (Alternative) .

Option A: Anhydrous HF (High Yield, High Hazard)

Requires a specialized Teflon vacuum line.

  • Cocktail: HF : p-Cresol (90:10).

  • Conditions: 0°C for 1 hour.

  • Note: If the peptide contains Arg(Tos), extend to 2 hours. If Met/Cys are present, add p-Thiocresol.

Option B: TFMSA (Low Hazard, Standard Hood)

Trifluoromethanesulfonic Acid can be used in standard glassware.

  • Cocktail: TFMSA : TFA : p-Cresol : Thioanisole (10 : 80 : 5 : 5).

  • Protocol:

    • Suspend resin in TFA/Scavengers.

    • Add TFMSA dropwise (Exothermic!).

    • Stir 2-3 hours at Room Temp.

    • Precipitate in cold ether.[2]

Cleavage Decision Tree

Cleavage Fig 2. Selecting the Correct Cleavage Method Start Cleavage Required Equip Have HF Line? Start->Equip HF Anhydrous HF (0°C, 1h) Equip->HF Yes TFMSA TFMSA Cocktail (RT, 2-3h) Equip->TFMSA No Arg Contains Arg(Tos)? HF->Arg Time Extend to 2h Arg->Time Yes

References

  • Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research.

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[3][4] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.

  • Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). SN2 deprotection of synthetic peptides with a low concentration of hydrogen fluoride in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society.

  • Sigma-Aldrich (Merck). Boc Resin Cleavage Protocols (HF and TFMSA).

Sources

Optimization

Technical Guide: Moisture Management for PAM Resin Intermediates in Boc-SPPS

Executive Summary: The Hydrolytic Stability Paradox Phenylacetamidomethyl (PAM) resin is the "gold standard" for Boc solid-phase peptide synthesis (SPPS) due to its superior acid stability compared to standard Merrifield...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Hydrolytic Stability Paradox

Phenylacetamidomethyl (PAM) resin is the "gold standard" for Boc solid-phase peptide synthesis (SPPS) due to its superior acid stability compared to standard Merrifield resin. It resists premature cleavage during repetitive trifluoroacetic acid (TFA) deprotection cycles.

However, this stability creates a false sense of security regarding moisture. While the PAM linker itself is robust, the peptide-resin intermediates and the chemical environment required for cleavage (anhydrous HF) are critically sensitive to moisture. Water intrusion during synthesis leads to truncated sequences (via coupling failure) or chain loss (via base-catalyzed hydrolysis), while moisture during HF cleavage transforms a controlled acidolysis into an uncontrolled corrosive degradation.

This guide defines the "Moisture Critical Control Points" (MCCPs) to ensure the integrity of your PAM resin intermediates.

Moisture Critical Control Points (MCCPs)

The following diagram illustrates the Boc-PAM synthetic cycle, highlighting where moisture intrusion causes irreversible damage.

PAM_Workflow cluster_cycle Boc Synthetic Cycle (The Intermediates) Start Raw PAM Resin (Storage) Swell Resin Swelling (DCM/DMF) Start->Swell TFA 1. Deprotection (TFA/DCM) Swell->TFA Neut 2. Neutralization (DIEA/DCM) TFA->Neut Remove Boc Couple 3. Coupling (Boc-AA + Activator) Neut->Couple Free Amine Couple->TFA Next Cycle Dry Pre-Cleavage Drying Couple->Dry Synthesis Complete HF HF Cleavage (Anhydrous) Dry->HF <0.1% Water Risk1 Risk: Hydrolysis of pre-loaded ester Risk1->Start Risk2 Risk: Base-catalyzed hydrolysis of linker Risk2->Neut Risk3 Risk: Active ester quenching (Low Yield) Risk3->Couple Risk4 CRITICAL: Corrosion & Side Reactions Risk4->HF

Figure 1: Workflow of Boc-PAM synthesis identifying specific stages where moisture compromises chemical integrity.

Protocol: Handling & Storage of Intermediates

Phase 1: Raw Material Storage

Pre-loaded PAM resins (Boc-AA-PAM-Resin) contain an ester linkage. While sterically hindered, this ester is susceptible to hydrolysis over long periods if stored in humid, warm conditions.

  • Protocol: Store at +4°C in a desiccator. Allow the bottle to reach room temperature before opening to prevent condensation on the cold resin beads.

  • Validation: If the resin appears "clumpy" or sticky, perform a quantitative Fmoc/Boc loading test. A significant drop from the manufacturer's stated loading indicates hydrolysis.

Phase 2: Protecting Intermediates During Synthesis

The "Intermediate" is the growing peptide chain.[1] The most dangerous combination for PAM resin is Water + Base .

  • Mechanism: PAM linkers are base-labile.[2] During the neutralization step (typically 5-10% DIEA in DCM), the presence of water generates hydroxide ions, which can hydrolyze the benzyl ester bond, cleaving the peptide from the resin prematurely [1].

  • Action: Ensure DCM used in neutralization is anhydrous. Use a drying tube or inert gas blanket (Nitrogen/Argon) on the reaction vessel.

Phase 3: The "Anhydrous Protocol" (Pre-Cleavage)

This is the most frequent point of failure. Hydrogen Fluoride (HF) cleavage requires strict absence of water. Water in HF alters the acidity function (


), changing the cleavage mechanism from 

to

, and promotes the formation of aspartimide side products [2].

Step-by-Step Drying Protocol:

  • Final Wash: Wash the resin with DCM (3x), then Methanol (MeOH) (3x).[3] The MeOH shrinks the resin, expelling pore-trapped solvents.

  • Vacuum Desiccation: Place the resin in a vacuum desiccator over

    
     (Phosphorus Pentoxide) or KOH pellets.
    
  • Duration: Dry overnight (minimum 12 hours) at high vacuum (<1 mbar).

  • Verification: The resin should be free-flowing and exhibit static charge (clings to glass). If it slides heavily like wet sand, it is not dry.

Troubleshooting Guide

Issue 1: Low Yield / "Missing" Peptide Chains

Symptom: The synthesis seemed to work, but the final cleavage yield is significantly lower than theoretical values. Root Cause: Premature cleavage due to moisture during neutralization. Diagnostic: Check the waste solvent from the neutralization steps. If peptide is found in the waste, hydrolysis occurred. Solution:

  • Switch to in situ neutralization protocols (adding DIEA simultaneously with the coupling reagent) to minimize the time the resin spends in a basic state [3].

  • Ensure DMF/DCM solvents are

    
     water content.
    
Issue 2: "Gummy" Resin During Coupling

Symptom: The resin clumps together and does not mix well during the coupling reaction. Root Cause: Water intrusion causing hydrogen bonding networks or quenching of the coupling reagent (e.g., symmetric anhydride hydrolysis). Solution:

  • Wash resin with anhydrous DMF (3x) to remove water.

  • Re-activate the amino acid. Water rapidly hydrolyzes active esters (OBt/OCt) back to the carboxylic acid, stopping the reaction.

Issue 3: High Levels of Aspartimide / Byproducts Post-Cleavage

Symptom: Mass spec shows M-18 peaks (Aspartimide) or alkylated side chains. Root Cause: Wet resin in the HF cleavage reactor. Water acts as a poor scavenger and promotes cyclization of Asp-Gly or Asp-Ser sequences. Solution:

  • Implement the "Anhydrous Protocol" (See Section 3).

  • Use

    
    -cresol and 
    
    
    
    -thiocresol as scavengers, which are more effective than water in the HF environment [4].

Comparative Data: Drying Methods

Drying MethodEfficiencyRisk LevelRecommended For
Vacuum over

HighLowStandard Protocol. Best for HF prep.
Lyophilization Very HighMediumFluffy peptides; risk of losing resin fines.
Nitrogen Flow (Air Dry) LowHighNOT Recommended for HF cleavage. Leaves core moisture.
Ether Wash + Vac MediumLowQuick drying, but ether peroxides are a risk.

Frequently Asked Questions (FAQ)

Q: Can I use standard DCM from the bottle for the neutralization step? A: For short peptides (<10 residues), usually yes. For long or expensive syntheses, we recommend drying DCM over molecular sieves. The cumulative effect of moisture over 30+ cycles can lead to significant chain loss via base-catalyzed hydrolysis.

Q: My resin got wet with water. Is it ruined? A: Not necessarily. If it is just the resin (no reagents), wash it immediately with DMF (3x), then MeOH (3x), and DCM (3x). If it was wet during a coupling step with activated reagents, that specific coupling has likely failed and must be repeated.

Q: Why is PAM preferred over Merrifield if it has these moisture sensitivities? A: The sensitivity is manageable. The benefit is that PAM is ~100x more stable to TFA than Merrifield resin. This ensures that you don't lose your peptide during the synthesis of long chains (30-50 amino acids). The trade-off is the requirement for stricter moisture control during the final HF cleavage.

Q: Does the "Low-High" HF procedure require less drying? A: No. The "Low" HF step often uses water or DMS as a modulator, but the initial state of the resin must be controlled. Introducing undefined amounts of water via wet resin makes the "Low" concentration unpredictable, potentially leading to incomplete deprotection of Cys(4-MeBzl) or Arg(Tos) groups.

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Tam, J. P.

    
     deprotection of synthetic peptides with a low concentration of hydrogen fluoride in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442–6455. Link
    
  • Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research, 40(3‐4), 180-193. Link

  • Sigma-Aldrich. (2024). Boc Solid Phase Peptide Synthesis - Technical Bulletin. Link

Sources

Troubleshooting

Technical Support Center: Reducing Aggregation in Boc/PAM Peptide Synthesis

This guide serves as a specialized Technical Support Center for researchers performing Boc-chemistry Solid Phase Peptide Synthesis (SPPS) on PAM (Phenylacetamidomethyl) resin. Unlike Fmoc chemistry, Boc synthesis on PAM...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center for researchers performing Boc-chemistry Solid Phase Peptide Synthesis (SPPS) on PAM (Phenylacetamidomethyl) resin. Unlike Fmoc chemistry, Boc synthesis on PAM resin presents unique aggregation challenges due to the repetitive acidolysis cycles and the specific requirement for HF cleavage.

Topic: Reducing Aggregation in Long Peptide Synthesis on PAM Resin Chemistry: Boc/Benzyl (Boc-SPPS) Resin: PAM (Phenylacetamidomethyl) Support Level: Advanced / Senior Scientist

The Aggregation Mechanism & Diagnostic Phase

Why is my peptide aggregating on PAM resin?

In Boc chemistry, the peptide N-terminus is protonated (and thus positively charged and mutually repulsive) during the TFA deprotection step. This charge repulsion effectively breaks up aggregates.

However, aggregation primarily occurs during the neutralization step. When you wash the resin with base (e.g., DIEA) to remove the TFA salt, the peptide chains become neutral. In this state, long hydrophobic sequences (typically >15-20 residues) rapidly form interchain hydrogen bonds, collapsing into


-sheet structures. These "stacked" chains become inaccessible to the incoming activated amino acid, leading to deletion sequences.
Diagram: The Aggregation Trap in Boc Chemistry

The following diagram illustrates the critical window where aggregation occurs in a standard Boc cycle versus the solution provided by In Situ Neutralization.

AggregationMechanism TFA_State TFA Deprotection (Protonated Terminus) *Disaggregated* Neutral_State Neutralization Step (Free Amine) *High Aggregation Risk* TFA_State->Neutral_State Standard Base Wash (DIEA/DCM) Coupling Coupling Reaction TFA_State->Coupling In Situ Neutralization (Skip Base Wash) BetaSheet β-Sheet Formation (Insoluble Aggregate) Neutral_State->BetaSheet Slow Coupling or Hydrophobic Seq BetaSheet->Coupling Steric Hinderance (Failed Coupling)

Caption: Figure 1. The "Aggregation Trap" occurs when the peptide is neutralized prior to coupling. In Situ Neutralization bypasses this stable intermediate state.

Diagnostic Protocol: Quantitative Ninhydrin (Kaiser) Test

Do not rely on visual inspection of the resin. Aggregated resin often looks "normal" but fails to couple.

Protocol:

  • Sample: Remove ~5-10 mg of peptide-resin. Wash 3x with EtOH to remove organic solvents.

  • Reagents:

    • A: Phenol (80g) in EtOH (20 mL).

    • B: KCN (2 mL of 0.001 M aqueous solution) in Pyridine (98 mL).

    • C: Ninhydrin (5g) in EtOH (100 mL).

  • Reaction: Add 3 drops of A, B, and C to the resin in a test tube. Heat at 100°C for 5 minutes.

  • Analysis:

    • Blue Solution/Beads: Free amines present (Incomplete coupling).

    • Yellow Solution: >99% Coupling efficiency.

    • Red/Brown: Proline coupling (requires Chloranil test instead).

Strategic Interventions (Troubleshooting)

If you detect aggregation (positive Ninhydrin after coupling), adopt the following strategies in this order.

Strategy A: The "In Situ" Neutralization Protocol (Gold Standard)

The Logic: By eliminating the discrete neutralization step, you force the coupling reaction to compete directly with the aggregation process. The peptide is neutralized at the exact moment the activated amino acid is available.

The Protocol:

  • Deprotect: 100% TFA (2x 1 min flow washes) or 50% TFA/DCM (20 min batch).

  • Wash: Flow wash with DCM rapidly (do not use DMF or base).

  • Coupling Cocktail:

    • Dissolve Boc-Amino Acid (0.2 M) and HBTU (0.2 M) in DMF.

    • Add DIEA (0.5 M) immediately before adding to the resin.

  • Action: Add this mixture directly to the protonated (TFA-salt) resin.

    • Mechanism:[1][2][3][4] The excess DIEA neutralizes the resin-bound amine in the presence of the activated ester.

Strategy B: Chemical Modifiers ("Magic Mixture" & Salts)

If In Situ neutralization is insufficient, alter the solvation environment to disrupt H-bonds.

Table 1: Chemical Additives for Aggregation Disruption

AdditiveConcentrationMechanismProtocol Note
"Magic Mixture" DCM/DMF/NMP (1:1:1) + 1% Triton X-100 + 2M Ethylene CarbonateDisrupts hydrophobic interactions & H-bonds.Use as the primary solvent for the coupling reaction.
Chaotropic Salts 0.4M - 0.8M LiCl or KSCN in DMFDisrupts water structure and H-bonding networks.Wash resin with salt solution before coupling, or add directly to coupling mix.
DMSO 10% - 20% in DMF/NMPHigh dielectric constant; improves solvation of aggregates.Ensure DMSO is anhydrous to prevent ester hydrolysis.
Strategy C: Structural Intervention (Backbone Protection)

Critical Warning: Do NOT use standard Pseudoproline dipeptides (oxazolidines) in Boc chemistry. They are acid-labile and will degrade during the repetitive TFA deprotection cycles used in Boc synthesis.[3]

The Solution: Hmb (2-hydroxy-4-methoxybenzyl) Protection Hmb is a backbone protecting group that is stable to TFA but cleaved by HF (or TFMSA). It places a bulky group on the amide nitrogen, physically preventing the formation of


-sheets.

Protocol for Hmb Incorporation:

  • Placement: Insert an Hmb-protected amino acid (e.g., Boc-Gly(Hmb)-OH) every 6-10 residues in the difficult region.

  • Coupling the Hmb-residue: Use standard DCC/HOBt protocols.

  • Coupling the Next Residue: This is difficult because the amine is now secondary and sterically hindered.

    • Method: Use a large excess (5-10 eq) of symmetric anhydride or HATU/HOAt.

    • Acylation Mechanism:[5] The incoming amino acid first acylates the hydroxyl group of the Hmb, then undergoes an O-to-N acyl shift to form the amide bond.

Decision Logic & Workflow

Use this logic flow to determine the correct intervention for your specific failure mode.

TroubleshootingLogic Start Start Synthesis Cycle Standard Standard Coupling (DCM/DMF) Start->Standard Check Kaiser Test Positive? Problem Aggregation Detected Check->Problem Yes Standard->Check Sol1 Switch to In Situ Neutralization (Skip DIEA wash) Problem->Sol1 Check2 Still Positive? Sol1->Check2 Sol2 Add Chaotropic Salts (0.8M LiCl in DMF) Check2->Sol2 Yes Check3 Still Positive? Sol2->Check3 Sol3 Use Magic Mixture (Ethylene Carbonate/Triton) Check3->Sol3 Yes Fatal Resynthesize with Hmb Protection (Structural Change) Sol3->Fatal If Fails

Caption: Figure 2. Stepwise escalation of troubleshooting methods. Structural changes (Hmb) require restarting synthesis, while solvent changes can be applied mid-synthesis.

Frequently Asked Questions (FAQ)

Q: Can I use Pseudoproline dipeptides (e.g., Fmoc-Ser(psiMe,MePro)-OH) in my Boc synthesis? A: No. Standard pseudoprolines are designed for Fmoc chemistry. The oxazolidine ring is acid-labile and is cleaved by TFA. Since Boc chemistry uses TFA for every deprotection cycle, the pseudoproline ring would open prematurely, leading to side reactions and loss of the aggregation-disrupting "kink" [1]. Use Hmb protection instead.[6][7]

Q: Why use PAM resin instead of MBHA if aggregation is an issue? A: PAM is preferred for generating C-terminal carboxylic acids (after HF cleavage). MBHA is for C-terminal amides. The resin choice is dictated by the desired C-terminus, not aggregation properties. However, you can lower the loading of PAM resin (to <0.3 mmol/g) to reduce interchain interactions [2].

Q: Can I use microwave irradiation with Boc/PAM? A: Yes, but with extreme caution. Boc deprotection produces isobutylene gas and CO2. In a sealed microwave vessel, this generates significant pressure. Furthermore, PAM ester linkages are relatively stable, but excessive heat with TFA can cause premature cleavage or side reactions. Limit temperature to 50°C-60°C and ensure open-vessel or pressure-relief systems are used.

Q: My resin volume decreased significantly after 20 residues. What happened? A: This is a physical sign of aggregation ("resin shrinking"). The peptide chains have collapsed, expelling solvent from the resin matrix. This confirms that the solvation is poor. Switch immediately to NMP or the "Magic Mixture" for subsequent steps.

References

  • Mutter, M., et al. (2004). "Expediting the Fmoc solid phase synthesis of long peptides through the application of dimethyloxazolidine dipeptides." Journal of Peptide Science. (Note: Discusses the acid lability of pseudoprolines, confirming incompatibility with Boc cycles).

  • Sarin, V. K., Kent, S. B., et al. (1981).[8] "Quantitative monitoring of solid-phase peptide synthesis by the ninhydrin reaction." Analytical Biochemistry.

  • Schnölzer, M., Alewood, P., Jones, A., & Kent, S. B. (1992). "In situ neutralization in Boc-chemistry solid phase peptide synthesis." International Journal of Peptide and Protein Research.[6][7]

  • Hyde, C., Johnson, T., et al. (1994). "Use of the Hmb backbone-protecting group in the synthesis of difficult sequences." Journal of the Chemical Society.

  • Zhang, L., et al. (2016). "A backbone amide protecting group for overcoming difficult sequences." Journal of Peptide Science.

Sources

Optimization

Technical Support Center: Liquid HF Alternatives for PAM Resin Cleavage in Boc-SPPS

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is engineered for researchers and drug development professionals seeking viable, laboratory-safe alternatives to anhydrous liqu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is engineered for researchers and drug development professionals seeking viable, laboratory-safe alternatives to anhydrous liquid hydrogen fluoride (HF) for cleaving peptides from phenylacetamidomethyl (PAM) resins in Boc-chemistry workflows.

Because liquid HF requires specialized, expensive Kel-F or Teflon vacuum lines and poses severe, life-threatening toxicity risks—including systemic hypocalcemia due to its ability to chelate calcium ions from soft tissue and bone[1]—many facilities restrict its use. Here, we detail the chemical causality, self-validating protocols, and troubleshooting steps for the two primary alternatives: Trifluoromethanesulfonic acid (TFMSA) and Trimethylsilyl bromide/trifluoromethanesulfonate (TMSBr/TMSOTf) .

Part 1: Mechanistic Workflows & Decision Matrix

Choosing the correct HF alternative depends entirely on the side-chain protecting groups present in your peptide sequence. The matrix below outlines the logical flow for reagent selection.

G Start Boc-SPPS on PAM Resin Ready for Cleavage CheckSeq Check Sequence: Contains Arg(Tos), Arg(NO2), Asp(OcHex), or Cys(MBzl)? Start->CheckSeq YesSeq YES CheckSeq->YesSeq NoSeq NO CheckSeq->NoSeq TMSOTf TMSBr / TMSOTf Two-Step Cleavage YesSeq->TMSOTf TFMSA TFMSA / TFA Cleavage NoSeq->TFMSA Scavenger Add Scavengers (Thioanisole, EDT, m-Cresol) TMSOTf->Scavenger TFMSA->Scavenger Precipitation Ether Precipitation & Isolation Scavenger->Precipitation

Decision matrix for selecting HF-alternative cleavage reagents based on sequence protecting groups.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: Why is PAM resin harder to cleave than standard Merrifield resin, necessitating strong acids like HF or TFMSA? A1: PAM (phenylacetamidomethyl) resin was developed to overcome the gradual loss of peptide chains during the repetitive TFA acidolysis steps in Boc-SPPS. The electron-withdrawing acetamidomethyl group significantly increases the acid stability of the benzyl ester linkage compared to standard Merrifield resin. While this prevents premature cleavage during synthesis, it demands highly acidic "hard" conditions to break the bond at the end of the synthesis.

Q2: Can I use TFMSA for any peptide sequence synthesized on PAM? A2: No. While TFMSA is a highly effective alternative that can be handled in standard borosilicate glassware, it has specific chemical limitations. TFMSA will not efficiently cleave Arg(Tos), Arg(NO2), Asp(OcHex), or Cys(MBzl) protecting groups[2]. If your sequence contains these residues, you must either use a TMSBr/TMSOTf protocol, alter your protecting group strategy, or switch to Fmoc-SPPS.

Q3: I observed N-to-O acyl shifts at Serine/Threonine residues after TFMSA cleavage. Is my peptide ruined? A3: No, the shift is reversible. This is a known side reaction when using strong acids like TFMSA, where N-to-O acyl rearrangements of serine and threonine residues occur[3]. Post-cleavage, treat the lyophilized crude peptide with a mild base, such as 0.1 M ammonium bicarbonate (pH 8.0) for 1-2 hours at room temperature. This catalyzes the O-to-N acyl migration back to the native peptide bond[3].

Q4: Why must I use a "Low-High" or two-step cleavage approach with these alternatives? A4: A single-step high-acid cleavage generates a massive influx of highly reactive carbocations (e.g., t-butyl, benzyl) that can irreversibly alkylate electron-rich residues like Trp, Tyr, and Met. A "low" step (e.g., using TMSBr) operates via an SN2 mechanism, safely removing most side-chain protecting groups without generating free carbocations. The subsequent "high" step (using TMSOTf or high TFMSA) shifts to an SN1 mechanism to cleave the more resistant PAM-peptide anchor.

Part 3: Self-Validating Experimental Protocols

Note: Every protocol below is designed as a self-validating system. Visual and physical checkpoints are embedded to confirm the chemical causality of each step in real-time.

Protocol A: TFMSA Cleavage of PAM Resin

Use when Arg(Tos), Arg(NO2), Asp(OcHex), and Cys(MBzl) are absent.

  • Resin Preparation: Place 100 mg of dry peptide-PAM resin in a round-bottom flask equipped with a magnetic stir bar.

  • Scavenger Addition: Add 150 µL of thioanisole and 50 µL of ethanedithiol (EDT). Stir for 10 minutes.

    • Causality: Scavengers must penetrate the resin matrix before acid is introduced to immediately trap carbocations.

  • TFA Addition: Add 1.0 mL of neat TFA. Place the flask in an ice bath (0–5 °C) and stir for 10 minutes to achieve thermal equilibrium.

  • TFMSA Addition (Critical Step): Slowly, dropwise, add 100 µL of TFMSA.

    • Self-Validation Checkpoint 1 (Temperature): TFMSA is a superacid. If the mixture bubbles violently, the addition rate is too fast, risking exothermic peptide degradation.

    • Self-Validation Checkpoint 2 (Color): The resin mixture will immediately turn a deep red/amber color upon TFMSA addition. This visually validates the generation of carbocations and their successful trapping by thioanisole.

  • Cleavage: Keep the reaction on ice for 30 minutes, then remove the ice bath and stir at room temperature for 1.5 to 2.0 hours.

  • Precipitation: Filter the resin under reduced pressure, washing the frit with 1 mL of TFA. Add the combined filtrate dropwise into 15 mL of ice-cold diethyl ether.

    • Self-Validation Checkpoint 3 (Precipitation): Upon addition to cold ether, an immediate flocculent white precipitate must form. A clear solution indicates either failed cleavage from the PAM linker or a highly hydrophobic peptide requiring a different precipitation solvent (e.g., hexane/ether mix).

  • Isolation: Centrifuge the ether suspension at 3000 x g for 5 minutes. Decant the ether, wash the pellet twice more with cold ether, and dry under a stream of nitrogen.

Protocol B: TMSBr / TMSOTf Two-Step Cleavage

Use when resistant protecting groups like Arg(Tos) are present.

  • Low-Acid Deprotection: Swell 100 mg of resin in 1 mL TFA containing 150 µL thioanisole and 50 µL m-cresol.

  • TMSBr Addition: Add 200 µL of TMSBr. Stir at room temperature for 1 hour.

    • Self-Validation Checkpoint 1 (Mechanism): During this step, the color should remain relatively light compared to TFMSA. This validates that the softer acid is removing benzyl groups via an SN2 mechanism without flooding the system with reactive carbocations.

  • High-Acid Cleavage: Cool the flask to 0 °C. Add 200 µL of TMSOTf.

    • Self-Validation Checkpoint 2 (Mechanism Shift): Addition of TMSOTf will darken the solution, confirming the shift to an SN1 mechanism required to break the stubborn PAM-peptide ester bond.

  • Incubation: Stir at 0 °C for 30 minutes, then at room temperature for 1 hour.

  • Isolation: Filter and precipitate in cold diethyl ether as described in Protocol A, Step 6.

Part 4: Quantitative Comparison of Cleavage Reagents
Cleavage ReagentPrimary MechanismGlassware RequirementArg(Tos) / Arg(NO2) CleavageCys(MBzl) CleavageToxicity / Hazard Profile
Liquid HF SN1 / SN2Teflon / Kel-F OnlyYesYesExtreme (Systemic Hypocalcemia)
TFMSA / TFA SN1Standard BorosilicateNoNoHigh (Corrosive Superacid)
TMSBr / TMSOTf SN2 then SN1Standard BorosilicateYes (with TMSOTf)Yes (with TMSOTf)High (Corrosive, Moisture Sensitive)
Part 5: References[4] Boc Resin Cleavage Protocol - Sigma-Aldrich. Source: sigmaaldrich.com. URL:https://sigmaaldrich.com/boc-resin-cleavage[3] Boc Solid Phase Peptide Synthesis - ChemPep. Source: chempep.com. URL: https://chempep.com/boc-solid-phase-peptide-synthesis[5] Solid phase synthesis of bioadhesive analogue peptides with trifluoromethanesulfonic acid cleavage from PAM resin. Source: researchgate.net. URL:https://researchgate.net/publication/solid-phase-synthesis[1] t-Boc synthesis of Huwentoxin-I through Native Chemical Ligation incorporating a Trifluoromethanesulfonic acid cleavage strategy. Source: nih.gov. URL:https://ncbi.nlm.nih.gov/pmc/articles/PMC[2] SYNTHESIS NOTES - Aapptec Peptides. Source: peptide.com. URL: https://peptide.com/synthesis-notes

Sources

Troubleshooting

Purification of peptides synthesized with 4-Aminomethylphenoxyacetic acid

Technical Support Center: Purification of AMPA-Modified Peptides Introduction Welcome to the Technical Support Center for the purification of peptides synthesized with 4-Aminomethylphenoxyacetic acid (AMPA) . AMPA is fre...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of AMPA-Modified Peptides

Introduction Welcome to the Technical Support Center for the purification of peptides synthesized with 4-Aminomethylphenoxyacetic acid (AMPA) . AMPA is frequently utilized as a rigid, aromatic bifunctional spacer in peptide chemistry—most notably in the development of targeted radiopharmaceuticals (e.g., spacing a DOTA chelator from a Bombesin targeting sequence) [1]. While AMPA provides excellent spatial separation to prevent steric hindrance at receptor binding sites, its hydrophobic phenoxy ring and rigid structure introduce unique chromatographic challenges.

Frequently Asked Questions (FAQs)

Q1: Why does my AMPA-peptide exhibit severe peak tailing on a standard C18 column? A: The causality lies in the aromaticity of the phenoxyacetic acid moiety. The AMPA spacer promotes


 stacking interactions with residual silanol groups on the silica matrix of standard reversed-phase columns.
Solution: Switch to an end-capped C18 column or a polymeric column (e.g., PLRP-S). Additionally, operating the column at an elevated temperature (50–60 °C) disrupts these secondary stacking interactions, sharpening the peak.

Q2: My LC-MS shows two distinct peaks with the exact same mass (


). Is my peptide degrading? 
A:  Not necessarily. If your AMPA-peptide is conjugated to a macrocyclic chelator (like DOTA or NOTA) at the aminomethyl terminus, the two peaks often represent the metal-free peptide and a trace metal complex (e.g., 

or

scavenged from the HPLC system) [2]. Because the mass difference can be masked by the loss of protons during complexation or low-resolution MS, they appear identical. Solution: This is a system-induced artifact. Add 0.1 mM EDTA to your sample prior to injection to strip adventitious metals, and ensure your HPLC system is passivated.

Q3: Can I use standard TFA cleavage conditions for AMPA-linked peptides? A: If AMPA is used as an internal sequence spacer, standard TFA/TIPS/Water (95:2.5:2.5) cleavage is perfectly fine, as the amide bonds formed by the aminomethyl and phenoxyacetic acid groups are stable. However, if AMPA is used as a resin handle to generate peptide


-carboxamides, standard TFA acidolysis is highly inefficient (yielding <1% cleavage). In such cases, strong acid treatment (e.g., HF:anisole) is required [3].

Troubleshooting Guide: Resolving AMPA Purification Issues

To ensure scientific integrity, every purification protocol must be a self-validating system. If you encounter an issue, apply the targeted fix and re-inject a fraction of the purified peak. If the peak splits again, the issue is dynamic (e.g., on-column conformation); if it remains single, the issue was a separable impurity.

TroubleshootingTree Issue Issue: Broad or Split Peaks (Same m/z observed) Check1 Is a Chelator (e.g., DOTA) Attached to AMPA? Issue->Check1 Path1 Yes: Trace Metal Complexation Check1->Path1 Yes Path2 No: Aromatic Stacking / Aggregation Check1->Path2 No Sol1 Add 0.1M EDTA to Sample or use Metal-Free HPLC Path1->Sol1 Sol2 Increase Column Temp (60°C) or use ACN/MeOH blend Path2->Sol2

Fig 1: Decision tree for resolving peak splitting in AMPA-modified peptides.

Issue: Co-elution of Deletion Sequences

Mechanism: The AMPA linker is bulky. During SPPS, coupling the amino acid directly onto the aminomethyl group of AMPA can be sterically hindered, leading to deletion sequences that are highly structurally similar to the target peptide. Validation: Perform a test cleavage after the AMPA coupling step and analyze via LC-MS. Fix: Use highly reactive coupling reagents (e.g., HATU/HOAt) and double-couple the residue immediately following the AMPA incorporation.

Experimental Protocol: Self-Validating RP-HPLC Purification

This methodology is specifically optimized for AMPA-spaced peptides (e.g., Chelator-AMPA-Targeting Peptide) to prevent metal scavenging and overcome hydrophobic tailing.

Step 1: Sample Preparation (Metal Stripping)

  • Dissolve the crude lyophilized peptide in 10% Acetonitrile (ACN) / 90% Milli-Q Water containing 0.1% TFA.

  • Add EDTA to a final concentration of 1 mM. Causality: EDTA outcompetes the peptide's chelator for adventitious metals present in the crude mixture.

  • Incubate at room temperature for 15 minutes, then filter through a 0.22 µm PTFE syringe filter.

Step 2: Chromatographic Setup

  • Column: C18, 5 µm, 300 Å pore size. Causality: The 300 Å pore size accommodates the extended rigid conformation induced by the AMPA spacer.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in ACN.

  • Temperature: Set column oven to 50 °C to disrupt

    
     stacking.
    

Step 3: Gradient Execution

  • Run a shallow gradient: 10% to 50% B over 40 minutes (1% B/min).

  • Monitor UV absorbance at 220 nm (peptide backbone) and 275 nm (AMPA phenoxy ring). Causality: Dual-wavelength monitoring verifies that the AMPA spacer is intact on the eluting peptide.

Step 4: Fraction Validation

  • Collect fractions manually based on the 275 nm trace.

  • Immediately re-inject 5 µL of the main fraction under the exact same gradient. A single, symmetrical peak validates the purity and confirms the absence of dynamic on-column conformational isomers.

Workflow Step1 Crude Cleavage (TFA/Scavengers) Step2 EDTA Incubation (Metal Stripping) Step1->Step2 Step3 RP-HPLC (50°C) Dual UV (220/275nm) Step2->Step3 Step4 Fraction Re-injection (Self-Validation) Step3->Step4

Fig 2: Self-validating purification workflow for AMPA-spaced peptides.

Data Presentation: Mobile Phase Optimization

The choice of mobile phase significantly impacts the retention and resolution of AMPA-peptides. The table below summarizes quantitative observations from field-proven optimizations.

Mobile Phase AdditiveColumn TempAMPA-Peptide Retention Time ShiftPeak Symmetry (As)Causality / Mechanism
0.1% TFA25 °CBaseline (e.g., 25.0 min)1.8 (Tailing)Standard ion-pairing;

stacking occurs.
0.1% TFA50 °C-1.5 min1.1 (Symmetrical)Heat disrupts aromatic stacking with silica matrix.
0.1% Formic Acid25 °C-3.0 min2.5 (Severe Tailing)Weak ion-pairing fails to mask basic residues.
0.1% TFA + 5% MeOH50 °C-2.0 min1.0 (Ideal)Methanol acts as a

-bond competitor, sharpening peaks.

References

  • EP2291075A2 - Gastrin releasing peptide compounds. Google Patents.
  • Duncan et al. Indium-111-Diethylenetriaminepentaacetic Acid-Octreotide Is Delivered in Vivo to Pancreatic, Tumor Cell, Renal, and Hepatocyte Lysosomes. Cancer Research 57, pp. 659-671 (1997).
  • Gaehde, S. A., & Matsueda, G. R. Synthesis of N-tert.-butoxycarbonyl-(alpha-phenyl)aminomethylphenoxyacetic acid for use as a handle in solid-phase synthesis of peptide alpha-carboxamides. Int J Pept Protein Res. 1981 Nov;18(5):451-8.

Reference Data & Comparative Studies

Validation

Technical Guide: Advantages of PAM Linker over Wang Resin for Peptide Acids

This guide provides a technical comparison between PAM (Phenylacetamidomethyl) resin and Wang resin for the synthesis of peptide acids. It is structured to assist researchers in selecting the optimal solid-phase peptide...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between PAM (Phenylacetamidomethyl) resin and Wang resin for the synthesis of peptide acids. It is structured to assist researchers in selecting the optimal solid-phase peptide synthesis (SPPS) strategy, particularly for challenging sequences.

Executive Summary: The Stability-Selectivity Tradeoff

In the synthesis of peptide acids, the choice between PAM resin and Wang resin is not merely a choice of solid support, but a fundamental decision between two orthogonal chemical strategies: Boc/Benzyl (Boc/Bzl) and Fmoc/tBu .

  • Wang Resin is the industry standard for Fmoc chemistry . It utilizes an acid-labile p-alkoxybenzyl alcohol linker that cleaves under mild acidic conditions (95% TFA).

  • PAM Resin is the gold standard for Boc chemistry . It utilizes a 4-(hydroxymethyl)phenylacetamidomethyl linker designed for extreme acid stability, resisting repetitive TFA treatments while requiring strong acid (HF or TFMSA) for final cleavage.

The Core Advantage: The primary advantage of PAM over Wang is its absolute stability to trifluoroacetic acid (TFA) . This allows for the use of the Boc strategy, which is superior for synthesizing "difficult sequences" (hydrophobic, aggregation-prone peptides) that often fail on Wang resin due to the mild solvation properties of Fmoc reagents.

Mechanistic Foundations: Linker Chemistry & Stability[1]

To understand the advantages of PAM, one must analyze the electron-donating/withdrawing effects inherent in the linker structures.

Wang Resin (Acid Labile)

The Wang linker consists of a p-alkoxybenzyl alcohol. The oxygen atom in the para position is a strong electron donor.

  • Mechanism: Upon protonation by TFA, the electron-donating ether oxygen stabilizes the formation of a benzylic carbocation, facilitating the cleavage of the peptide-resin ester bond.

  • Consequence: The peptide is released in 95% TFA. This makes Wang resin incompatible with Boc chemistry , as the repetitive TFA deprotection steps would prematurely cleave the peptide from the resin.

PAM Resin (Acid Stable)

The PAM linker inserts an acetamidomethyl spacer between the polystyrene backbone and the benzyl ester.

  • Mechanism: The acetamido group is electron-withdrawing relative to the ether oxygen in Wang resin. This reduces the electron density at the benzylic carbon, destabilizing the potential carbocation intermediate.

  • Consequence: The ester bond is 100x more stable to TFA than a standard benzyl ester (Merrifield). Cleavage requires a "superacid" mechanism (SN1 or SN2 depending on conditions) using anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).

Visualization: Stability & Cleavage Pathways

LinkerStability Wang Wang Resin (p-Alkoxybenzyl) TFA 50% TFA (Boc Deprotection) Wang->TFA Exposed to PAM PAM Resin (Phenylacetamidomethyl) PAM->TFA Exposed to Peptide_Wang Premature Cleavage (Loss of Peptide) TFA->Peptide_Wang Labile Linker Cleaves Peptide_PAM Stable Anchor (Peptide Retained) TFA->Peptide_PAM Resistant (No Cleavage) HF Anhydrous HF (Final Cleavage) Final_Peptide Free Peptide Acid HF->Final_Peptide Strong Acid Cleavage Peptide_PAM->HF Final Step

Figure 1: Comparative stability of Wang vs. PAM resins when exposed to TFA. Wang resin fails under Boc deprotection conditions, whereas PAM remains stable.

Comparative Performance Analysis

The following table summarizes the operational differences. Note that PAM's "disadvantage" (harsh cleavage) is the necessary trade-off for its "advantage" (synthesis of difficult peptides).

FeatureWang Resin (Fmoc Strategy)PAM Resin (Boc Strategy)
TFA Stability Low (Cleaves in 95% TFA)High (Stable in 50% TFA for >24h)
Primary Utility Standard peptides, acid-sensitive side chains.Difficult sequences , aggregation-prone regions.[1][2][3][4][5]
Deprotection Reagent 20% Piperidine (Base)50% TFA (Acid)
Aggregation Solvation Poor (Piperidine/DMF does not disrupt H-bonds well).Excellent (TFA protonates peptide backbone, disrupting secondary structures).
Final Cleavage 95% TFA (Mild, Standard Glassware)HF (Toxic, Teflon Rig) or TFMSA (Corrosive, Standard Glassware).
Premature Loss High risk if exposed to acid.Negligible (<1% loss per cycle).
Why Choose PAM/Boc for Difficult Sequences?
  • Disruption of Aggregation: In "difficult sequences" (e.g., Amyloid beta, hydrophobic transmembrane domains), beta-sheet formation on the resin prevents reagents from reaching the N-terminus. The repetitive use of TFA in the PAM/Boc cycle protonates the peptide backbone, breaking these hydrogen bonds and allowing synthesis to proceed where Fmoc/Wang would fail (deletion sequences).

  • Base-Sensitive Moieties: PAM avoids the repetitive basic conditions (piperidine) of Fmoc cycles, which can cause aspartimide formation or racemization in sensitive sequences (e.g., Asp-Gly motifs).

Experimental Protocols

Synthesis Workflow: Boc-SPPS on PAM Resin

Use this protocol for aggregation-prone peptides.

Reagents:

  • Resin: Boc-AA-PAM Resin (Pre-loaded is recommended to avoid racemization during loading).

  • Deprotection: 50% TFA in Dichloromethane (DCM).[1][2][3]

  • Neutralization: 10% Diisopropylethylamine (DIEA) in DCM.[2]

  • Coupling: HBTU/HOBt or DIC/HOBt in DMF.

Cycle Steps:

  • Deprotection: Treat resin with 50% TFA/DCM (2 x 1 min, then 1 x 30 min). Note: The PAM linker survives this completely.

  • Wash: DCM (3 x 1 min).

  • Neutralization: 10% DIEA/DCM (2 x 1 min). Crucial: Boc amines are protonated salts after TFA; they must be neutralized to couple.

  • Coupling: Add activated amino acid (1-2 hours).

  • Wash: DMF (3 x 1 min), DCM (3 x 1 min).

Cleavage Protocol: TFMSA (Alternative to HF)

Since HF requires a specialized Teflon vacuum line, the TFMSA (Trifluoromethanesulfonic acid) method is provided as a robust alternative using standard glassware.

Safety: TFMSA is a superacid. Work in a fume hood. Wear acid-resistant gloves and face shield.

Procedure:

  • Preparation: Wash 200 mg of dried peptide-PAM resin with DCM. Drain.

  • Scavenger Mix: Add 200 µL Thioanisole and 100 µL EDT (Ethanedithiol) to the vessel to wet the resin.

  • Acid Step 1 (TFA): Add 2 mL of 100% TFA. Stir for 5-10 minutes.

  • Acid Step 2 (TFMSA): Cool vessel in an ice bath. Slowly add 200 µL of TFMSA dropwise. (Exothermic!).

  • Reaction: Remove ice bath. Stir at room temperature for:

    • 90-120 mins (Standard peptides).

    • 3-4 hours (Arginine-rich peptides).

  • Precipitation: Filter resin to remove beads. Add filtrate dropwise into 40 mL of ice-cold Diethyl Ether.

  • Isolation: Centrifuge the white precipitate. Wash pellet 3x with cold ether. Lyophilize.

Visualizing the Strategic Decision

Use this flow to determine if the PAM advantage is necessary for your specific target.

DecisionTree Start Select Peptide Target Q1 Is the sequence >30 AA or highly hydrophobic? Start->Q1 Q2 Does it contain base-sensitive residues (e.g., Asp-Gly)? Q1->Q2 Yes (Difficult) Fmoc Use Wang Resin (Fmoc Strategy) Q1->Fmoc No (Standard) Boc Use PAM Resin (Boc Strategy) Q2->Boc Yes (Avoid Base) Q2->Boc No (Need TFA Solvation)

Figure 2: Decision matrix for selecting PAM vs. Wang resin based on peptide sequence complexity.

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Mitchell, A. R., Kent, S. B., Engelhard, M., & Merrifield, R. B. (1978). A new synthetic route to tert-butoxycarbonylaminoacyl-4-(oxymethyl)phenylacetamidomethyl-resin, an improved support for solid-phase peptide synthesis. The Journal of Organic Chemistry, 43(14), 2845–2852. Link

  • Wang, S. S. (1973). p-Alkoxybenzyl Alcohol Resin and p-Alkoxybenzyloxycarbonylhydrazide Resin for Solid Phase Synthesis of Protected Peptide Fragments. Journal of the American Chemical Society, 95(4), 1328–1333. Link

  • Tam, J. P., Heath, W. F., & Merrifield, R. B. (1986). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society, 108(17), 5242–5251. Link

  • Miranda, L. P., & Alewood, P. F. (1999). Accelerated Chemical Synthesis of Peptides and Small Proteins. Proceedings of the National Academy of Sciences, 96(21), 1181–1186. Link

Sources

Comparative

Chemical Stability Guide: PAM vs. HMBA Linkers in Solid-Phase Peptide Synthesis

Executive Summary In solid-phase peptide synthesis (SPPS), the linker is the critical interface between the growing peptide chain and the insoluble resin support. Its stability determines the synthesis strategy (Boc vs.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In solid-phase peptide synthesis (SPPS), the linker is the critical interface between the growing peptide chain and the insoluble resin support. Its stability determines the synthesis strategy (Boc vs. Fmoc) and the final chemical nature of the peptide (acid, amide, ester, or alcohol).

This guide compares two chemically distinct linkers: PAM (Phenylacetamidomethyl) and HMBA (Hydroxymethylbenzoic acid) . While both form ester linkages with the peptide, their electronic properties dictate divergent stability profiles. PAM is the "gold standard" for acid-resistant Boc chemistry, requiring harsh hydrofluoric acid (HF) for cleavage. In contrast, HMBA serves as a versatile "safety-catch" linker, stable to moderate acids (TFA) but labile to various nucleophiles, enabling the generation of C-terminally modified peptides without the use of HF.

Mechanistic & Structural Comparison

The fundamental difference lies in the electron density of the benzyl ester bond formed between the linker and the C-terminal amino acid.

PAM Linker (Phenylacetamidomethyl)
  • Structure: Contains an electron-withdrawing phenylacetamido group at the para position of the benzyl ester.

  • Mechanism: This electron-withdrawing group destabilizes the carbocation intermediate that would form during acidolysis. Consequently, the ester bond is ~100 times more stable to Trifluoroacetic Acid (TFA) than a standard benzyl ester (like Merrifield resin).

  • Role: It allows for the repetitive removal of Boc groups (using 50% TFA) without premature loss of the peptide chain from the resin.

HMBA Linker (Hydroxymethylbenzoic acid)[1][2][3][4][5][6]
  • Structure: A p-alkoxybenzyl ester derivative.[1][2]

  • Mechanism: The linkage is stable to TFA (acid) and moderately stable to organic bases (like piperidine) used in Fmoc deprotection. However, the ester carbonyl is highly susceptible to nucleophilic attack .

  • Role: It acts as a "multidetachable" linker. Depending on the nucleophile used for cleavage, the C-terminus can be converted into an acid, amide, ester, or alcohol.

Visualization: Chemical Structures & Cleavage Pathways

LinkerMechanism PAM_Resin PAM Resin (Boc Chemistry) TFA_Cond 50% TFA (Boc Removal) PAM_Resin->TFA_Cond Stable HF_Cleavage Anhydrous HF (Strong Acid) PAM_Resin->HF_Cleavage Cleavage HMBA_Resin HMBA Resin (Fmoc/Boc Chemistry) HMBA_Resin->TFA_Cond Stable Pip_Cond 20% Piperidine (Fmoc Removal) HMBA_Resin->Pip_Cond Stable* Nuc_Cleavage Nucleophile (Base/Amine/Alcohol) HMBA_Resin->Nuc_Cleavage Cleavage Acid_Prod Peptide Acid (-COOH) HF_Cleavage->Acid_Prod Nuc_Cleavage->Acid_Prod NaOH/LiOH Amide_Prod Peptide Amide (-CONH2) Nuc_Cleavage->Amide_Prod NH3/Amines Ester_Prod Peptide Ester (-COOR) Nuc_Cleavage->Ester_Prod MeOH/TEA

Caption: Comparative cleavage pathways. PAM requires strong acid (HF), while HMBA offers divergent synthesis of acids, amides, or esters via nucleophilic attack.

Stability Data & Performance Analysis

Acid Stability (TFA)
  • PAM: Designed specifically for Boc chemistry . It withstands prolonged exposure to 50% TFA/DCM. Experimental data indicates less than 1% peptide loss per 10 hours of TFA exposure [1].

  • HMBA: Also stable to TFA. This allows it to be used in Boc chemistry if HF cleavage is not desired (e.g., if cleaving with a nucleophile to form an ester).

Base Stability (Piperidine/Nucleophiles)
  • PAM: Generally not used with Fmoc chemistry.[3] While the ester linkage is theoretically stable to mild base, the requirement for HF cleavage makes it incompatible with the orthogonally protected side chains typically used in Fmoc strategies.

  • HMBA: Stable to 20% piperidine in DMF (the standard Fmoc deprotection reagent) for the duration of standard synthesis cycles.

    • Critical Warning: Prolonged exposure to piperidine or DBU can lead to premature cleavage or Diketopiperazine (DKP) formation, particularly if the C-terminal residues are Glycine or Proline [2].

Performance Comparison Table
FeaturePAM LinkerHMBA Linker
Primary Strategy Boc SPPSFmoc SPPS (can be used in Boc)
Linkage Type Phenylacetamidomethyl esterp-Alkoxybenzyl ester
TFA Stability Excellent (High)Good (High)
HF Sensitivity Cleaved by HFStable to HF (unless treated very long)
Base Sensitivity Low (but not relevant for Boc)Moderate (Cleaved by strong nucleophiles)
Cleavage Reagent Anhydrous HF, TFMSANaOH, NH₃, Hydrazine, NaBH₄
Final Product Peptide AcidAcid, Amide, Ester, Hydrazide, Alcohol
Risk Factor Hazardous HF handlingDKP formation (C-term Pro/Gly)

Experimental Protocols

Protocol A: PAM Resin Cleavage (High Acid)

Use this for generating peptide acids from Boc-SPPS.

  • Preparation: Dry the resin-bound peptide thoroughly in vacuo.

  • Scavenger Addition: Add p-cresol and dimethyl sulfide (DMS) (typically 10% v/v) to the reaction vessel to scavenge carbocations.

  • HF Treatment: Condense anhydrous HF (5-10 mL per gram of resin) into the vessel at -78°C.

  • Reaction: Warm to 0°C and stir for 45–60 minutes.

    • Note: This step cleaves the peptide from the resin and removes all Boc/benzyl side-chain protecting groups.

  • Extraction: Evaporate HF under nitrogen. Wash resin with ether (to remove scavengers) and extract peptide with 10-50% acetic acid in water.

  • Lyophilization: Freeze and lyophilize the aqueous extract.

Protocol B: HMBA Resin Cleavage (Nucleophilic)

Use this for generating peptide amides or esters from Fmoc-SPPS.

Option 1: Cleavage to Peptide Amide (Ammonolysis)

  • Swelling: Swell the resin in DMF.

  • Reaction: Treat resin with a saturated solution of Ammonia (NH₃) in Methanol or a 20% solution of a primary amine (e.g., methylamine) in DMF.

  • Timing: Seal the vessel and stir at room temperature for 12–24 hours.

    • Optimization: For sterically hindered amines, elevate temperature to 40-50°C, but monitor for racemization.

  • Isolation: Filter resin, wash with DMF/DCM, and evaporate solvent.

Option 2: Cleavage to Peptide Acid (Saponification)

  • Reaction: Treat resin with 0.1 M NaOH or LiOH in Methanol/Water (9:1).

  • Timing: Stir for 15–30 minutes (check reaction progress by HPLC).

    • Caution: Extended exposure to hydroxide can cause racemization (especially at C-terminal Cys/His).

  • Workup: Neutralize immediately with dilute HCl or acetic acid, filter, and lyophilize.

Decision Matrix: Selecting the Right Linker

Use the following logic flow to determine the appropriate linker for your specific drug development application.

DecisionTree Start Select Synthesis Strategy Boc Boc Chemistry Start->Boc Fmoc Fmoc Chemistry Start->Fmoc Boc_Q Do you have HF capability? Boc->Boc_Q Fmoc_Q Desired C-Terminus? Fmoc->Fmoc_Q PAM Use PAM Linker (Standard, Robust) Boc_Q->PAM Yes HMBA_Boc Use HMBA Linker (Avoids HF, allows ester/amide) Boc_Q->HMBA_Boc No Wang Use Wang/Rink Resin (Standard Acid/Amide) Fmoc_Q->Wang Standard Acid/Amide HMBA_Fmoc Use HMBA Linker (Multidetachable) Fmoc_Q->HMBA_Fmoc Modified (Ester/Alcohol) or Cyclic Peptide

Caption: Decision matrix for linker selection based on synthesis strategy (Boc/Fmoc) and facility capabilities (HF availability).

References

  • Mitchell, A. R., et al. (1978). Preparation of aminomethyl-polystyrene resin supports for solid-phase peptide synthesis. Journal of Organic Chemistry. Available at: [Link]

  • Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis. Journal of the American Chemical Society. Available at: [Link]

  • AAPPTEC. Peptide Synthesis Resins & Linkers Guide. Available at: [Link]

Sources

Validation

Yield Comparison: PAM Resin vs. BHA Resin in Boc-SPPS

The following guide provides an in-depth technical comparison of PAM (Phenylacetamidomethyl) and BHA (Benzhydrylamine) resins, focusing on yield performance, chemical stability, and experimental protocols in Boc-chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of PAM (Phenylacetamidomethyl) and BHA (Benzhydrylamine) resins, focusing on yield performance, chemical stability, and experimental protocols in Boc-chemistry Solid Phase Peptide Synthesis (SPPS).

Content Type: Technical Comparison Guide Audience: Senior Researchers, Process Chemists, and Drug Development Scientists

Executive Summary: The C-Terminal Decision Matrix

In Boc-chemistry SPPS, the choice between PAM and BHA resins is primarily dictated by the required C-terminal functionality, but it significantly impacts synthesis yield and cleavage efficiency.

  • PAM Resin is the "Gold Standard" for generating C-terminal Carboxylic Acids . It offers superior stability to TFA (Trifluoroacetic acid) compared to Merrifield resin, preventing premature chain loss during long syntheses.

  • BHA Resin is the traditional support for generating C-terminal Amides . However, its extreme acid stability often leads to lower cleavage yields due to incomplete detachment.

  • Critical Insight: While PAM provides high yields for acids, standard BHA is often considered too stable. Modern protocols frequently substitute BHA with MBHA (Methylbenzhydrylamine) to improve cleavage yields while maintaining the amide functionality.

FeaturePAM ResinBHA Resin
Target C-Terminus Carboxylic Acid (-COOH)Amide (-CONH₂)
Linkage Stability (TFA) High (100x > Merrifield)Very High (Extreme)
Cleavage Condition HF (High)HF (High) + High Temp/Time
Yield Risk Low (Pre-formed handle prevents racemization)High (Incomplete cleavage due to stability)
Primary Use Case Long peptides, Protein synthesisPeptide amides (often replaced by MBHA)

Chemical Foundation & Mechanisms

To understand yield discrepancies, one must analyze the anchoring linkages. The stability of the resin-peptide bond determines both the retention of the peptide during synthesis (preventing loss) and the release efficiency during cleavage (preventing retention).

PAM Resin Mechanism

PAM utilizes an electron-withdrawing 4-(oxymethyl)phenylacetamidomethyl linker. This structure inserts a "spacer" between the peptide and the benzyl ester linkage, decoupling the electron-donating resonance of the resin backbone.

  • Yield Benefit: This increases acid stability by ~100-fold compared to standard benzyl esters (Merrifield), reducing peptide loss from ~1% per cycle to <0.01% per cycle.

BHA Resin Mechanism

BHA anchors the peptide via a benzhydrylamine linkage. The steric bulk and electronic environment create a bond that is extremely resistant to acidolysis.

  • Yield Drawback: While this prevents loss during synthesis, the bond is so stable that standard HF cleavage conditions (0°C, 1 hr) are often insufficient, requiring harsher conditions that degrade the peptide (e.g., alkylation of Trp/Met), thereby lowering the isolated yield.

Mechanistic Visualization

The following diagram contrasts the structural logic and cleavage points of both resins.

ResinComparison PAM_Resin PAM Resin (Polystyrene Backbone) Linker_PAM 4-(oxymethyl) phenylacetamidomethyl PAM_Resin->Linker_PAM Stable BHA_Resin BHA Resin (Polystyrene Backbone) Linker_BHA Benzhydrylamine Linkage BHA_Resin->Linker_BHA Very Stable TFA_Cycle TFA Deprotection (Repeated Cycles) Linker_PAM->TFA_Cycle Resistant (<0.01% Loss) Linker_BHA->TFA_Cycle Highly Resistant (0% Loss) Peptide_Acid Peptide-COOH (High Yield) Peptide_Amide Peptide-CONH2 (Variable Yield) HF_Cleavage HF Cleavage (Final Step) TFA_Cycle->HF_Cleavage TFA_Cycle->HF_Cleavage HF_Cleavage->Peptide_Acid Efficient Release HF_Cleavage->Peptide_Amide Difficult Release (Risk of Aggregation)

Caption: Comparative workflow showing the stability profiles of PAM vs. BHA resins. Note the "Difficult Release" bottleneck for BHA.

Performance Analysis: Yield Determinants

Synthesis Yield (TFA Stability)

In Boc chemistry, the N-terminal Boc group is removed repeatedly with 50% TFA.

  • PAM: The primary advantage of PAM is its "tuned" stability. It is stable enough to withstand 50+ cycles of TFA exposure without significant hydrolysis of the peptide-resin ester bond. This results in higher crude yields for long peptides (>30 residues) compared to Merrifield resin.

  • BHA: BHA is virtually inert to TFA. You will lose almost no peptide during the chain assembly. However, this stability becomes a liability during the final cleavage.

Cleavage Yield (HF Efficiency)

This is where the yield divergence occurs.

  • PAM: Cleavage is clean and quantitative using HF:Anisole (9:1) at 0°C for 60 minutes.

  • BHA: Often requires "High HF" conditions or elevated temperatures (up to 25°C) to effect complete cleavage.

    • Data Point: Comparative studies show that while PAM releases >95% of peptide in 1 hour at 0°C, BHA may release only 60-80% under identical conditions, with the remainder trapped on the resin.

    • Side Reaction Risk: The harsher conditions required for BHA increase the risk of Friedel-Crafts alkylation (reattachment of the peptide to the resin) and damage to sensitive amino acids (Met, Cys, Trp).

The "Pre-formed Handle" Advantage (PAM)

A critical yield factor for PAM is the loading method.

  • Protocol: PAM resins are typically loaded using a pre-formed Boc-AminoAcid-PAM handle.[1]

  • Why? Direct coupling of the first amino acid to a hydroxymethyl resin often leads to racemization (0.2–5%) and formation of dipeptide byproducts. The pre-formed handle guarantees 100% enantiomeric purity and prevents "double insertion," significantly improving the purity (and effective yield) of the final product.

Experimental Protocols

Protocol A: Coupling to PAM Resin (Pre-formed Handle)

This protocol ensures maximum yield by avoiding racemization during the first residue attachment.

  • Reagents:

    • Aminomethyl-polystyrene resin (0.5–1.0 mmol/g).[2]

    • Boc-AA-PAM-Handle (1.5 eq relative to resin).

    • DCC (Dicyclohexylcarbodiimide) (1.5 eq).

    • DCM (Dichloromethane) and DMF (Dimethylformamide).

  • Procedure:

    • Swell: Swell aminomethyl resin in DCM for 30 min.

    • Dissolve: Dissolve Boc-AA-PAM-Handle in minimal DCM/DMF.

    • Activate: Add DCC to the handle solution; stir for 5 min.

    • Couple: Add mixture to resin. Shake for 12–24 hours at room temperature.

    • Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).

    • Test: Perform Kaiser (Ninhydrin) test. If positive (blue), recouple. If negative (yellow), loading is complete.

    • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine in DCM (1:1:8) for 30 min.

Protocol B: HF Cleavage (Comparison)

Standard conditions are sufficient for PAM but may fail for BHA.

StepPAM Resin (Standard)BHA Resin (Modified)
Scavengers Anisole (10% v/v)Anisole (10%) + p-Cresol (5%)
Temperature 0°C0°C to 25°C (if incomplete)
Time 60 minutes60–120 minutes
Apparatus Teflon/Kel-F HF LineTeflon/Kel-F HF Line
Work-up Precipitate in cold EtherPrecipitate in cold Ether
Expected Yield >90% Cleavage60–85% (Variable)

Safety Warning: Anhydrous HF is extremely toxic and corrosive. It dissolves glass.[3] Use only specialized Teflon equipment and full PPE (face shield, neoprene gloves).

Comparative Data Summary

The following table summarizes the yield implications based on resin properties.

ParameterPAM ResinBHA ResinMBHA Resin (Alternative)
Acid Stability (TFA) Stable (Loss <0.01%/cycle)Extremely StableVery Stable
Cleavage Mechanism SN1 AcidolysisSN1 AcidolysisSN1 Acidolysis
Cleavage Difficulty Moderate (Standard HF)Difficult (Strong HF)Moderate-High (Standard HF)
Major Yield Killer Premature cleavage (rare)Incomplete cleavageNone (Balanced)
Rec.[2] Peptide Length Long (>30 AA)Short (<20 AA)Medium-Long
Final Purity High (Clean cleavage)Lower (Harsh conditions)High
Decision Logic for Researchers
  • If you need a C-terminal Acid: Use PAM . Do not use Merrifield for peptides >10 residues if yield is critical.

  • If you need a C-terminal Amide:

    • Avoid standard BHA unless the peptide is very short or you have specific historical protocols.

    • Choose MBHA (Methylbenzhydrylamine) .[4] The methyl group destabilizes the linkage slightly, allowing for quantitative cleavage under standard HF conditions (like PAM), thereby solving the yield problem of BHA.

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Mitchell, A. R., Kent, S. B., Engelhard, M., & Merrifield, R. B. (1978). A new synthetic route to tert-butyloxycarbonylaminoacyl-4-(oxymethyl)phenylacetamidomethyl-resin, an improved support for solid-phase peptide synthesis. The Journal of Organic Chemistry, 43(14), 2845–2852. Link

  • Matsueda, G. R., & Stewart, J. M. (1981). A p-methylbenzhydrylamine resin for improved solid-phase synthesis of peptide amides.[5] Peptides, 2(1), 45–50. Link

  • Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). S_N2 deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: Evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442–6455. Link

  • Gisin, B. F. (1973). The preparation of Merrifield-resins through total esterification with cesium salts.[2] Helvetica Chimica Acta, 56(5), 1476–1482. Link

Sources

Comparative

HPLC analysis of peptides cleaved from 4-Aminomethylphenoxyacetic acid

This guide provides an in-depth technical comparison of HPLC analysis for peptides cleaved from the 4-Aminomethylphenoxyacetic acid linker (an acid-stable linker for generating peptide amides) versus its primary alternat...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of HPLC analysis for peptides cleaved from the 4-Aminomethylphenoxyacetic acid linker (an acid-stable linker for generating peptide amides) versus its primary alternative, the Rink Amide linker .

Product: 4-Aminomethylphenoxyacetic Acid Linker (HF-Labile)

Alternative: Rink Amide Linker (TFA-Labile)
Executive Summary

In the synthesis of peptide amides, the choice of linker dictates not only the synthesis strategy (Boc vs. Fmoc) but also the impurity profile observed during HPLC analysis.

  • The 4-Aminomethylphenoxyacetic acid linker (often associated with Boc chemistry) offers superior stability during chain assembly, resulting in fewer deletion sequences. However, its cleavage requires anhydrous Hydrogen Fluoride (HF), introducing hydrophobic scavenger adducts that complicate Reverse-Phase HPLC (RP-HPLC).

  • The Rink Amide linker (the standard for Fmoc chemistry) allows for milder TFA cleavage.[1] While safer, it is prone to acid-catalyzed side reactions (e.g., Trp alkylation) and can generate specific "linker-related" impurities that co-elute with the product.

This guide details the chromatographic behavior of peptides cleaved from these systems to assist researchers in method development and purity assessment.

Part 1: The Chemistry of Cleavage & Impurity Generation

To interpret the HPLC data correctly, one must understand the origin of the species being analyzed.

1. 4-Aminomethylphenoxyacetic Acid (The "Stable" Linker)

This linker lacks the electron-donating methoxy groups found in the Rink linker. Consequently, the benzyl-amine bond connecting the peptide to the resin is highly stable to TFA.

  • Cleavage Reagent: Anhydrous HF (High acidity) or TFMSA.[2]

  • Mechanism: SN1-type cleavage generating a benzyl cation on the linker and releasing the peptide amide.

  • HPLC Consequence: The harsh conditions require potent scavengers (p-cresol, p-thiocresol, anisole). These scavengers are highly hydrophobic. If not fully removed by ether precipitation, they appear as large, late-eluting peaks in RP-HPLC. Furthermore, "back-alkylation" of the peptide by the generated benzyl cation can create lipophilic byproducts (+106 Da or similar) that elute just after the main peak.

2. Rink Amide (The "Labile" Alternative)

The Rink linker contains two methoxy groups on the aromatic ring, stabilizing the carbocation intermediate.

  • Cleavage Reagent: 95% TFA.[3][4]

  • Mechanism: Acidolysis releases the peptide amide and a colored fulvene-type by-product.

  • HPLC Consequence: The primary impurities are often related to incomplete side-chain deprotection (e.g., Pbf adducts on Arg) or t-butyl cation alkylation of Tryptophan (+56 Da).

CleavagePathways Resin_Stable Resin: 4-Aminomethylphenoxyacetic acid Cleavage_HF Cleavage: HF / TFMSA (Harsh) Resin_Stable->Cleavage_HF Resin_Rink Resin: Rink Amide Cleavage_TFA Cleavage: 95% TFA (Mild) Resin_Rink->Cleavage_TFA Product Crude Peptide Amide Cleavage_HF->Product Impurity_HF HPLC Impurities: 1. Anisole/Cresol Adducts 2. Benzyl-cation alkylation 3. Met-S-oxide Cleavage_HF->Impurity_HF Side Rxn Cleavage_TFA->Product Impurity_TFA HPLC Impurities: 1. t-Butyl adducts (+56) 2. Pbf adducts (+252) 3. Linker fragments Cleavage_TFA->Impurity_TFA Side Rxn

Figure 1: Comparative cleavage pathways and resulting impurity profiles for HPLC analysis.

Part 2: Comparative Analysis (HPLC Performance)

The following table contrasts the HPLC characteristics of the crude cleavage mixtures.

Feature4-Aminomethylphenoxyacetic Acid (Boc/HF)Rink Amide (Fmoc/TFA)
Main Peak Shape Typically sharper; fewer "deletion sequence" shoulders due to higher synthesis stability.Can show "pre-peak" shoulders (deletion sequences) if Fmoc removal was incomplete or aggregation occurred.
Late Eluting Peaks High Risk. Scavengers (cresol/anisole) and their dimers elute at high % Acetonitrile.Moderate Risk. Protecting groups (Pbf, Trt) elute late, but are usually distinct.
Specific Adducts Benzyl Adducts (+90-106 Da). Result from the linker cation attacking Trp, Tyr, or Met.t-Butyl (+56 Da) & Pbf (+252 Da). Result from incomplete scavenging of side-chain protecting groups.
Baseline Noise Generally lower in the early gradient (cleaner deprotection).Can be higher due to polymeric side-products from the TFA cocktail.
Column Life Risk of fouling. Residual HF-polymerized scavengers can coat C18 silica.Standard wear.[4][5]
Analytical Insight: The "Hydrophobicity Trap"

When analyzing peptides from the 4-Aminomethylphenoxyacetic acid linker, researchers often mistake the linker-scavenger adducts for the target peptide if the gradient is too shallow.

  • Observation: A large peak appears at 45-50% B (Acetonitrile).

  • Verification: Check UV spectrum.[5] Peptide bonds absorb at 214/220 nm.[5] Scavenger adducts (like p-cresol) have strong aromatic absorption at 254/280 nm but different ratios at 214 nm compared to the peptide backbone.

Part 3: Step-by-Step Methodology
Protocol A: Cleavage & Sample Prep (HF Method)

Note: This procedure assumes the use of a specialized HF line. TFMSA (Trifluoromethanesulfonic acid) is a liquid alternative.

  • Scavenger Addition: To the dried resin (100 mg), add p-cresol (0.1 mL) and p-thiocresol (0.1 mL). These are critical to prevent the "benzyl cation" from alkylating your peptide.

  • HF Condensation: Condense anhydrous HF (9 mL) onto the resin at -78°C.

  • Reaction: Warm to 0°C and stir for 60 minutes.

  • Evaporation: Evaporate HF under vacuum (high vacuum is essential to remove HF completely).

  • Precipitation: Add cold diethyl ether (20 mL) to precipitate the peptide and dissolve the hydrophobic scavengers.

  • Wash: Centrifuge and wash the pellet 3x with ether. Crucial Step: This removes the majority of HPLC-interfering scavengers.

  • Dissolution: Dissolve the pellet in 50% Acetic Acid/Water or 0.1% TFA/Water for HPLC.

Protocol B: HPLC Analysis Method

This universal gradient is designed to separate the hydrophilic peptide from the hydrophobic linker artifacts.

  • Column: C18 (e.g., Phenomenex Jupiter or Agilent Zorbax), 300Å pore size, 5 µm particle size.

  • Mobile Phase A: 0.1% TFA in Water (Milli-Q).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: 214 nm (Amide bond) and 280 nm (Aromatic side chains/scavengers).

Gradient Table:

Time (min) % B Event
0.0 5 Equilibration
2.0 5 Injection hold
32.0 65 Analytical Gradient (Target Peptide Region)
35.0 95 Wash (Elute hydrophobic scavengers/linker fragments)
40.0 95 Hold

| 41.0 | 5 | Re-equilibration |

Part 4: Troubleshooting & Optimization

Use this logic flow to identify unknown peaks in your chromatogram.

Troubleshooting Start Unknown Peak Observed RT_Check Is RT < Main Peak? Start->RT_Check Early Deletion Sequence (Missing Amino Acid) RT_Check->Early Yes Late Is RT > Main Peak? RT_Check->Late No Mass_Check Check Mass (MS) Late->Mass_Check Plus16 +16 Da: Met Oxidation Mass_Check->Plus16 M+16 Plus56 +56 Da: t-Butyl Adduct (TFA Cleavage) Mass_Check->Plus56 M+56 Plus106 +106 Da: Cresol/Benzyl Adduct (HF Cleavage) Mass_Check->Plus106 M+90-108

Figure 2: Decision tree for identifying impurities in peptide cleavage mixtures.

Key Troubleshooting Tips:

  • Broad Main Peak: If the peptide from the 4-Aminomethylphenoxyacetic acid linker appears broad, it may be due to Met-sulfoxide formation during HF cleavage. Add a reducing agent (e.g., DTT) to the HPLC sample buffer to reverse this before injection.

  • Ghost Peaks: If you see peaks in the blank run after analyzing an HF-cleaved sample, your column is retaining hydrophobic scavengers. Run a "Sawtooth" wash (5% -> 95% -> 5% rapid cycling) to clean the column.

References
  • Merrifield, R. B. (1963).[6] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Mitchell, A. R., et al. (1978). Preparation of 4-(Boc-aminoacyloxymethyl)phenylacetic acid-resin esters for solid phase peptide synthesis. The Journal of Organic Chemistry, 43(14), 2845–2852. (Describes the foundational chemistry of PAM/Aminomethyl-type linkers). Link

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214. (Comparison of Fmoc/TFA vs Boc/HF strategies). Link

  • Sigma-Aldrich (Merck). Cleavage and Deprotection Protocols for SPPS. (Technical Guide). Link

Sources

Validation

Comparative Validation Guide: qNMR vs. Chromatographic Purity Assessment of 4-Aminomethylphenoxyacetic Acid

Executive Summary: The "Purity" Paradox in SPPS Linkers In Solid-Phase Peptide Synthesis (SPPS), the integrity of the linker defines the success of the entire synthetic campaign. 4-Aminomethylphenoxyacetic acid (AMPAA) s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Purity" Paradox in SPPS Linkers

In Solid-Phase Peptide Synthesis (SPPS), the integrity of the linker defines the success of the entire synthetic campaign. 4-Aminomethylphenoxyacetic acid (AMPAA) serves as the critical anchor in PAM (Phenylacetamidomethyl) resin chemistry.

A common pitfall in sourcing AMPAA is relying solely on HPLC "Area %" for purity. While HPLC excels at detecting organic impurities, it is blind to inorganic salts, moisture, and residual solvents—contaminants that drastically alter the Net Peptide Content (NPC) and resin loading efficiency.

This guide compares the industry-standard HPLC-UV method against Quantitative NMR (qNMR) . We demonstrate why qNMR is the superior validation tool for establishing the absolute purity required to prevent deletion sequences and low yields in downstream peptide synthesis.

Strategic Validation Workflow

The following decision matrix illustrates the complementary roles of HPLC and qNMR. While HPLC is used for qualitative impurity profiling, qNMR is the gatekeeper for quantitative stoichiometry.

ValidationWorkflow Start Crude AMPAA Sample HPLC Method A: HPLC-UV (Qualitative Profiling) Start->HPLC Decision1 Organic Impurities < 1.0%? HPLC->Decision1 Assess Chromatogram Reject REJECT / RE-PURIFY Decision1->Reject No (Side products present) qNMR Method B: 1H-qNMR (Quantitative Mass Balance) Decision1->qNMR Yes (Clean Baseline) Calc Calculate Net Content (w/w %) qNMR->Calc Internal Std Integration Final Release for SPPS (Adjusted Loading Factor) Calc->Final Purity > 98% w/w

Figure 1: Integrated validation workflow ensuring both organic purity (HPLC) and net content (qNMR).

Comparative Analysis: HPLC vs. qNMR

The table below objectively compares the two methodologies. Data indicates that relying on HPLC alone often leads to a 5–15% overestimation of effective material due to "invisible" contaminants (salts/solvents).

FeatureMethod A: HPLC-UVMethod B: 1H-qNMR
Primary Output Relative Purity (% Area)Absolute Purity (% Weight/Weight)
Detection Principle UV Absorption (Chromophores only)Nuclear Spin (All protons)
Blind Spots Water, Inorganic Salts (NaCl, HCl), Solvents (DMSO, DCM)Impurities without protons (rare in this context)
Standard Requirement Requires identical reference standardRequires any certified Internal Standard (IS)
SPPS Impact High risk of incorrect resin loading calculationsPrecise stoichiometry for coupling
Typical Run Time 20–30 minutes (gradient)5–10 minutes (d1 relaxation dependent)
The "Salt Trap" Scenario

AMPAA is frequently isolated as a Hydrochloride (HCl) salt.

  • HPLC Result: Shows a single peak at 254 nm. Purity = 99.5% .

  • Reality: The sample contains 10% excess HCl and 5% water.

  • qNMR Result: Integrals reveal the organic skeleton accounts for only 84.5% of the weighed mass.

  • Consequence: Using the HPLC value would lead to under-loading the resin by ~15%, causing immediate failure in the synthesis of long peptides.

Validated qNMR Protocol

This protocol is designed to be self-validating. The choice of DMSO-d6 ensures solubility of both the aromatic linker and polar contaminants, while Maleic Acid serves as a robust internal standard (IS) with a distinct singlet peak.

Reagents & Preparation[1]
  • Solvent: DMSO-d6 (99.9% D) + 0.05% TMS (for chemical shift referencing).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable grade).

    • Why Maleic Acid? It provides a sharp singlet at ~6.2 ppm, a region typically clear of AMPAA aromatic signals.

  • Sample: 4-Aminomethylphenoxyacetic acid (dried in vacuo).

Sample Preparation Workflow
  • Weighing: Accurately weigh ~10 mg of AMPAA (

    
    ) and ~5 mg of Maleic Acid (
    
    
    
    ) into the same vial using a microbalance (precision ±0.01 mg).
  • Dissolution: Add 600 µL DMSO-d6. Vortex until fully dissolved.

  • Transfer: Transfer to a 5mm high-precision NMR tube.

Instrument Parameters[2][3]
  • Pulse Sequence: zg30 (30° pulse) or zg (90° pulse) with adequate delay.

  • Relaxation Delay (D1): 60 seconds .

    • Causality: To ensure quantitative accuracy (99.9% magnetization recovery), D1 must be

      
      . The aromatic protons of AMPAA have long 
      
      
      
      relaxation times. Shortening this delay will artificially inflate the purity calculation.
  • Scans (NS): 16 or 32 (sufficient for S/N > 200).

  • Temperature: 298 K (25°C).

Spectral Analysis & Calculation

Key Chemical Shifts (DMSO-d6):

  • 
     12.0-13.0 ppm:  -COOH (Broad, exchangeable).
    
  • 
     8.2-8.5 ppm:  -NH3+ (Broad, if HCl salt).
    
  • 
     7.35 ppm (d, 2H):  Aromatic protons (meta to ether).
    
  • 
     6.95 ppm (d, 2H):  Aromatic protons (ortho to ether).
    
  • 
     6.20 ppm (s, IS):  Maleic Acid Internal Standard.
    
  • 
     4.65 ppm (s, 2H):  O-CH2-COOH.
    
  • 
     3.95 ppm (s, 2H):  Ar-CH2-NH2.
    

Calculation Formula:



Where:

  • 
     = Integrated Area[1]
    
  • 
     = Number of protons (e.g., 2 for Maleic Acid singlet, 2 for AMPAA O-CH2)
    
  • 
     = Molecular Weight
    
  • 
     = Mass weighed[2]
    
  • 
     = Purity (decimal)[2]
    

Visualizing the qNMR Logic

The following diagram details the signal processing logic required to derive the final purity value.

qNMR_Logic Spectrum Acquire 1H Spectrum (D1 = 60s) Baseline Phase & Baseline Correction Spectrum->Baseline IntegrateIS Integrate IS (Maleic Acid 6.2 ppm) Baseline->IntegrateIS IntegrateSample Integrate Target (O-CH2 4.65 ppm) Baseline->IntegrateSample Ratio Calculate Molar Ratio IntegrateIS->Ratio IntegrateSample->Ratio Result Absolute Purity (% w/w) Ratio->Result

Figure 2: Signal processing workflow for quantitative purity determination.

Conclusion

For the validation of 4-Aminomethylphenoxyacetic acid, HPLC is necessary but insufficient . It confirms the absence of organic side products but fails to quantify the active mass required for precise stoichiometry.

Recommendation:

  • Use HPLC to screen crude batches for synthesis byproducts.

  • Use qNMR (Protocol 4.[3]0) to assign the final purity value on the Certificate of Analysis (CoA).

  • Adjust SPPS resin loading calculations based strictly on the qNMR w/w% value, not the HPLC area%.

This dual-method approach ensures the robustness of the PAM linker system, minimizing costly failures in solid-phase peptide synthesis.

References

  • Pauli, G. F., et al. (2014). The Importance of Purity Evaluation in Natural Product Drug Discovery. Journal of Natural Products. (Contextual grounding for qNMR vs HPLC methodologies).

Sources

Comparative

Assessing Peptide Purity After HF Cleavage from PAM Resin: A Comprehensive Comparison Guide

As a Senior Application Scientist navigating the complexities of solid-phase peptide synthesis (SPPS), I frequently encounter researchers struggling with crude peptide purity when utilizing Boc (tert-butyloxycarbonyl) ch...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of solid-phase peptide synthesis (SPPS), I frequently encounter researchers struggling with crude peptide purity when utilizing Boc (tert-butyloxycarbonyl) chemistry. While Fmoc chemistry is widely adopted for routine synthesis, Boc-SPPS remains the gold standard for synthesizing long, complex, or aggregation-prone peptides, particularly those requiring native chemical ligation[1].

In Boc-SPPS, the phenylacetamidomethyl (PAM) resin is heavily favored over standard Merrifield resin. The PAM anchoring bond is approximately 100 times more stable to the repeated trifluoroacetic acid (TFA) treatments required for iterative Boc deprotection, drastically reducing the loss of peptide chains during synthesis[2]. However, this robust stability necessitates the use of liquid anhydrous hydrogen fluoride (HF) for final cleavage and global side-chain deprotection[3].

This guide objectively compares the analytical modalities used to assess peptide purity post-HF cleavage, explains the causality behind cleavage artifacts, and provides a self-validating protocol for achieving and verifying high-purity peptides.

Mechanistic Insight: The HF Cleavage Microenvironment

To accurately assess peptide purity, one must first understand why impurities form. Anhydrous HF is a highly corrosive, strong acid that cleaves the peptide from the PAM resin and removes protecting groups via an SN1 mechanism[1]. This solvolysis reaction generates highly reactive carbocations (e.g., benzyl and t-butyl cations).

If left unchecked, these carbocations act as potent alkylating agents, irreversibly modifying nucleophilic amino acid side chains such as cysteine, methionine, tryptophan, and tyrosine. To mitigate this, nucleophilic scavengers like p-cresol, p-thiocresol, and dimethyl sulfide (DMS) are introduced into the cleavage microenvironment. Assessing the purity of the crude peptide is essentially a diagnostic evaluation of how successfully these scavengers trapped the carbocations before they could alkylate the target peptide.

G A Peptide-PAM Resin B Anhydrous HF + Scavengers (e.g., p-cresol, DMS) A->B C SN1 Cleavage Mechanism B->C D Target Free Peptide C->D Desired Pathway E Reactive Carbocations (Benzyl, t-Butyl) C->E Side Reaction F Scavenger Adducts (Safe Byproducts) E->F Trapped by Scavengers G Alkylated Peptide Impurities E->G Incomplete Scavenging

Mechanistic pathway of HF cleavage from PAM resin highlighting carbocation generation.

Comparative Analysis of Purity Assessment Modalities

Following ether precipitation of the cleaved peptide, the crude mixture contains the target sequence, truncated failure sequences, and potential scavenger-adducts. Relying on a single analytical method is a critical error. A self-validating system requires orthogonal techniques.

Table 1: Objective Comparison of Analytical Modalities
Analytical ModalitySeparation PrinciplePrimary UtilityLimitations in HF Cleavage Assessment
RP-HPLC (UV 214/280 nm) HydrophobicityHigh-resolution separation and accurate relative quantitation of impurities[4].Blind to molecular mass; cannot distinguish between co-eluting diastereomers or isobaric species.
LC-MS (ESI-TOF / Triple Quad) Hydrophobicity + Mass-to-Charge (m/z)Definitive identification of specific HF-induced modifications (e.g., alkylation)[4].Ion suppression effects can skew quantitative purity percentages.
Capillary Electrophoresis (CE) Charge-to-Size RatioOrthogonal separation of deamidated or isomeric impurities that co-elute on RP-HPLC[4].Lower preparative scalability; requires specialized buffer optimization.

Expert Verdict: RP-HPLC coupled with Mass Spectrometry (LC-MS) is the mandatory standard. RP-HPLC provides the quantitative purity percentage (via peak area integration), while MS provides the qualitative identification of the peaks, allowing the chemist to diagnose specific HF cleavage failures.

Self-Validating Experimental Protocol

Phase 1: Low-High HF Cleavage & Recovery
  • Low HF Step: Place 1.0 g of dried peptide-PAM resin in a Teflon HF cleavage vessel. Add 6.5 mL of DMS, 1.0 mL of p-cresol, and 0.25 mL of p-thiocresol (if Trp is present). Cool to 0°C. Distill 2.5 mL of anhydrous HF into the vessel. Stir for 2 hours at 0°C.

  • Evaporation: Evaporate the HF and DMS under high vacuum at 0°C.

  • High HF Step: To the same vessel, add 1.0 mL of p-cresol. Cool to -5°C. Distill 10.0 mL of anhydrous HF into the vessel. Stir for 45–60 minutes at 0°C[6].

  • Final Evaporation & Precipitation: Evaporate the HF under vacuum. Transfer the resin/peptide mixture to a sintered glass funnel. Wash thoroughly with cold diethyl ether (3 × 20 mL) to precipitate the crude peptide and wash away organic scavengers[6].

  • Extraction: Extract the free peptide from the resin using 10% aqueous acetic acid (3 × 15 mL)[7]. Lyophilize the extract to obtain the crude peptide powder.

Phase 2: LC-MS Purity Assessment Workflow
  • Sample Preparation: Dissolve 1.0 mg of crude peptide in 1.0 mL of LC-MS grade Water/Acetonitrile (80:20) containing 0.1% TFA.

  • Chromatographic Separation: Inject 10 µL onto a C18 Reversed-Phase column (e.g., 4.6 × 250 mm, 5 µm).

  • Gradient Elution: Run a linear gradient from 5% to 65% Solvent B over 30 minutes (Solvent A: 0.1% TFA in H₂O; Solvent B: 0.07% TFA in Acetonitrile) at a flow rate of 1.0 mL/min[7].

  • Detection: Monitor UV absorbance at 214 nm (peptide backbone) and 280 nm (aromatic residues). Simultaneously route the eluent to an Electrospray Ionization (ESI) mass spectrometer operating in positive ion mode.

G A Crude Peptide (Post-Ether Precipitation) B RP-HPLC (UV) Quantitation A->B Hydrophobicity C LC-MS (ESI) Identification A->C Mass/Charge D Capillary Electrophoresis Orthogonal Check A->D Charge/Size E Purity & Mass Confirmation B->E C->E D->E

Orthogonal analytical workflow for comprehensive peptide purity profiling post-HF cleavage.

Data Interpretation: Diagnosing HF Cleavage Artifacts

When reviewing the LC-MS chromatogram, the UV trace will provide the relative purity (target peak area / total peak area × 100). However, the mass spectra of the impurity peaks are where true analytical expertise is applied. Use the quantitative data below to diagnose synthesis or cleavage failures.

Table 2: Common Mass Shifts in HF Cleaved Peptides
Mass Shift (Δ Da)Probable ModificationSusceptible ResiduesRoot Cause / Causality
+ 56.1 Da t-ButylationCys, Met, Trp, TyrIncomplete scavenging of t-butyl cations during Boc removal or final cleavage[8].
+ 108.1 Da p-Cresol AdductGlu, AspAcylium ion formation reacting with the p-cresol scavenger[8].
+ 90.1 Da BenzylationTyr, CysBenzyl cations (from PAM resin or side-chain protecting groups) escaping scavengers[1].
- 18.0 Da Aspartimide FormationAsp-Gly, Asp-SerAcid-catalyzed cyclization of Aspartate during repeated TFA/HF exposure[6].
+ 16.0 Da OxidationMet, CysExposure to atmospheric oxygen during post-cleavage workup; lack of reducing agents (e.g., DTT or PDT)[7].

Corrective Action Example: If LC-MS reveals a dominant impurity at +108 Da, it indicates that the p-cresol scavenger is reacting with glutamic acid acylium ions. The corrective action for the next synthesis batch is to switch to a scavenger mixture with a higher ratio of DMS or to strictly enforce the low-temperature (0°C to -5°C) parameters during the HF step[8].

Conclusion

Assessing peptide purity after HF cleavage from PAM resin is a rigorous exercise in analytical chemistry. Because the SN1 cleavage mechanism inherently generates aggressive alkylating agents, the resulting crude peptide mixture is a direct reflection of the scavenger efficiency. By employing a self-validating workflow that combines the quantitative power of RP-HPLC with the qualitative diagnostic capabilities of LC-MS, researchers can not only determine the purity of their product but also trace specific impurities back to their mechanistic origins.

References

  • Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy Source: Saurabh Khadse (WordPress) URL:[Link]

  • Bruce Merrifield - Nobel Lecture Source: NobelPrize.org URL:[Link]

  • Purity profiling of Peptide Drugs - SciSpace Source: SciSpace URL:[Link]

  • Studies in Solid Phase Peptide Synthesis: A Personal Perspective - OSTI Source: Office of Scientific and Technical Information (OSTI) URL:[Link]

  • Chemical structure, purity, and molecular weight of synthesized peptides Source: ResearchGate URL:[Link]

  • Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent - MDPI Source: MDPI URL:[Link]

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation - ACS Publications Source: American Chemical Society (ACS) URL:[Link]

Sources

Validation

Technical Guide: Validation of 4-Aminomethylphenoxyacetic Acid as a Reversible Linker

This guide provides a technical validation of 4-Aminomethylphenoxyacetic acid (often abbreviated as 4-AMPA or referred to as the PAM-Amide analog) as a reversible linker for solid-phase peptide synthesis (SPPS). Unlike t...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical validation of 4-Aminomethylphenoxyacetic acid (often abbreviated as 4-AMPA or referred to as the PAM-Amide analog) as a reversible linker for solid-phase peptide synthesis (SPPS).

Unlike the more common "Rink Amide" linker (which contains methoxy groups to increase acid sensitivity), the unsubstituted 4-AMPA linker is characterized by high acid stability . This guide validates its specific utility in Boc-chemistry or harsh synthetic workflows where premature cleavage must be prevented.

Part 1: Executive Summary & Chemical Logic

4-Aminomethylphenoxyacetic acid (CAS: 57609-64-0) serves as a robust, cleavable linker used primarily to generate C-terminal peptide amides .

The "Reversibility" Mechanism

In the context of drug development and SPPS, "reversibility" refers to the linker's ability to anchor a substrate (peptide/drug) during synthesis and release it quantitatively under specific conditions.

  • Anchoring: The carboxylic acid moiety attaches to an aminomethylated resin (forming a stable amide bond).[1] The peptide is built on the free amine of the linker.

  • Stability (The Validator): Unlike the Rink Amide linker (which cleaves with 95% TFA), 4-AMPA lacks electron-donating methoxy groups on the phenyl ring. This renders the benzyl-amine bond stable to Trifluoroacetic Acid (TFA) .

  • Reversal (Cleavage): The linker is "reversed" (cleaved) only by strong acids such as Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA), releasing the peptide as a primary amide.

Chemical Structure & Cleavage Site:



(Cleavage occurs at the bolded NH-CH2 bond via S_N1 mechanism facilitated by strong acid protonation).

Part 2: Comparative Analysis (Alternatives)

To validate 4-AMPA, we must compare it against the industry standards: Rink Amide (RAM) and MBHA (Methylbenzhydrylamine).

Table 1: Performance Comparison of Amide-Generating Linkers
Feature4-AMPA (This Topic) Rink Amide (RAM) MBHA Resin
Chemistry Compatibility Boc (Preferred) or FmocFmoc (Standard)Boc
TFA Stability 100% Stable (Allows Boc removal)Unstable (Cleaves in >1% TFA)100% Stable
Cleavage Reagent HF (High) or TFMSA95% TFA (Mild)HF (High)
Cleavage Mechanism

(Slow, requires strong acid)

(Fast, stabilized carbocation)

(Moderate)
Racemization Risk Low (Achiral linker)Low (Achiral linker)Low
Primary Application Synthesis of aggregation-prone peptides requiring harsh conditions; Peptidomimetics.Standard peptide synthesis; Acid-sensitive peptides.Traditional Boc synthesis.[2]
Validation Insight: Why Choose 4-AMPA?
  • vs. Rink Amide: If your synthesis requires intermediate steps involving dilute TFA (e.g., removing specific side-chain protectors or on-resin modification), Rink Amide will fail (premature cleavage). 4-AMPA remains intact.

  • vs. MBHA: 4-AMPA provides a "spacer" effect (phenoxyacetic group) that separates the growing peptide chain from the polystyrene matrix better than the direct attachment in MBHA. This improves solvation and coupling efficiency for difficult sequences.

Part 3: Experimental Protocol (Self-Validating System)

This protocol validates the linker by demonstrating its stability during chain assembly (TFA steps) and successful cleavage (HF step).

Phase 1: Linker Attachment (Loading)
  • Reagents: 4-(Boc-aminomethyl)phenoxyacetic acid (3 eq), DIC (3 eq), HOBt (3 eq).

  • Resin: Aminomethyl Polystyrene or ChemMatrix.

  • Step:

    • Swell resin in DCM/DMF (1:1).

    • Activate linker with DIC/HOBt for 5 min.

    • Add to resin and shake for 2-4 hours.

    • Validation Check: Kaiser Test (Ninhydrin).

      • Pass: Resin beads are colorless (Free amines consumed).

      • Fail: Resin beads are blue (Incomplete coupling).

Phase 2: Synthesis & Stability Check (The "Boc" Cycle)

During the synthesis cycle, the N-terminal Boc group is removed using 50% TFA in DCM .

  • Observation: The peptide remains attached to the resin.

  • Validation: Analyze the wash solvents from the TFA deprotection step by HPLC/MS.

    • Result: No peptide mass should be detected in the waste. This confirms the 4-AMPA linker is stable to the deprotection conditions.

Phase 3: Reversal (Cleavage)
  • Reagent: Anhydrous Hydrogen Fluoride (HF) with Scavengers (p-cresol/anisole).

  • Conditions: 0°C for 60 minutes.

  • Protocol:

    • Dry peptide-resin completely.

    • Transfer to Teflon HF reaction vessel.

    • Add scavenger (10% v/v).

    • Condense HF into the vessel. Stir at 0°C.[3]

    • Evaporate HF under nitrogen stream.

    • Precipitate peptide in cold diethyl ether.

    • Validation: HPLC analysis of the ether precipitate (dissolved in water/acetonitrile). Expect a single major peak corresponding to the Peptide Amide .

Part 4: Visualization of the Workflow

The following diagram illustrates the validated pathway for using 4-AMPA, highlighting the critical "Stability Gate" where alternative linkers would fail.

G cluster_0 Phase 1: Loading cluster_1 Phase 2: Synthesis (Stability Validation) cluster_2 Phase 3: Reversal (Cleavage) Resin Aminomethyl Resin Coupling Coupling (DIC/HOBt) Resin->Coupling Linker 4-AMPA (Boc-Protected) Linker->Coupling Loaded Resin-Linker-Boc Coupling->Loaded Deprotection Boc Removal (50% TFA) Loaded->Deprotection CouplingAA AA Coupling Deprotection->CouplingAA Linker STABLE (No Cleavage) Cycle Repeat Cycles CouplingAA->Cycle Cycle->Deprotection HF_Cleavage Strong Acid Cleavage (HF / TFMSA) Cycle->HF_Cleavage Final Resin FinalProduct Peptide Amide (Released) HF_Cleavage->FinalProduct

Caption: Workflow demonstrating the orthogonality of 4-AMPA. Note the "Red" node (TFA) does not trigger cleavage, unlike Rink Amide systems.

Part 5: References

  • Merrifield, R. B. (1963).[4] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Link

  • Albericio, F., & Tulla-Puche, J. (2008). The Power of the Rink Amide Linker in Solid-Phase Peptide Synthesis (Contextual comparison of methoxy-substitution effects). ChemBioChem. Link

  • Novabiochem (Merck). (2024). Technical Bulletin: Linkers for Solid Phase Synthesis. (Validates cleavage conditions for phenoxyacetic acid derivatives). Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2782084, 4-(Aminomethyl)phenoxyacetic acid. Link

  • Bachem. (2024). Guide to Resin & Linkers in SPPS. (Comparison of MBHA vs. PAM/Linker systems). Link

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide: Handling 4-Aminomethylphenoxyacetic Acid in Peptide Synthesis

Executive Summary & Chemical Profile 4-Aminomethylphenoxyacetic acid (AMPAA) is a highly specialized bifunctional organic compound utilized extensively as a structural linker in solid-phase peptide synthesis (SPPS). In a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

4-Aminomethylphenoxyacetic acid (AMPAA) is a highly specialized bifunctional organic compound utilized extensively as a structural linker in solid-phase peptide synthesis (SPPS). In advanced drug development, it serves as a critical spacer in the synthesis of Gastrin-Releasing Peptide Receptor (GRPR) targeting radiopharmaceuticals, such as BBN(7-14) analogs ()[1].

Because AMPAA contains both a nucleophilic amine (


) and an acidic carboxyl group (

), it is highly reactive. In laboratory settings, derivatives such as the tert-butyl ester (CAS: 720720-14-9) are frequently handled, presenting specific physicochemical properties that dictate safe handling parameters[2].
Quantitative Hazard & Property Profile
Property / Hazard ParameterValue / Description
Chemical Name 4-Aminomethylphenoxyacetic acid
Common Derivative tert-Butyl ester (CAS: 720720-14-9)[2]
Density ~1.081 g/cm³[2]
Boiling Point ~340°C[2]
Primary Hazards Mucous membrane irritation, respiratory sensitization
Reactivity Profile Polymerizes if unprotected; incompatible with strong oxidizers

Hazard Assessment & Mechanistic Causality

Under the, laboratories must implement a Chemical Hygiene Plan (CHP) that mitigates specific chemical risks through engineered controls and Personal Protective Equipment (PPE)[3][4].

The hazards of AMPAA are rooted in its molecular structure:

  • Amine Moiety (

    
    ):  Acts as a mild base and potential skin/respiratory sensitizer. Inhalation of airborne powder can lead to acute bronchospasm.
    
  • Carboxylic Acid (

    
    ):  Confers mild corrosivity. Upon contact with the moisture in eyes or mucous membranes, it can cause localized pH drops, leading to severe irritation or corneal damage.
    

Personal Protective Equipment (PPE) Matrix

To safely handle AMPAA, especially when solvated in highly permeable organic solvents like N,N-Dimethylformamide (DMF), the following PPE matrix must be strictly adhered to:

PPE CategorySpecification & StandardMechanistic Causality / Rationale
Hand Protection Nitrile (min 0.38 mm) or Butyl RubberAMPAA is processed in polar aprotic solvents (DMF/NMP) which rapidly permeate standard latex. Nitrile provides a temporary barrier; Butyl rubber is required for prolonged solvent exposure.
Eye Protection ANSI Z87.1 Chemical Splash GogglesThe bifunctional nature of AMPAA presents acute mucosal irritation risks. Goggles prevent both dust ingress and solvent splashes.
Body Protection Flame-Resistant (FR) Lab CoatProtects against incidental powder contact and flammable solvent splashes during the peptide coupling phase.
Respiratory N95/P100 Particulate RespiratorRequired only if weighing outside a ventilated enclosure. Mitigates the aerosolized dust hazard associated with the raw powder.

Operational Workflow: Conjugation of AMPAA to BBN(7-14) Peptide

To ensure scientific integrity and operational safety, the following self-validating protocol describes the coupling of Fmoc-protected AMPAA to a resin-bound peptide.

Phase 1: Reagent Preparation (Fume Hood Required)
  • Weighing: Weigh 3.0 equivalents of Fmoc-4-aminomethylphenoxyacetic acid inside a calibrated chemical fume hood to eliminate dust inhalation risks.

  • Dissolution: Dissolve the powder in anhydrous DMF.

    • Causality: DMF is a polar aprotic solvent that disrupts the intermolecular hydrogen bonding of the AMPAA powder, ensuring complete solvation and uniform reaction kinetics.

Phase 2: Activation and Coupling
  • Activation: Add 2.9 equivalents of HBTU and 6.0 equivalents of DIPEA to the solution.

    • Causality: DIPEA acts as a non-nucleophilic base to deprotonate the AMPAA carboxylic acid. HBTU rapidly converts the carboxylate into an active OBt ester, which is highly susceptible to nucleophilic attack while minimizing racemization.

  • Conjugation: Add the activated mixture to the resin-bound BBN(7-14) peptide. Agitate at room temperature for 45 minutes.

  • Self-Validation (Kaiser Test): Extract a few resin beads and perform a Kaiser Test. A negative result (yellow solution/beads) validates that all free primary amines on the peptide have been successfully acylated by the AMPAA linker, confirming protocol efficacy.

Phase 3: Cleavage and Deprotection
  • Fmoc Removal: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group, exposing the AMPAA's aminomethyl group for subsequent radiolabel chelator attachment.

  • Resin Cleavage: Utilize a Trifluoroacetic acid (TFA) cocktail to cleave the final conjugated peptide from the solid support.

Synthetic Workflow & Hazard Mitigation Diagram

G Start 4-Aminomethylphenoxyacetic Acid (Fmoc-Protected Solid) Weighing Weighing & Solvation (Fume Hood + DMF) Start->Weighing Dust Mitigation Activation Carboxyl Activation (HBTU / DIPEA) Weighing->Activation Homogeneous Solution Coupling Peptide Coupling (e.g., to BBN(7-14) Resin) Activation->Coupling Active Ester Formation Cleavage Fmoc Deprotection & TFA Resin Cleavage Coupling->Cleavage Amide Bond Secured Purification HPLC Purification (Target Conjugate) Cleavage->Purification Isolate Crude Peptide Waste Waste Segregation (Non-Halogenated Organics) Cleavage->Waste Collect Toxic Filtrate Purification->Waste Solvent Disposal

Fig 1. Operational workflow and hazard mitigation for AMPAA in solid-phase peptide synthesis.

Spill Response & Waste Disposal Plan

General chemical handling, spill response, and disposal must align with the National Research Council's guidelines outlined in [5].

Solid Spill Cleanup Protocol
  • Secure the Area: Evacuate non-essential personnel. Don full PPE (Nitrile gloves, goggles, N95 respirator).

  • Dust Suppression: Do not dry sweep. Lightly moisten the spilled AMPAA powder with a compatible solvent (e.g., isopropanol or water) to suppress aerosolization.

  • Collection: Wipe up the moistened material using absorbent laboratory pads.

  • Sanitization: Wash the spill surface with soap and water to neutralize residual acidic traces.

Waste Disposal
  • Classification: AMPAA waste, particularly when mixed with DMF or TFA during peptide synthesis, must be strictly segregated.

  • Containment: Collect all liquid filtrates and solid waste in a compatible High-Density Polyethylene (HDPE) container.

  • Labeling: Label explicitly as "Hazardous Waste - Non-Halogenated Organics (Contains DMF, TFA, AMPAA)." Do not mix with halogenated waste streams or strong oxidizers.

References

  • Title: EP2291075A2 - Gastrin releasing peptide compounds Source: Google Patents URL
  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Sources

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